Azido-PEG7-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H33N3O9 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |
InChI 键 |
ZDNHXMIKSZWHGA-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG7-acid: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and step-by-step protocols for its application in advanced bioconjugation techniques. The integration of a heptaethylene glycol (PEG7) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, while the terminal azide (B81097) and carboxylic acid groups offer orthogonal reactivity for "click" chemistry and amide bond formation, respectively.
Core Properties of this compound
This compound is a valuable reagent due to its unique combination of a hydrophilic PEG spacer and two distinct reactive functional groups. This structure allows for the sequential and controlled conjugation of different molecules.
Key Features:
-
Heterobifunctional: Possesses two different reactive termini—an azide (-N₃) and a carboxylic acid (-COOH)—enabling orthogonal conjugation strategies.
-
PEG Spacer: The seven-unit polyethylene (B3416737) glycol chain increases the hydrodynamic volume and imparts water solubility to the linker and its conjugates, which can improve the pharmacokinetic properties of biotherapeutics.[1][2]
-
Click Chemistry Handle: The azide group is a key component for highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
-
Amine-Reactive Group: The carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[5]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₃₃N₃O₉ | [5] |
| Molecular Weight | 423.46 g/mol | [6] |
| Appearance | Typically a solid at room temperature | [6] |
| Purity | >95% | [7] |
| Solubility | Soluble in water and common organic solvents (DMSO, DMF) | [8] |
| Storage Conditions | -20°C, desiccated | [5] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from heptaethylene glycol. The general strategy involves the selective functionalization of the terminal hydroxyl groups.
Synthetic Pathway
The synthesis of this compound can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This involves monotosylation of heptaethylene glycol, conversion of the tosyl group to an azide, and subsequent oxidation of the remaining hydroxyl group to a carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Heptaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Jones reagent (or TEMPO/bleach for a milder oxidation)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Monotosylation of Heptaethylene Glycol:
-
Dissolve heptaethylene glycol (1 equivalent) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (1 equivalent) portion-wise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield mono-tosylated PEG7.
-
-
Azide Formation:
-
Dissolve the mono-tosylated PEG7 (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain Azido-PEG7-alcohol.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve Azido-PEG7-alcohol (1 equivalent) in acetone (B3395972) and cool to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography (e.g., methanol/dichloromethane gradient with 1% acetic acid) to yield this compound.[9]
-
Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
1. ¹H NMR Spectroscopy:
- The proton NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (a broad multiplet around 3.6 ppm), and distinct signals for the protons adjacent to the azide and carboxylic acid functionalities. The integration of these signals can confirm the structure.[10][11]
2. Mass Spectrometry (LC-MS):
- Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product (m/z = 424.46 for [M+H]⁺).
3. Purity Analysis (HPLC):
- High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector) can be used to assess the purity of the final compound.
Applications in Bioconjugation and PROTAC Synthesis
This compound is a versatile linker for a variety of applications, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.
General Bioconjugation Strategy
The orthogonal reactivity of this compound allows for a two-step conjugation process. First, the carboxylic acid is coupled to a primary amine on a biomolecule. Second, a payload or another molecule is attached to the azide via click chemistry.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocol: PROTAC Synthesis
This protocol describes the synthesis of a hypothetical PROTAC by linking a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an alkyne) using this compound.
Materials:
-
Target protein ligand with a primary amine (Ligand-NH₂)
-
E3 ligase ligand with a terminal alkyne (Ligand-Alkyne)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water
-
Preparative HPLC system
Procedure:
Step 1: Coupling of this compound to the Target Protein Ligand
-
Dissolve this compound (1.1 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Ligand-NH₂ (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents).
-
Add the activated this compound solution to the Ligand-NH₂ solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate (Ligand-PEG7-N₃).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified Ligand-PEG7-N₃ (1.0 equivalent) and Ligand-Alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Application in Signaling Pathway Mapping
Click chemistry, enabled by linkers like this compound, can be used to visualize and map signaling pathways. For instance, a metabolic precursor containing an alkyne group can be introduced to cells and incorporated into biomolecules within a specific pathway. These modified biomolecules can then be reacted with an azide-functionalized reporter (e.g., Azido-PEG7-fluorophore) via click chemistry, allowing for their visualization and identification.
Caption: Workflow for visualizing signaling proteins using click chemistry.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, which includes a hydrophilic PEG spacer and orthogonal reactive groups, allows for the precise construction of complex biomolecular architectures. The detailed synthetic and application protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their research endeavors, from the synthesis of novel PROTACs to the mapping of intricate cellular signaling pathways. The continued application of such advanced chemical tools will undoubtedly accelerate the development of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azido-PEG7-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-acid is a discrete polyethylene (B3416737) glycol (dPEG) derivative that serves as a versatile bifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic seven-unit PEG chain enhances the solubility and biocompatibility of the resulting conjugates, potentially improving their pharmacokinetic properties. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.
Molecular Structure and Properties
This compound, with the chemical formula C17H33N3O9, possesses a well-defined structure consisting of a seven-unit polyethylene glycol spacer flanked by an azide (-N3) group on one end and a carboxylic acid (-COOH) group on the other. This heterobifunctional architecture is key to its utility in sequential or one-pot conjugation reactions.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C17H33N3O9 | [1][2] |
| Molecular Weight | 423.46 g/mol | [2] |
| Appearance | Typically a solid at room temperature | [2] |
| Purity | ≥95% - >98% | [1] |
| Solubility | Soluble in DMSO, H2O, Ethanol, and DMF | [2] |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months | [2] |
Core Applications and Experimental Protocols
The primary application of this compound lies in its ability to link two different molecules through distinct chemical reactions. The azide group is typically reacted with an alkyne-containing molecule via "click chemistry," while the carboxylic acid can form a stable amide bond with a primary amine.
PROTAC Synthesis
This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for the proper orientation of the target protein and E3 ligase to facilitate this process.
Experimental Workflow: PROTAC Synthesis using this compound
Caption: Workflow for PROTAC synthesis using this compound.
Detailed Methodology: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add 1.1 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 1.5 equivalents of an amine base such as DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated this compound solution, add 1.0 equivalent of the amine-containing E3 ligase ligand.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the Azido-PEG7-E3 Ligand intermediate.
Detailed Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the Azido-PEG7-E3 Ligand intermediate and 1.0 equivalent of the alkyne-functionalized target protein ligand in a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving 0.1 equivalents of copper(II) sulfate and 0.2 equivalents of sodium ascorbate (B8700270) in water.
-
Click Reaction: Add the catalyst solution to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the formation of the triazole ring and the consumption of starting materials by LC-MS.
-
Purification: Once the reaction is complete, the final PROTAC product can be purified using preparative HPLC.
Bioconjugation and Surface Modification
The bifunctional nature of this compound is also exploited for the labeling of biomolecules and the functionalization of surfaces. For instance, the carboxylic acid can be used to attach the PEG linker to a protein's surface amines, followed by the "clicking" of a reporter molecule (e.g., a fluorophore with an alkyne group) onto the azide.
Experimental Workflow: Protein Labeling
Caption: Workflow for protein labeling using this compound derivative.
Detailed Methodology: Two-Step Protein Labeling
-
NHS Ester Formation: To utilize the carboxylic acid for protein labeling, it is often first converted to a more reactive N-hydroxysuccinimide (NHS) ester. Dissolve this compound in anhydrous DMF, and add 1.1 equivalents of N-hydroxysuccinimide and 1.1 equivalents of a carbodiimide (B86325) coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide). The reaction is stirred at room temperature for 4-6 hours. The by-product, dicyclohexylurea, is removed by filtration.
-
Protein Modification: The protein of interest is dissolved in a suitable buffer (e.g., PBS at pH 7.4). The Azido-PEG7-NHS ester solution is then added to the protein solution in a controlled molar excess. The reaction is typically incubated for 1-2 hours at room temperature or 4°C overnight.
-
Purification of Modified Protein: The excess linker and by-products are removed by size-exclusion chromatography or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized fluorophore. This reaction proceeds without the need for a cytotoxic copper catalyst, which is advantageous for biological applications. The reaction is typically carried out in a physiological buffer and is complete within a few hours.
-
Final Purification: The final labeled protein is purified from the excess fluorophore using size-exclusion chromatography.
Conclusion
This compound is a high-purity, versatile linker that offers researchers significant flexibility in the design and synthesis of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides a reliable platform for developing novel therapeutics and research tools. The integrated PEG spacer often imparts favorable solubility and pharmacokinetic properties to the final constructs, making it an invaluable reagent in modern drug discovery and chemical biology.
References
Introduction to Azido-PEG7-acid chemistry
An In-depth Technical Guide to Azido-PEG7-acid Chemistry for Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound
This compound is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking diverse molecular entities. The azide group serves as a handle for highly efficient and specific "click chemistry" reactions, while the carboxylic acid enables straightforward conjugation to amine-containing molecules such as proteins, peptides, and small molecule drugs. The hydrophilic PEG7 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize the immunogenicity of bioconjugates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C17H33N3O9 | |
| Molecular Weight | 423.46 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% | |
| Storage | -20°C, protected from light |
Key Applications
The unique trifecta of an azide, a PEG spacer, and a carboxylic acid makes this compound a powerful tool for a multitude of applications:
-
Bioconjugation: The primary application lies in the covalent linkage of biomolecules. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), while the azide is available for subsequent click chemistry.
-
Drug Delivery: It is frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic profile of the conjugated drug.
-
Surface Modification: The azide or carboxylic acid can be used to immobilize molecules onto surfaces for applications in biosensors, microarrays, and biomaterials.
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by connecting a protein-of-interest binder and an E3 ligase binder.
Experimental Protocols
Amide Bond Formation via Carbodiimide Chemistry
This protocol details the conjugation of this compound to an amine-containing molecule (e.g., a protein) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
This compound
-
Amine-containing molecule (e.g., Protein-NH2)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Conjugation Buffer: PBS (pH 7.2-7.5)
-
Quenching Buffer: Tris or hydroxylamine
-
Desalting column or dialysis cassette
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated Azido-PEG7-NHS ester to the amine-containing molecule solution. A molar ratio of 10-20 fold excess of the linker is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Caption: Workflow for conjugating this compound to a protein via EDC/NHS chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., Azido-PEG7-Protein) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG7-Protein)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270) or other reducing agent
-
TBTA or other copper ligand
-
Reaction Buffer: PBS or Tris buffer (pH 7-8)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Add the copper ligand (TBTA) to a final concentration of 100-200 µM.
-
Add CuSO4 to a final concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using appropriate chromatography techniques (e.g., size exclusion, affinity) to remove excess reagents and unreacted starting materials.
-
An In-depth Technical Guide to Azido-PEG7-acid for Researchers and Drug Development Professionals
Introduction
Azido-PEG7-acid is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It features a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility, flanked by a terminal azide (B81097) group and a carboxylic acid.[1][2][3] This unique structure allows for sequential or orthogonal conjugation to two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugates and can reduce non-specific binding.[2][3]
This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are crucial for designing and executing successful conjugation experiments.
| Property | Value | Source(s) |
| Molecular Formula | C17H33N3O9 | [2][4][5] |
| Molecular Weight | 423.46 g/mol | [4][5] |
| Purity | >95% - >98% | [2][4][6] |
| Appearance | Typically a solid at room temperature | [5] |
| Storage Conditions | Powder: -20°C (up to 3 years) | [2][5] |
| In solvent: -80°C (6 months) | [5] | |
| Solubility | Soluble in DMSO, DMF, water | [5] |
Core Applications and Experimental Workflows
This compound is a versatile tool for covalently linking molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group allows for highly specific "click chemistry" reactions with alkyne-containing molecules.[1][6][7]
Experimental Workflow: Amide Bond Formation and Click Chemistry
The general workflow for using this compound to link an amine-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B) involves two main stages:
-
Amide Coupling: The carboxylic acid of this compound is first activated and then reacted with the primary amine of Molecule A.
-
Click Chemistry: The resulting azide-functionalized Molecule A is then conjugated to the alkyne-containing Molecule B via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition.
Detailed Experimental Protocols
Activation of the Carboxylic Acid with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.[8][9][10]
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: MES buffer (pH 4.5-6.0) for activation; PBS or borate (B1201080) buffer (pH 7.2-8.0) for conjugation.[8][11]
-
Amine-containing molecule
-
Quenching buffer (e.g., hydroxylamine, Tris, or glycine)[8][10]
Procedure:
-
Preparation of Reagents:
-
Activation Reaction:
-
Conjugation to Amine-containing Molecule:
-
Quenching:
-
Purification:
-
Purify the resulting azide-functionalized molecule using appropriate chromatographic techniques, such as size-exclusion or reversed-phase HPLC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the conjugation of an azide-functionalized molecule to a terminal alkyne-containing molecule.[12][13][14]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Reaction solvent (e.g., PBS, water, DMSO/water mixtures)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the azide and alkyne molecules in the chosen reaction solvent.
-
Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).[13]
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M) immediately before use.[12]
-
Prepare a stock solution of the ligand (e.g., THPTA) in deionized water (e.g., 200 mM).[13]
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a slight excess of one component, e.g., 1.1-1.5 equivalents, can be used).[12]
-
Add the CuSO4 solution (0.01-0.1 equivalents).[12]
-
Add the ligand solution (e.g., 1-2 molar ratio with CuSO4).[13]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[12]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[12]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity purification.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[15][16][17]
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the reaction buffer. A molar excess of one component (e.g., 2-4 fold) can be used to drive the reaction to completion.[16]
-
-
Reaction:
-
Purification:
-
Remove any excess unreacted reagents by size-exclusion chromatography or another suitable purification method.[16]
-
Application in PROTAC Development
This compound is frequently used as a linker in the synthesis of PROTACs.[6][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][19] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[20]
PROTAC Signaling Pathway
The mechanism of action for a PROTAC can be visualized as a signaling pathway leading to targeted protein degradation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and dual-functionality enable a wide range of applications in bioconjugation and the construction of complex therapeutic modalities like ADCs and PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various research and development workflows.
References
- 1. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. axispharm.com [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. precisepeg.com [precisepeg.com]
The Bifunctional Nature of Azido-PEG7-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in modern bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data. Furthermore, it includes visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its utility in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a chemical entity that embodies the principles of modularity and efficiency in bioconjugation. Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecules, making it an invaluable linker in the construction of complex therapeutic and diagnostic agents.[1][2][3]
1.1. Chemical Structure and Properties
The structure of this compound consists of three key components:
-
An Azide Group (-N₃): This functional group is the cornerstone of its participation in "click chemistry" reactions.[4] It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole ring.[5][6]
-
A Carboxylic Acid Group (-COOH): This group provides a handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The carboxylic acid is typically activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then efficiently forms a stable amide bond with the amine.[2]
-
A Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₇-): The seven-unit PEG linker imparts several beneficial properties to the molecule and the resulting conjugates. These include increased hydrophilicity and solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles of biotherapeutics by increasing their hydrodynamic radius.[7][8]
A summary of the physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₃N₃O₉ |
| Molecular Weight | 423.46 g/mol [6] |
| Appearance | Colorless to light yellow liquid or solid[3] |
| Purity | Typically >95%[2][9] |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |
| Storage Conditions | -20°C for long-term storage[2] |
Applications in Bioconjugation and Drug Development
The dual reactivity of this compound makes it a versatile tool in a wide range of applications, from fundamental research to the development of novel therapeutics.
2.1. Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][11][12] this compound is frequently employed as a linker to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand. The modular nature of its synthesis allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.[13]
2.2. Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[14] this compound can serve as a linker to conjugate the cytotoxic drug to the antibody. For instance, the carboxylic acid can be used to attach the linker to the antibody via lysine residues, while the azide group can be used to "click" on a payload molecule containing a compatible alkyne or strained cyclooctyne (B158145).[15]
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound.
3.1. Activation of the Carboxylic Acid and Amine Coupling
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC-HCl and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).
-
Prepare the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a desired amount of this compound with a 1.5 to 2-fold molar excess of EDC-HCl and a 2 to 3-fold molar excess of NHS (or Sulfo-NHS) in Activation Buffer.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is typically used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
3.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., the product from section 3.1) and a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: DMF, DMSO, t-butanol/water mixture, or PBS
-
Desalting column or HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Prepare a stock solution of TBTA or THPTA in DMSO or water, respectively.
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1 to 1.5 equivalents).
-
Add the copper ligand (TBTA or THPTA) to the reaction mixture (typically 1 equivalent relative to copper).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 to 0.2 equivalents.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 to 2 equivalents.
-
Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by passing it through a desalting column to remove the copper catalyst and other small molecules, or by preparative HPLC for higher purity.
-
3.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between an azide-functionalized molecule and a strained cyclooctyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester, BCN-acid)
-
Solvent: DMSO, DMF, or aqueous buffer (e.g., PBS)
-
Desalting column or HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule and the strained cyclooctyne-containing molecule in the chosen solvent.
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the strained cyclooctyne-containing molecule (1.1 to 2 equivalents).
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reaction conditions. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using a desalting column or preparative HPLC.
-
Quantitative Data
The efficiency and kinetics of the reactions involving this compound are crucial for successful bioconjugation. While specific data for this exact linker can vary depending on the reaction partners and conditions, the following tables provide representative quantitative data based on literature values for similar PEG-azide linkers.
Table 2: Representative Reaction Efficiencies and Yields
| Reaction Type | Coupling Partners | Typical Yield (%) | Notes |
| EDC/NHS Coupling | This compound + Primary Amine | 50-90% | Yield is dependent on the nature of the amine, stoichiometry of reagents, and reaction conditions. |
| CuAAC | Azido-PEG-linker + Terminal Alkyne | >90% | Generally high yielding and tolerant of various functional groups. |
| SPAAC | Azido-PEG-linker + DBCO | >85% | Yields are typically high but can be slightly lower than CuAAC. |
| SPAAC | Azido-PEG-linker + BCN | 80-95% | Reaction kinetics and yields are dependent on the specific BCN isomer. |
Table 3: Comparative Reaction Kinetics
| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| CuAAC | 1 - 100 | Fast reaction rates, often complete within 1-4 hours at room temperature. |
| SPAAC (with DBCO) | 0.1 - 1.0 | Slower than CuAAC, but still efficient for bioconjugation. |
| SPAAC (with BCN) | 0.01 - 0.5 | Generally slower than DBCO-azide reactions. |
Table 4: Stability of Linkages
| Linkage | Condition | Stability |
| Amide Bond | Physiological pH (7.4) | Highly stable to hydrolysis.[16] |
| Triazole Ring (from Click Chemistry) | Physiological pH (7.4) | Extremely stable to hydrolysis and enzymatic degradation. |
| PEG Chain | Physiological conditions | Generally stable, but can be susceptible to oxidative degradation over long periods.[17][18] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 7. purepeg.com [purepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Carboxylic Acid Functionality of Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carboxylic acid functionality of Azido-PEG7-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical properties, detailed experimental protocols for amide bond formation, and illustrates a key application in a modular synthetic workflow.
Core Concepts and Properties of this compound
This compound is a versatile chemical tool featuring two distinct functional groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential and orthogonal conjugation strategies. The terminal azide (B81097) group (-N₃) is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach it to alkyne- or strained cyclooctyne-containing molecules.[1][2]
The focus of this guide, the terminal carboxylic acid (-COOH), provides a reactive handle for the formation of stable amide bonds with primary amines (-NH₂) present on biomolecules like proteins, peptides, or synthetic constructs.[3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, which can improve the pharmacokinetic properties of the final bioconjugate.[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₃N₃O₉ | [3] |
| Molecular Weight | 423.46 g/mol | [5] |
| Purity | Typically >95% | [5] |
| Appearance | White to off-white solid or oil | [6] |
| Solubility | Soluble in DMSO, DMF, and water | [6] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Experimental Protocols: Activation and Conjugation of the Carboxylic Acid
The carboxylic acid of this compound is not intrinsically reactive towards amines and requires activation to facilitate amide bond formation. The most common method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a semi-stable NHS ester, which then readily reacts with primary amines to form a stable amide linkage.
Protocol 1: Aqueous EDC/NHS Activation and Conjugation to a Protein
This protocol is suitable for the conjugation of this compound to proteins or other amine-containing biomolecules in an aqueous environment.
Materials:
-
This compound
-
Protein or amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with the desired amount of EDC and NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Organic Solvent-Based EDC/NHS Activation and Conjugation
This protocol is suitable for the conjugation of this compound to small molecules or other substrates that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC hydrochloride
-
NHS
-
Anhydrous DMF or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Conjugation:
-
Add the amine-containing molecule (1-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Application Workflow: Synthesis of a PROTAC
A prominent application of this compound is in the modular synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The following workflow illustrates the synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.
Caption: Modular synthesis of a PROTAC using this compound.
This workflow demonstrates the utility of the orthogonal functionalities of this compound. The carboxylic acid is first activated and coupled to the E3 ligase ligand via an amide bond. The resulting intermediate, now bearing a terminal azide, is then conjugated to the alkyne-functionalized target protein ligand through a highly efficient and specific click chemistry reaction.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase together to form a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a signal for the proteasome, which then recognizes and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Conclusion
The carboxylic acid functionality of this compound is a cornerstone of its utility in modern bioconjugation and drug development. Through well-established EDC/NHS chemistry, this functional group allows for the stable and efficient linkage to a wide array of amine-containing molecules. Its application in the modular synthesis of complex therapeutics like PROTACs highlights its importance for researchers aiming to create precisely engineered biomolecular constructs. The protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this compound in diverse research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
The Pivotal Role of the PEG7 Spacer in Azido-PEG7-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and drug delivery, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of novel therapeutics. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This technical guide provides a comprehensive examination of the Azido-PEG7-acid linker, a heterobifunctional molecule featuring a seven-unit PEG spacer. We will delve into the multifaceted role of the PEG7 spacer, its impact on the physicochemical and biological properties of conjugates, and provide detailed experimental protocols for its application in bioconjugation.
Introduction to this compound
This compound is a versatile chemical linker designed for the covalent attachment of molecules to proteins, peptides, nanoparticles, and other biological entities. Its structure comprises three key components:
-
An Azide (B81097) Group (N₃): This functional group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the precise and stable ligation of molecules.[1]
-
A Carboxylic Acid Group (-COOH): This terminus enables the formation of stable amide bonds with primary amine groups present on biomolecules, such as the lysine (B10760008) residues of proteins. This reaction is typically facilitated by carbodiimide (B86325) chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
-
A Seven-Unit Polyethylene Glycol (PEG7) Spacer: This discrete and hydrophilic chain of seven ethylene (B1197577) glycol units separates the azide and carboxylic acid functionalities, imparting a unique set of properties to the linker and the resulting bioconjugate.
The bifunctional nature of this compound allows for a modular and strategic approach to bioconjugation, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[1]
The Core Functionality of the PEG7 Spacer
The discrete PEG7 spacer is not merely a passive linker; it actively contributes to the overall performance and developability of the bioconjugate. Its primary roles include:
-
Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the PEG7 spacer significantly enhances the overall solubility of the bioconjugate, which can mitigate aggregation issues and improve formulation stability.[2]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutics.[2][3] The PEG7 spacer contributes to:
-
Increased Hydrodynamic Radius: The PEG chain creates a "hydration shell" around the molecule, increasing its effective size. This can reduce renal clearance, thereby prolonging the circulation half-life of the bioconjugate.[2]
-
Reduced Immunogenicity: The PEG spacer can mask potential epitopes on the conjugated molecule, reducing the likelihood of an immune response.
-
-
Optimal Spacing and Steric Hindrance Reduction: The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins and antibodies by preventing the payload from sterically hindering their binding sites.
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.
Data Presentation: The Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. While direct quantitative data for a PEG7 spacer is not always available in comparative studies, the following tables summarize findings for various PEG lengths, allowing for an informed understanding of the expected performance of a PEG7-containing conjugate.
Table 1: Effect of PEG Spacer Length on Hydrophilicity
| PEG Spacer Length | logD Value | Reference |
| PEG2 | -1.95 | [4] |
| PEG12 | -2.22 | [4] |
Note: A lower logD value indicates increased hydrophilicity. It can be inferred that a PEG7 spacer would impart a significant increase in hydrophilicity compared to a non-PEGylated counterpart.
Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity
| PEG Spacer Length | IC50 (nM) | Target Receptor | Reference |
| PEG2 | 3.1 ± 0.2 | GRPR | [1] |
| PEG3 | 3.9 ± 0.3 | GRPR | [1] |
| PEG4 | 5.4 ± 0.4 | GRPR | [1] |
| PEG6 | 5.8 ± 0.3 | GRPR | [1] |
Note: IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay. A lower IC50 value indicates higher binding affinity. The optimal PEG length for binding is target-dependent and may require empirical determination.
Table 3: Impact of PEG Spacer Length on In Vitro Serum Stability
| PEG Spacer Length | Half-life (T₁/₂) in Serum | Reference |
| PEG2 | 246 ± 4 min | [4] |
| PEG6 | 584 ± 20 min | [4] |
Note: Increased PEG length can lead to enhanced stability against enzymatic degradation in serum.
Mandatory Visualizations
Caption: Chemical structure and functional components of this compound.
Caption: A two-step bioconjugation strategy using this compound.
Caption: The PEG7 spacer enhances systemic circulation and targeted drug delivery.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Amine-Reactive Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 4.7-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with a 2-fold molar excess of both EDC and NHS/Sulfo-NHS (relative to the this compound) in an appropriate volume of reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Remove unreacted this compound and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration (e.g., via BCA or Bradford assay).
-
Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein (from Protocol 1) and an alkyne-containing molecule (e.g., a therapeutic payload, a fluorescent dye).
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Anhydrous DMSO
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in DMSO or water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and the copper ligand in a 1:5 molar ratio.
-
Add the copper/ligand complex to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents, catalyst, and byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Analyze the final bioconjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Conclusion
The this compound linker is a powerful and versatile tool in the field of bioconjugation. The integral PEG7 spacer plays a critical role in enhancing the physicochemical and pharmacokinetic properties of the resulting bioconjugates. By providing a balance of hydrophilicity, biocompatibility, and optimal spatial separation, the PEG7 spacer addresses key challenges in drug development, including solubility, stability, and in vivo performance. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the creation of next-generation therapeutics and research tools. The careful consideration and optimization of the PEG linker length are crucial steps in the rational design of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Properties of Azido-PEG7-acid: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of linker molecules is paramount. Azido-PEG7-acid, a heterobifunctional linker, plays a crucial role in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the solubility and stability of this compound, offering a foundation for its effective use in research and development.
The structure of this compound, featuring a terminal azide (B81097) group and a carboxylic acid separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that are essential for its function. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The carboxylic acid enables the formation of stable amide bonds with primary amines, often facilitated by carbodiimide (B86325) activators like EDC or HATU. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1]
Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from supplier information and the inherent properties of its constituent parts. The presence of the PEG chain significantly contributes to its solubility in aqueous solutions. For practical application, it is common to first dissolve the compound in an organic solvent to create a concentrated stock solution.
| Solvent | Solubility | Recommendation |
| Aqueous Buffers | Good | The hydrophilic PEG spacer enhances solubility in aqueous media.[1] |
| DMSO | Soluble | Recommended as a solvent for creating stock solutions.[2] |
| DMF | Soluble | Recommended as a solvent for creating stock solutions.[2] |
| Ethanol | May be soluble | Suggested as an alternative solvent to test.[2] |
| Water | May be soluble | Suggested as an alternative solvent to test.[2] |
Stability and Storage
The stability of this compound is a critical factor for ensuring its reactivity and the integrity of experimental results. The azide functional group is known for its high stability under a wide range of reaction conditions. However, the overall molecule, particularly the PEG chain, can be susceptible to degradation over time.
| Condition | Recommendation | Rationale |
| Storage as Solid | -20°C, desiccated | Recommended by multiple suppliers to ensure long-term stability.[1] For a similar compound, storage at -20°C is suggested for up to 3 years.[2] |
| 4°C | For a similar compound, storage at 4°C is suggested for up to 2 years.[2] | |
| Storage in Solvent | -80°C | For a similar compound, storage in solvent at -80°C is recommended for up to 6 months.[2] |
| -20°C | For a similar compound, storage in solvent at -20°C is recommended for up to 1 month.[2] | |
| Handling | Equilibrate to room temperature before opening. | To prevent moisture condensation, which can affect stability. |
| Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to oxygen, which can accelerate the degradation of PEG chains. |
Factors such as elevated temperature, light exposure, and the presence of oxygen can accelerate the degradation of polyethylene glycols. This degradation can lead to the formation of impurities and a decrease in pH, potentially impacting subsequent reactions.
Experimental Protocols
While a specific, validated protocol for every application of this compound is not feasible, a general workflow can be established based on common practices for similar PEGylated reagents. The following provides a foundational methodology for the use of this compound in a typical conjugation reaction.
Protocol: General Procedure for Amide Bond Formation
This protocol outlines the steps for conjugating this compound to a primary amine-containing molecule using EDC and Sulfo-NHS as activators.
-
Reagent Preparation:
-
Equilibrate this compound and other reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare required buffers. A common choice is a phosphate-buffered saline (PBS) at pH 7.4. Avoid buffers containing primary amines (e.g., Tris).
-
-
Activation of Carboxylic Acid:
-
In a suitable reaction vessel, dissolve this compound in the reaction buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the solution. A 2-5 fold molar excess is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) or hydroxylamine.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
-
References
Azido-PEG7-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG7-acid, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, applications, and detailed experimental protocols.
Core Properties of this compound
This compound is a versatile molecule featuring a terminal azide (B81097) group and a carboxylic acid, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for orthogonal reactivity, making it an invaluable tool for covalently linking different molecular entities.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃N₃O₉ | [1] |
| Molecular Weight | 423.46 g/mol | [1][2] |
| Purity | Typically >95% | [1] |
| Appearance | Typically exists as a solid at room temperature. | [3] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a staple in advanced molecular research. The azide group readily participates in "click chemistry" reactions, while the carboxylic acid can be conjugated to amine-containing molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates and reduces non-specific binding.
One of its primary applications is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] this compound serves as a flexible linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[2]
Furthermore, its utility in "click chemistry" —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—allows for the efficient and specific creation of bioconjugates.[2] These reactions are essential for labeling proteins, peptides, and other biomolecules.
Experimental Protocols
The following are generalized methodologies for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Amide Bond Formation via Carboxylic Acid
The terminal carboxylic acid of this compound can be reacted with primary amine groups to form a stable amide bond. This is often the initial step in a multi-step synthesis, such as in the creation of a PROTAC.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein ligand)
-
Activating agents (e.g., EDC, HATU)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Amine base (e.g., DIPEA)
Procedure:
-
Dissolve the amine-containing molecule and this compound (typically a 1.1 molar equivalent) in the anhydrous solvent.
-
Add the activating agent (e.g., HATU, 1.2 eq) and the amine base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product using flash column chromatography or preparative HPLC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of the now-conjugated this compound can be reacted with a terminal alkyne-containing molecule to form a stable triazole linkage.
Materials:
-
Azide-functionalized intermediate from the previous step
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing molecule (1.1 eq) in the solvent mixture.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress should be monitored.
-
Upon completion, the product can be purified by methods such as preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is an ideal alternative. This reaction occurs between the azide group and a strained alkyne, such as DBCO or BCN.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule in an appropriate solvent like DMSO to prepare a stock solution.
-
Dissolve the strained alkyne-containing molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Add the azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used. Keep the final concentration of the organic solvent low (<10%) to prevent denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography.
Visualizing Molecular Interactions and Workflows
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict its role in a typical experimental workflow.
Caption: A generalized two-step reaction workflow utilizing this compound.
Caption: The mechanism of action of a PROTAC utilizing a PEG7 linker.
References
Azido-PEG7-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features of Azido-PEG7-acid, a versatile heterobifunctional linker integral to the advancement of bioconjugation, drug delivery, and proteomics. Its unique architecture, combining a reactive azide (B81097) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a powerful tool for the precise engineering of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Features and Physicochemical Properties
This compound is a bifunctional molecule designed for elegant and efficient bioconjugation strategies. The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of a stable triazole linkage with alkyne-modified molecules.[1][2] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[2] The seven-unit PEG spacer enhances the solubility and stability of the resulting conjugates and reduces non-specific binding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₃N₃O₉ | [2] |
| Molecular Weight | 423.5 g/mol | [2] |
| Purity | Typically >95% | [3] |
| Appearance | Solid at room temperature | [4] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [4][5] |
| Storage Conditions | -20°C, protected from light and moisture | [2][4] |
Quantitative Performance Metrics
The efficiency and reliability of this compound as a linker are demonstrated through its performance in various bioconjugation reactions. The following tables summarize key quantitative data related to its reactivity and the stability of the resulting linkages.
Table 2: Reaction Kinetics of Azide-Alkyne Cycloaddition
| Reaction Type | Reaction Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Source(s) |
| CuAAC | Terminal Alkyne | 10 - 100 | [] |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~1 | [] |
| SPAAC | BCN (Bicyclononyne) | ~0.1 | [] |
Table 3: Stability Profile of Azide and PEG Moieties
| Functional Group | Condition | Stability | Source(s) |
| Azide | pH 4-12 | Generally Stable | [7] |
| Azide | Reducing Agents (e.g., DTT, TCEP) | Can be reduced to an amine | [7] |
| PEG Linker | Aqueous Buffers (pH 6.0-8.0) | Generally Stable | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified protein conjugate.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, first by forming an amide bond with a target protein ligand and then by a CuAAC reaction with an E3 ligase ligand.
Materials:
-
Target protein ligand with a primary amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Alkyne-modified E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Anhydrous DMF
-
Reverse-phase HPLC system
Methodology:
-
Amide Coupling:
-
Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product (Azido-PEG7-ligand) by reverse-phase HPLC.
-
-
Click Chemistry (CuAAC):
-
Dissolve the Azido-PEG7-ligand (1 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in a mixture of t-BuOH and water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) followed by a solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Visualizing Workflows with this compound
The following diagrams illustrate the logical relationships and workflows where this compound plays a central role.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: General workflow for bioconjugation using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
The Core of Bioconjugation: An In-depth Technical Guide to the Hydrophilic Spacer in Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, enabling the precise linkage of molecules to enhance their efficacy, stability, and targeting capabilities. At the heart of many of these advanced applications lies the linker, a critical component that bridges the biological moiety and the payload. Azido-PEG7-acid, a heterobifunctional linker, has emerged as a powerful tool in this field. Its design, featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain, provides a hydrophilic spacer that imparts significant advantages to the resulting bioconjugate. This technical guide delves into the core functionalities of the hydrophilic spacer in this compound, offering a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Physicochemical Properties of this compound
This compound is a bifunctional molecule designed for versatile bioconjugation. One terminus features an azide (B81097) group (N₃), which is a key participant in "click chemistry" reactions. The other end is a carboxylic acid (-COOH), which can readily form stable amide bonds with primary amines. The central component is a discrete seven-unit polyethylene glycol chain, which acts as a hydrophilic spacer.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₃N₃O₉ | --INVALID-LINK-- |
| Molecular Weight | 423.46 g/mol | --INVALID-LINK-- |
| Spacer Length (Estimated) | ~28 Å | Calculation |
| Appearance | Typically exists as a solid at room temperature | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |
Note: The spacer length is an estimation based on the approximate length of an ethylene (B1197577) glycol unit (~4 Å).
The Crucial Role of the Hydrophilic PEG7 Spacer
The polyethylene glycol (PEG) chain is the cornerstone of this compound's utility in bioconjugation. This hydrophilic spacer confers several critical advantages to the final conjugate.
Increased Solubility and Stability: One of the most significant benefits of PEGylation is the enhancement of solubility and stability of the conjugated molecule, particularly for hydrophobic drugs or peptides.[1] The hydrophilic nature of the PEG chain improves the overall water solubility of the conjugate, preventing aggregation and precipitation in aqueous environments.[2] This is crucial for maintaining the biological activity and bioavailability of therapeutic agents.[3]
Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity. This steric hindrance impedes recognition by immune cells and proteolytic enzymes, thereby prolonging the circulation half-life of the therapeutic protein or peptide.
Suppression of Non-Specific Binding: The hydrophilic and flexible nature of the PEG spacer minimizes non-specific interactions with other proteins and surfaces.[1] This is particularly important in targeted drug delivery and diagnostic applications, as it reduces off-target effects and improves the signal-to-noise ratio.
Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG spacer reduces renal clearance, leading to a longer circulation time in the body. This extended half-life often allows for reduced dosing frequency.
Precise Spacer Length: The discrete length of the PEG7 chain provides a defined distance between the conjugated molecules. This is critical in applications like PROteolysis TArgeting Chimeras (PROTACs), where the linker length directly influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in various research and drug development areas.
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The hydrophilic PEG spacer in the linker can improve the solubility and stability of the ADC, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. The hydrophilic PEG7 spacer in this compound can enhance the solubility and cell permeability of the PROTAC, while its defined length helps to optimize the formation of the ternary complex required for protein degradation.
Peptide and Protein Modification: PEGylation is a widely used strategy to improve the therapeutic properties of proteins and peptides. This compound can be used to attach PEG chains to these biomolecules, thereby enhancing their stability, reducing their immunogenicity, and prolonging their in-vivo half-life.
Surface Modification: The carboxylic acid terminus can be used to immobilize the PEG linker onto amine-functionalized surfaces, such as nanoparticles or microarrays. The azide terminus can then be used to attach various biomolecules via click chemistry, creating a functionalized surface with reduced non-specific binding.
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy, providing greater control and flexibility in the design of bioconjugates.
Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of this compound can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or amine-functionalized surface) using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
Amine-containing molecule (Protein #1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF. Dissolve the amine-containing molecule (Protein #1) in the Activation Buffer.
-
Activation of Carboxylic Acid: Add a 10- to 20-fold molar excess of this compound to the Protein #1 solution.
-
Add EDC and NHS to the reaction mixture. A typical starting molar ratio is Protein:EDC:NHS of 1:10:25.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Quenching (Optional but Recommended): To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.
-
Purification of Activated Molecule: Remove excess this compound, EDC, and NHS using a desalting column equilibrated with the Coupling Buffer.
-
Conjugation to Second Molecule: If conjugating to a second amine-containing molecule (Protein #2), add it to the purified activated molecule solution. A 1:1 molar ratio of activated molecule to the second molecule is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Final Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification of the Final Conjugate: Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted molecules and byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of the this compound conjugate can be reacted with an alkyne-functionalized molecule in a highly efficient and specific "click" reaction.
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 100 mM EDTA
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable buffer. Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and the ligand (e.g., 50 mM THPTA in water).
-
Reaction Setup: In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule. A slight molar excess (1.5 to 3-fold) of one reactant is often used to drive the reaction to completion.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect biomolecules.
-
Reaction Initiation: Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Reaction Quenching: Stop the reaction by adding the EDTA solution to chelate the copper catalyst.
-
Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and byproducts.
Purification by Size-Exclusion Chromatography (SEC)
SEC is a common and effective method for purifying bioconjugates, separating molecules based on their hydrodynamic volume.
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Elution Buffer.
-
Sample Loading: Load the crude reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the Elution Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger bioconjugate will elute before smaller, unreacted molecules and byproducts.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (e.g., at 280 nm for proteins) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using a suitable method like centrifugal filtration.
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) to illustrate key structures and workflows.
Caption: Molecular structure of this compound.
References
Azido-PEG7-acid in "Click" Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG7-acid, a versatile heterobifunctional linker, and its application in "click" chemistry. We will delve into its chemical properties, reactivity, and its pivotal role in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: Introduction to this compound and Click Chemistry
This compound is a popular chemical tool characterized by a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH) group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The azide group serves as a reactive handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[2] The two primary forms of click chemistry relevant to this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
The PEG linker is a critical component, imparting increased hydrophilicity and solubility in aqueous media to the molecules it modifies.[1] This property is particularly advantageous in biological applications, as it can reduce non-specific binding and improve the pharmacokinetic profile of bioconjugates.[5]
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₃N₃O₉ | [6] |
| Molecular Weight | 423.46 g/mol | [6][7] |
| Purity | >96% | [6] |
| Appearance | Solid at room temperature | [7] |
| Solubility | Soluble in DMSO, DMF, water | [7] |
| Storage Conditions | -20°C, desiccated | [1][5] |
Reaction Mechanisms and Workflows
This compound's utility stems from the distinct reactivity of its two functional groups. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The azide group participates in highly specific cycloaddition reactions with alkynes.
Amide Bond Formation
The carboxylic acid moiety of this compound can be readily conjugated to molecules bearing a primary amine (e.g., lysine (B10760008) residues on proteins) through the formation of an amide bond. This reaction typically requires activation of the carboxylic acid using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst. This reaction leads to the formation of a stable 1,4-disubstituted triazole linkage.[8] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[9] In SPAAC, the azide group of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3][4] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[9]
Quantitative Data on Click Chemistry Reactions
While specific kinetic and yield data for this compound are not extensively documented in publicly available literature, the following tables provide representative data for similar PEGylated linkers in CuAAC and SPAAC reactions to serve as a practical guide for experimental design. It is important to note that reaction conditions should be optimized for each specific application to achieve the best results.
Table 1: Representative Conditions and Yields for CuAAC Reactions with PEGylated Azides
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source(s) |
| Alkyne-modified protein | PEG-Azide | CuSO₄, Sodium Ascorbate, TBTA | PBS | 25 | 1-4 | >95 | [10] |
| Alkyne-labeled oligonucleotide | PEG-Azide | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 25 | 18 | 78 | [10] |
| Small molecule alkyne | Azido-PEG-linker | Copper wire | DMF | 50 | 5 | ~100 | [10] |
| Alkyne-functionalized peptide | Azido-PEG-biotin | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 25 | 12 | 85-95 | [8] |
Table 2: Representative Kinetic Data for SPAAC Reactions
| Cyclooctyne | Azide | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Solvent | Source(s) |
| DBCO | Benzyl azide | ~1.0 | Acetonitrile/Water | [9] |
| BCN | Benzyl azide | ~0.1 | Methanol | [9] |
| DIBO | Azido-sugar | Exceptionally fast | Not specified | [11] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation. These should be considered as starting points, and optimization may be necessary for specific molecules and applications.
Protocol 1: Two-Step Bioconjugation via Amide Coupling and CuAAC
This protocol describes the conjugation of a protein to a payload molecule using this compound as a linker.
Step 1: Activation of this compound and Conjugation to Protein
-
Materials:
-
Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Desalting column
-
-
Procedure: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. c. In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC and 1.2 equivalents of Sulfo-NHS. Incubate at room temperature for 15 minutes to activate the carboxylic acid. d. Add the activated this compound mixture to the protein solution at a 10- to 20-fold molar excess. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation. e. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. f. Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS.
Step 2: CuAAC Reaction with an Alkyne-Functionalized Payload
-
Materials:
-
Azide-functionalized protein from Step 1
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
-
Procedure: a. To the azide-functionalized protein solution, add the alkyne-functionalized payload to a final concentration of 2-5 molar equivalents. b. In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used. c. Add the copper/ligand premix to the protein/payload mixture to a final copper concentration of 50-100 µM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. e. Incubate the reaction at room temperature for 1-2 hours, protected from light. f. Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and catalyst components.
Protocol 2: One-Pot PROTAC Synthesis using this compound
This protocol outlines a convergent synthesis of a PROTAC, where an amine-containing E3 ligase ligand is first coupled to this compound, followed by a CuAAC reaction with an alkyne-functionalized protein of interest (POI) ligand.[12]
-
Materials:
-
Amine-containing E3 ligase ligand
-
This compound
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Alkyne-functionalized POI ligand
-
CuSO₄, Sodium Ascorbate, and a copper ligand (e.g., TBTA)
-
-
Procedure: a. Amide Coupling: Dissolve the amine-containing E3 ligase ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2 eq). Stir at room temperature for 4-12 hours, monitoring by LC-MS. b. Work-up: Quench the reaction with water and extract the azide-functionalized E3 ligase ligand-linker conjugate. Purify if necessary. c. CuAAC Reaction: Dissolve the purified azide-functionalized conjugate (1 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water). d. Add the CuAAC catalyst system as described in Protocol 1, Step 2 (c and d). e. Stir at room temperature for 2-8 hours, monitoring by LC-MS. f. Purification: Purify the final PROTAC using preparative HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Caption: Workflow for ADC synthesis and targeted drug delivery.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its bifunctional nature, combined with the efficiency and selectivity of click chemistry, enables the precise construction of complex biomolecular architectures. The inclusion of a PEG7 spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal linker for applications in challenging biological environments. While specific quantitative data for this particular linker may require empirical determination for each unique application, the general principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their scientific endeavors.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the demand for versatile and efficient molecular tools is paramount. Azido-PEG7-acid has emerged as a key heterobifunctional linker, offering a strategic balance of hydrophilicity, defined spacer length, and orthogonal reactivity. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with detailed experimental protocols, quantitative data from relevant studies, and visual workflows to empower researchers in their scientific endeavors.
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a seven-unit PEG spacer.[1][2] This unique architecture allows for a two-pronged chemical strategy: the azide group participates in highly efficient and specific "click chemistry" reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][3] The PEG spacer enhances aqueous solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules, which is often critical for maintaining their biological activity.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application. These properties influence its reactivity, solubility, and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₃N₃O₉ | [1] |
| Molecular Weight | 423.46 g/mol | [4][5] |
| Purity | >96% | [4] |
| Appearance | Typically a solid at room temperature | [5] |
| Storage Condition | -20°C, desiccated | [1] |
Core Applications in Research
The dual functionality of this compound makes it a versatile tool in several research domains, most notably in bioconjugation, drug delivery, and surface modification.
Bioconjugation via "Click" Chemistry
The azide moiety of this compound is a cornerstone of its utility, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6] This reaction forms a stable triazole linkage with alkyne-modified molecules. Its high efficiency, specificity, and biocompatibility make it ideal for conjugating this compound to proteins, peptides, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne.[7]
A logical workflow for a typical bioconjugation experiment is depicted below.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-acid is a bifunctional linker molecule widely employed in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This linker is particularly valuable in drug development, diagnostics, and proteomics. Its structure comprises three key components: an azide (B81097) group (-N3) for "click chemistry," a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid (-COOH) group for reaction with primary amines.[1][2]
The PEG7 spacer is hydrophilic, which enhances the solubility and reduces the aggregation of the resulting conjugate in aqueous environments.[1] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][3] The azide group allows for a highly specific and efficient covalent linkage to an alkyne-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), also known as "click chemistry".[4][5]
These application notes provide a detailed protocol for a two-step bioconjugation strategy using this compound to label a protein with an alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a drug, or a biotin (B1667282) tag).
Principle of the Method
The bioconjugation process using this compound is a two-step procedure:
-
Amine Conjugation: The carboxylic acid group of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step creates a more stable NHS ester that readily reacts with primary amines on the target protein to form a stable amide bond. This results in an azide-functionalized protein.
-
Click Chemistry: The azide-modified protein is then reacted with an alkyne-containing molecule. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[6] This highly specific and efficient reaction allows for the precise attachment of the molecule of interest to the protein.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Target Protein
This protocol describes the initial step of labeling a protein with the Azido-PEG7 linker.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting spin columns or dialysis cassettes (with appropriate molecular weight cutoff)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These solutions should be prepared fresh.
-
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, add a 20 to 50-fold molar excess of the this compound stock solution relative to the protein.
-
To the this compound solution, add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) stock solutions relative to the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting spin column or dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using mass spectrometry (MALDI-TOF or ESI-MS).
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Click Chemistry Reaction with an Alkyne-Functionalized Molecule
This protocol describes the second step of conjugating the azide-labeled protein with an alkyne-containing molecule of interest.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-functionalized molecule of interest (e.g., alkyne-dye, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
DMSO
-
PBS, pH 7.4
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-5 mg/mL in PBS.
-
Add a 2 to 10-fold molar excess of the alkyne-functionalized molecule stock solution to the protein solution.
-
Add THPTA to a final concentration of 1 mM.
-
In a separate tube, premix the CuSO4 (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
-
Initiation of Click Reaction:
-
Add the premixed CuSO4/sodium ascorbate solution to the protein-alkyne mixture to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted alkyne-functionalized molecule, copper catalyst, and byproducts using a desalting spin column or dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the final concentration of the conjugated protein.
-
Characterize the final conjugate to confirm successful labeling and determine the final degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy (if the label is a chromophore), and mass spectrometry.
-
Store the final bioconjugate under appropriate conditions, often at 4°C or -20°C, and protected from light if a fluorescent dye was used.
-
Data Presentation
Quantitative data from the bioconjugation experiments should be systematically recorded to ensure reproducibility and for optimization purposes. Below are template tables for recording key experimental parameters and results.
Table 1: Optimization of this compound Labeling of Protein
| Sample ID | Protein Conc. (mg/mL) | Molar Ratio (Linker:Protein) | Reaction Time (h) | Reaction Temp. (°C) | Degree of Labeling (DOL) | Yield (%) |
| 1 | 2 | 10:1 | 2 | 25 | ||
| 2 | 2 | 20:1 | 2 | 25 | ||
| 3 | 2 | 50:1 | 2 | 25 | ||
| 4 | 5 | 20:1 | 2 | 25 | ||
| 5 | 2 | 20:1 | 1 | 25 | ||
| 6 | 2 | 20:1 | 2 | 4 |
Table 2: Optimization of Click Chemistry Reaction
| Sample ID | Azide-Protein Conc. (mg/mL) | Molar Ratio (Alkyne:Protein) | Reaction Time (h) | Final Conjugate Conc. (mg/mL) | Conjugation Efficiency (%) |
| A | 1 | 2:1 | 1 | ||
| B | 1 | 5:1 | 1 | ||
| C | 1 | 10:1 | 1 | ||
| D | 1 | 5:1 | 2 | ||
| E | 1 | 5:1 | 4 |
Mandatory Visualization
Caption: Experimental workflow for the two-step bioconjugation of a target protein using this compound.
Caption: Chemical reactions involved in the this compound bioconjugation process.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Azido-PEG7-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG7-acid in click chemistry for bioconjugation, drug delivery, and nanotechnology applications. This bifunctional linker, featuring a terminal azide (B81097) group and a carboxylic acid, offers a versatile platform for covalently attaching molecules with high efficiency and specificity. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugates.
Introduction to this compound in Click Chemistry
This compound is a hydrophilic, heterobifunctional linker that serves as a bridge between two different molecules. Its key features include:
-
Azide Group: Enables covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
-
Carboxylic Acid Group: Allows for conjugation to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.[4]
-
PEG7 Spacer: A seven-unit polyethylene glycol chain that imparts hydrophilicity to the linker and the final conjugate. This can improve solubility, reduce aggregation, and minimize steric hindrance.[5][6]
The unique properties of this compound make it an ideal tool for a range of applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] In ADCs, the linker can be used to attach a cytotoxic drug to an antibody, while in PROTACs, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][6]
Choosing the Right Click Chemistry Reaction
The azide group of this compound can participate in two main types of click chemistry reactions: CuAAC and SPAAC. The choice between these two methods depends on the specific application and the nature of the molecules being conjugated.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None (metal-free) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications |
| Reaction Rate | Generally fast (10-100 M⁻¹s⁻¹)[7] | Very fast, dependent on cyclooctyne (10⁻²-1 M⁻¹s⁻¹)[7] |
| Key Advantage | Well-established, cost-effective | Bioorthogonal, no need for toxic catalyst |
Experimental Protocols
Activation of the Carboxylic Acid Group of this compound
Prior to conjugation to a primary amine (e.g., on a protein), the carboxylic acid group of this compound must be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the Azido-PEG7-NHS ester.
-
The activated linker is now ready for conjugation to an amine-containing molecule.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to this compound using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (if needed to dissolve reactants)
Protocol:
-
Prepare stock solutions of this compound and the alkyne-modified molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).
-
In a reaction tube, add the this compound and the alkyne-modified molecule. A molar excess of one reactant (typically 1.5-10 fold) can be used to drive the reaction to completion.
-
Prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified to remove the catalyst and unreacted starting materials.
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Recommended Value |
| Molar Ratio (Azide:Alkyne) | 1:1.5 to 1:10 (or vice versa) |
| Final Copper Concentration | 50-250 µM |
| Molar Ratio (Copper:Ligand) | 1:2 to 1:5 |
| Final Sodium Ascorbate Conc. | 250-2500 µM |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Typical Yield | >85%[8] |
Note: These are starting recommendations and may require optimization for specific substrates.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained cyclooctyne-modified molecule (e.g., containing DBCO or BCN) to this compound.
Materials:
-
This compound
-
Strained cyclooctyne-modified molecule (e.g., DBCO-protein, BCN-small molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (if needed to dissolve reactants)
Protocol:
-
Prepare stock solutions of this compound and the cyclooctyne-modified molecule in a suitable solvent.
-
In a reaction tube, combine the this compound and the cyclooctyne-modified molecule. A molar excess of one reactant (e.g., 1.5-10 fold) is often used.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm or by LC-MS.[8]
-
Once the reaction is complete, purify the product to remove any unreacted starting materials.
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Recommended Value |
| Molar Ratio (Azide:Cyclooctyne) | 1:1.5 to 1:10 (or vice versa) |
| Reaction Time | 2-24 hours |
| Temperature | 4°C to Room Temperature |
| Typical Yield | >90% |
Note: Reaction times can vary significantly depending on the specific strained cyclooctyne used. DBCO generally reacts faster than BCN.[7]
Purification of PEGylated Conjugates
After the click chemistry reaction, it is crucial to purify the resulting PEGylated conjugate to remove unreacted starting materials, catalyst (in the case of CuAAC), and byproducts. The choice of purification method depends on the properties of the conjugate.
| Purification Method | Principle | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Separating large PEGylated proteins from smaller unreacted linkers and reagents. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separating PEGylated proteins from un-PEGylated proteins, as PEGylation can shield surface charges. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of smaller PEGylated molecules and peptides. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Removing small molecules (salts, catalysts) from large PEGylated proteins. |
| PEG Precipitation | Selective precipitation of proteins using PEG. | Purification of antibodies from host cell proteins and other impurities.[9][10] |
Visualizing the Workflow and Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC using this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: Workflow for SPAAC using this compound.
Decision Pathway: Choosing Between CuAAC and SPAAC
Caption: Decision tree for selecting the appropriate click chemistry method.
References
- 1. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azido-PEG7-acid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody to the payload is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as Azido-PEG7-acid, are frequently employed to enhance the hydrophilicity of ADCs, which can mitigate aggregation, improve solubility, and prolong circulation half-life.[1][2][3]
This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a carboxylic acid. The azide group allows for highly specific and efficient conjugation to an alkyne-modified payload or antibody via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on an antibody, forming a stable amide bond. These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker.
Synthesis Workflow
The synthesis of an ADC using an this compound linker is a multi-step process that begins with the functionalization of the antibody and the drug, followed by their conjugation, and concludes with purification and characterization of the final ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies and drug payloads.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to lysine residues on the antibody via amide bond formation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns or dialysis cassettes (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting spin column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Activation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, add a 1.2-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated this compound linker to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted linker and byproducts by buffer exchange into PBS using a desalting spin column or dialysis.
-
Protocol 2: Drug Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified drug payload to the azido-modified antibody.[4]
Materials:
-
Azido-modified antibody in PBS, pH 7.4
-
Alkyne-modified drug payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified drug payload in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Complex Formation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for 3-5 minutes.[4]
-
-
Conjugation Reaction:
-
In a reaction vessel, add a 5- to 10-fold molar excess of the alkyne-modified drug payload to the azido-modified antibody solution.[4]
-
Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[4]
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and catalyst components using an SEC system.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug concentration to the antibody concentration.
2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.
Procedure:
-
Use a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient of decreasing salt concentration to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Integrate the area of each peak to determine the relative abundance of each species and calculate the average DAR.
3. Mass Spectrometry (MS) for Precise DAR and Identity Confirmation
MS provides a direct measurement of the ADC's mass, confirming conjugation and allowing for precise DAR calculation.[4]
Procedure:
-
For intact mass analysis, desalt the ADC sample and analyze using a high-resolution mass spectrometer (e.g., Q-TOF).
-
For reduced analysis, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.[4]
-
Analyze the reduced sample by LC-MS to determine the drug load on each chain.
-
Deconvolute the mass spectra to obtain the zero-charge mass of each species and calculate the DAR.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from ADC synthesis and characterization.
Table 1: ADC Synthesis and Purification Summary
| Parameter | Result |
| Antibody Concentration | 5 mg/mL |
| Linker:Antibody Molar Ratio | 10:1 |
| Payload:Antibody Molar Ratio | 8:1 |
| Final ADC Concentration | 4.2 mg/mL |
| Overall Yield | 84% |
| Purity (by SEC) | >98% |
| Aggregation (by SEC) | <2% |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution (DAR0:DAR2:DAR4:DAR6:DAR8) |
| UV/Vis Spectroscopy | 3.8 | Not Applicable |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 | 5%:20%:50%:20%:5% |
| Mass Spectrometry (Intact) | 4.0 | 4%:21%:52%:19%:4% |
| Mass Spectrometry (Reduced) | 4.0 | Confirmed |
Mechanism of Action and Signaling Pathway
The this compound linker facilitates the delivery of the cytotoxic payload to the target cancer cell. Upon binding of the antibody to its specific antigen on the cell surface, the ADC is internalized, typically via endocytosis. The payload is then released within the cell, where it can exert its cytotoxic effect. For a payload that is a tubulin inhibitor (e.g., MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Application: In Vitro Cytotoxicity Assay
To evaluate the efficacy of the synthesized ADC, an in vitro cytotoxicity assay, such as the MTT assay, can be performed.[1][6]
Protocol 4: MTT Assay for ADC Cytotoxicity
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized ADC, unconjugated antibody, and free drug payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug payload in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Table 3: Representative In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound | Antigen-Positive Cell Line (nM) | Antigen-Negative Cell Line (nM) |
| This compound ADC | 5.2 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free Drug Payload | 0.8 | 0.9 |
These results would demonstrate the target-specific cytotoxicity of the ADC, as it is highly potent against the antigen-positive cell line while having minimal effect on the antigen-negative cell line. The free drug, as expected, is potent against both cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application of Azido-PEG7-acid as a PROTAC Linker: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the productive ternary complex formed between the POI and the E3 ligase.[2]
Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize PROTAC performance.[2] This document provides detailed application notes and protocols for the use of Azido-PEG7-acid , a bifunctional linker, in the synthesis and evaluation of PROTACs. This compound features a seven-unit PEG chain, providing a balance of flexibility and length, with a terminal azide (B81097) group for "click chemistry" and a carboxylic acid for standard amide bond formation.[3] This dual functionality offers a versatile and modular approach to PROTAC synthesis.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs that target key nodes in this pathway, such as PI3K or mTOR, represent a promising therapeutic strategy.[3] The use of a flexible PEG linker, like this compound, can be advantageous in accommodating the formation of a ternary complex between these kinases and an E3 ligase.[3]
Quantitative Data
Table 1: Representative Degradation Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| PROTAC A | PEG-2 | >5000 | <20 | H661 | CRBN |
| PROTAC B | PEG-4 | 480 | 85 | H661 | CRBN |
| PROTAC C | PEG-6 | 250 | >90 | H661 | CRBN |
| PROTAC D | PEG-8 | 320 | >90 | H661 | CRBN |
Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
Table 2: Representative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC X (Alkyl Linker) | C8 Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC Y (PEG Linker) | PEG-2 | 831.9 | 3.5 | 174.5 |
| PROTAC Z (PEG Linker) | PEG-4 | 919.0 | 2.8 | 193.0 |
Note: TPSA refers to the Topological Polar Surface Area.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a PROTAC using this compound and for the key biological assays used to evaluate its efficacy.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound can be achieved through a modular approach, typically involving an amide coupling to attach the first ligand and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for the second ligand.
Protocol 1: PROTAC Synthesis via Amide Coupling and CuAAC
This protocol describes a two-step synthesis of a PROTAC, first by forming an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand, followed by a CuAAC reaction with an alkyne-functionalized warhead.
Step 1: Amide Coupling
-
Reagents and Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Azide-functionalized intermediate from Step 1 (1.0 eq)
-
Alkyne-functionalized warhead (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-functionalized warhead in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
-
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for the strategic combination of different warheads and E3 ligase ligands through robust and efficient chemical reactions. The hydrophilic and flexible seven-unit PEG chain can impart favorable physicochemical properties to the resulting PROTAC, potentially enhancing its solubility, permeability, and ability to form a productive ternary complex. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this promising linker, thereby accelerating the development of novel protein degraders.
References
Application Notes and Protocols for Azido-PEG7-acid in Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-acid is a bifunctional molecule that serves as a valuable tool for the modification of cell surfaces. This heterobifunctional linker possesses a terminal azide (B81097) group and a carboxylic acid, separated by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines on the cell surface, such as those on lysine (B10760008) residues of proteins. The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of a wide variety of molecules, including fluorophores, biotin, drugs, or targeting ligands.[1][2][3][4] The PEG spacer enhances solubility and reduces non-specific binding.[5][6]
This document provides detailed protocols for two primary methods of cell surface modification using this compound:
-
Direct Conjugation to Cell Surface Amines: This method utilizes carbodiimide (B86325) chemistry to directly attach the carboxylic acid group of this compound to primary amines on the cell surface.
-
Modification of Azide-Labeled Cells: This two-step approach first introduces azide groups onto the cell surface through metabolic glycoengineering. Subsequently, a molecule of interest is conjugated to this compound, and this complex is then "clicked" onto the azide-functionalized cells via strain-promoted alkyne-azide cycloaddition (SPAAC).
Data Presentation
Table 1: Quantitative Parameters for Direct Conjugation of Carboxy-PEGs to Cell Surface Amines
| Parameter | Typical Range/Value | Notes | Reference(s) |
| This compound Concentration | 1 - 10 mM | Optimization is crucial to balance labeling efficiency and potential cytotoxicity. | [7][8] |
| EDC Concentration | 2 - 20 mM | A molar excess relative to the PEG-acid is typically used. | [7][8][9] |
| Sulfo-NHS Concentration | 5 - 50 mM | Added to increase the stability of the active ester intermediate. | [9] |
| Reaction pH | 6.0 - 7.5 | Activation with EDC/NHS is more efficient at slightly acidic pH, while the reaction with amines is favored at neutral to slightly basic pH. | [7][9][10] |
| Reaction Time | 1 - 2 hours | Can be performed at room temperature or 4°C. | [7][11] |
| Quenching Reagent | 10-50 mM Tris, Glycine, or Hydroxylamine | Used to stop the reaction by consuming unreacted NHS-esters. | [7] |
| Typical Labeling Efficiency | Variable | Highly dependent on cell type, reagent concentrations, and reaction conditions. Can be assessed by flow cytometry using a fluorescent azide-reactive probe. | [12][13][14] |
Table 2: Quantitative Parameters for Metabolic Labeling and Click Chemistry
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Azido (B1232118) Sugar (e.g., Ac₄ManNAz) Concentration | 10 - 100 µM | Concentration should be optimized for the specific cell line to maximize azide expression while minimizing cytotoxicity. | [1] |
| Azido Sugar Incubation Time | 24 - 72 hours | Allows for metabolic incorporation of the azido sugar into cell surface glycans. | [1] |
| DBCO-Functionalized Probe Concentration | 10 - 50 µM | The probe is reacted with the azide-labeled cells. | |
| Click Reaction Time (SPAAC) | 30 - 60 minutes | Typically performed at room temperature or 37°C. | |
| Click Reaction Efficiency on Cells | >18% (on membrane proteins) | Efficiency can be influenced by the accessibility of the azide groups and the specific DBCO-reagent used. | [15][16] |
| Detection Method | Flow Cytometry, Fluorescence Microscopy | Quantification of labeling is typically performed using fluorescently tagged probes. |
Experimental Protocols
Protocol 1: Direct Conjugation of this compound to Cell Surface Amines
This protocol describes the direct attachment of this compound to primary amines on the cell surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
Cells in suspension (e.g., 1 x 10⁶ cells/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.5
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in ice-cold Activation Buffer to a concentration of 1-5 x 10⁷ cells/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 200 mM EDC and 500 mM Sulfo-NHS solutions in Activation Buffer.
-
In a separate microcentrifuge tube, add this compound stock solution to Activation Buffer to a final concentration of 10 mM.
-
Add EDC and Sulfo-NHS solutions to the this compound solution to final concentrations of 20 mM and 50 mM, respectively.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Cells:
-
Add the activated this compound solution to the cell suspension from step 1.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the cell suspension and incubate for 10 minutes at room temperature to stop the reaction.
-
Wash the cells three times with ice-cold PBS by centrifugation (300 x g, 5 minutes).
-
-
Downstream Applications:
-
The azide-modified cells are now ready for subsequent click chemistry reactions with alkyne- or DBCO-functionalized molecules.
-
Protocol 2: Modification of Azide-Labeled Cells via Metabolic Glycoengineering and Click Chemistry
This protocol involves a two-stage process: first, introducing azide groups onto the cell surface via metabolic glycoengineering, and second, reacting these azide groups with a DBCO-functionalized probe. This example uses a fluorescent probe for detection.
Part A: Metabolic Labeling of Cells with Azido Sugars
Materials:
-
Cells cultured in appropriate growth medium
-
Azido Sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
-
Anhydrous DMSO
Procedure:
-
Prepare Azido Sugar Stock Solution:
-
Dissolve Ac₄ManNAz in anhydrous DMSO to a concentration of 50 mM.
-
Store the stock solution at -20°C.
-
-
Cell Culture and Labeling:
-
Plate cells at a density that will not result in over-confluence at the end of the incubation period.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only (DMSO) control should be run in parallel.
-
Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Harvesting Azide-Labeled Cells:
-
Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Wash the cells twice with ice-cold PBS.
-
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Fluorophore
Materials:
-
Azide-labeled cells from Part A
-
DBCO-functionalized fluorophore (e.g., DBCO-AF488)
-
PBS containing 1% Bovine Serum Albumin (BSA)
Procedure:
-
Prepare DBCO-Fluorophore Solution:
-
Dissolve the DBCO-fluorophore in DMSO to a stock concentration of 10 mM.
-
-
Click Reaction:
-
Resuspend the azide-labeled cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS containing 1% BSA.
-
Resuspend the cells in an appropriate buffer for analysis.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Visualizations
Experimental Workflow: Direct Conjugation
Caption: Workflow for direct conjugation of this compound to cell surface amines.
Experimental Workflow: Metabolic Labeling and Click Chemistry
Caption: Workflow for cell surface modification via metabolic labeling and click chemistry.
Signaling Pathway: Steric Hindrance by Cell Surface PEGylation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Step-by-Step Guide to Azido-PEG7-acid Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful conjugation of Azido-PEG7-acid to amine-containing molecules, such as proteins, antibodies, or small molecules, and subsequent "click" chemistry reactions. This compound is a bifunctional linker featuring a carboxylic acid for stable amide bond formation and an azide (B81097) group for highly specific and efficient click chemistry reactions. The hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific binding.
This guide covers two primary workflows:
-
Conjugation of this compound to an Amine-Containing Molecule via EDC/NHS chemistry.
-
"Click" Chemistry Reaction of the Azide-Functionalized Molecule with an alkyne-containing partner using either Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Overview of the Conjugation Strategy
The overall strategy involves a two-step process. First, the carboxylic acid of this compound is activated using EDC and NHS to form a more stable NHS-ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond. The resulting molecule is now functionalized with an azide group. In the second step, this azide group can be selectively reacted with a terminal alkyne or a strained cyclooctyne (B158145) to form a stable triazole linkage.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| This compound | BroadPharm, MedchemExpress | Store at -20°C, desiccated. |
| Target Molecule (e.g., Antibody) | In-house or Commercial | Must contain primary amines. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Store at -20°C, desiccated. |
| NHS (N-Hydroxysuccinimide) or Sulfo-NHS | Thermo Fisher Scientific | Store at room temperature, desiccated. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0) | Sigma-Aldrich | Amine- and carboxyl-free. |
| Conjugation Buffer (e.g., PBS, pH 7.2-8.0) | In-house or Commercial | Amine-free. |
| Quenching Reagent (e.g., Hydroxylamine (B1172632), Tris) | Sigma-Aldrich | To stop the EDC/NHS reaction. |
| Alkyne- or DBCO-functionalized molecule | Various | For the click chemistry step. |
| Copper(II) Sulfate (for CuAAC) | Sigma-Aldrich | |
| Sodium Ascorbate (B8700270) (for CuAAC) | Sigma-Aldrich | Prepare fresh. |
| Copper Ligand (e.g., THPTA) (for CuAAC) | Various | To protect the biomolecule. |
| Desalting Columns / SEC Columns | GE Healthcare, Bio-Rad | For purification. |
| Anhydrous DMSO or DMF | Sigma-Aldrich | For dissolving reagents. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Protein (e.g., Antibody)
This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to primary amines (e.g., lysine (B10760008) residues) on an antibody.
3.1. Reagent Preparation
-
Antibody Solution: Prepare the antibody in an amine-free buffer such as PBS, pH 7.4, at a concentration of 1-10 mg/mL.[1]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM solution of NHS or Sulfo-NHS in Activation Buffer.
3.2. Activation of this compound
-
In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.
-
Add the EDC and NHS/Sulfo-NHS stock solutions. The molar ratio of this compound:EDC:NHS is typically 1:2:2 to 1:5:5.[2]
-
Incubate for 15 minutes at room temperature to form the NHS ester.
3.3. Conjugation to the Antibody
-
Immediately add the activated Azido-PEG7-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a good starting point for achieving a degree of labeling of 4-6 PEGs per antibody.[1] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid denaturation of the antibody.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
3.4. Purification of the Azide-Functionalized Antibody
-
Remove unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified azide-functionalized antibody.
-
Confirm the protein concentration using a suitable method (e.g., BCA assay or A280 measurement).
| Parameter | Recommended Range | Reference |
| Antibody Concentration | 1-10 mg/mL | [1] |
| Molar Ratio (Linker:Antibody) | 10:1 to 20:1 | [1] |
| Molar Ratio (Linker:EDC:NHS) | 1:2:2 to 1:5:5 | [2] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | |
| Reaction pH (Activation) | 4.7-6.0 | |
| Reaction pH (Conjugation) | 7.2-8.0 | |
| Estimated Yield | >80% (conjugation efficiency) | [3] |
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized antibody.
3.5. Reagent Preparation
-
Azide-Functionalized Antibody: Use the purified antibody from Protocol 1 in PBS, pH 7.4.
-
Alkyne-Containing Molecule: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
3.6. CuAAC Reaction
-
In a microcentrifuge tube, add the azide-functionalized antibody.
-
Add the alkyne-containing molecule. A 3- to 10-fold molar excess over the antibody is a common starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio.[4]
-
Add the catalyst premix to the antibody-alkyne mixture. The final copper concentration is typically 50-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[4]
-
Gently mix and incubate at room temperature for 1-4 hours.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper.
3.7. Purification and Characterization
-
Purify the final conjugate using SEC to remove excess reagents.
-
Characterize the conjugate for purity and drug-to-antibody ratio (DAR) using HPLC (HIC or RP-HPLC) and mass spectrometry.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a DBCO-functionalized molecule to the azide-functionalized antibody.
3.8. Reagent Preparation
-
Azide-Functionalized Antibody: Use the purified antibody from Protocol 1 in PBS, pH 7.4.
-
DBCO-Containing Molecule: Prepare a 10 mM stock solution in anhydrous DMSO.
3.9. SPAAC Reaction
-
In a microcentrifuge tube, add the azide-functionalized antibody.
-
Add a 3- to 5-fold molar excess of the DBCO-containing molecule stock solution.[5] The final DMSO concentration should be kept below 20% (v/v).[6]
-
Gently mix and incubate at room temperature for 4-12 hours or at 4°C overnight.[5]
3.10. Purification and Characterization
-
Purify the final conjugate using SEC to remove the excess DBCO-reagent.
-
Characterize the conjugate for purity and DAR using HPLC (HIC or RP-HPLC) and mass spectrometry.
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | [7] |
| Reaction Rate | Fast (10 to 10⁴ M⁻¹s⁻¹) | Slower (10⁻³ to 1 M⁻¹s⁻¹) | [8] |
| Biocompatibility | Lower (due to copper toxicity) | High | [9] |
| Typical Yield | Near-quantitative | High to quantitative | [6][10] |
| Typical Reaction Time | 1-4 hours | 4-12 hours | [4][5] |
Characterization of the Final Conjugate
Thorough characterization is crucial to ensure the quality and consistency of the final conjugate.
4.1. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the conjugate from unreacted antibody, payload, and to quantify the amount of aggregation.
-
Typical Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol.[11]
-
4.2. Drug-to-Antibody Ratio (DAR) Determination
-
Hydrophobic Interaction Chromatography (HIC): HIC separates the ADC based on the number of conjugated drug molecules, as each payload addition increases the hydrophobicity.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed on the reduced antibody light and heavy chains, can also be used for DAR determination.[13]
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate by ESI-Q-TOF or Orbitrap MS can determine the mass of the different drug-loaded species, from which the DAR can be calculated. Deconvolution of the resulting multi-charged spectrum is required.
| Analysis Method | Principle | Key Information Obtained |
| SEC-HPLC | Separation by hydrodynamic radius. | Purity, aggregation, and removal of small molecule reagents. |
| HIC-HPLC | Separation by hydrophobicity. | Drug-to-antibody ratio (DAR) distribution. |
| RP-HPLC | Separation by polarity. | DAR of reduced light and heavy chains. |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Confirmation of conjugate mass and DAR. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield (EDC/NHS) | - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of linker. | - Use fresh, anhydrous EDC/NHS.- Ensure activation pH is 4.7-6.0 and conjugation pH is 7.2-8.0.- Optimize the molar ratio of linker to protein. |
| Low Yield (Click Chemistry) | - Inactive sodium ascorbate (CuAAC).- Insufficient molar excess of alkyne/DBCO.- Steric hindrance. | - Prepare sodium ascorbate solution fresh.- Increase the molar excess of the click partner.- Consider a longer PEG spacer to reduce steric hindrance. |
| Protein Aggregation | - High concentration of organic solvent.- High drug-to-antibody ratio.- Inappropriate buffer conditions. | - Keep DMSO/DMF concentration below 10-20%.- Optimize the linker:antibody ratio to achieve a lower DAR.- Perform buffer exchange into a suitable storage buffer after purification. |
| Poor Resolution in HIC | - Inappropriate column or mobile phase. | - Screen different HIC columns (e.g., Butyl, Phenyl).- Optimize the salt type, concentration, and organic modifier in the mobile phase. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can confidently perform this compound conjugations and subsequent click chemistry reactions to generate well-characterized bioconjugates for a wide range of applications in research and drug development.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can increase the hydrodynamic volume of proteins, shielding them from proteolytic degradation and reducing renal clearance, thereby extending their circulation half-life. Furthermore, it can decrease the immunogenicity of the protein therapeutic.
This document provides a detailed protocol for the labeling of proteins with a discrete PEG linker, Azido-PEG7-acid, using the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method facilitates the covalent attachment of the PEG linker to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface. The introduction of a terminal azide (B81097) group via the PEG linker provides a bioorthogonal handle for subsequent modifications through "click chemistry," such as the attachment of fluorophores, small molecules, or other biologics.[1][2][3]
The described two-step protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions.[4][5][6] The first step involves the activation of the carboxylic acid group on this compound with EDC and NHS to form a more stable amine-reactive NHS ester.[7][8][9] The second step is the reaction of the activated PEG linker with the protein.
Principle of the Method
The EDC/NHS coupling reaction proceeds in two stages. Initially, EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.[7] To enhance stability and reaction efficiency, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester.[7][8][9] This NHS ester is then sufficiently stable to allow for a controlled reaction with primary amines on the target protein, forming a stable amide bond and releasing NHS.[7][8] The reaction is most efficient when the activation step is performed at a slightly acidic pH (4.5-6.0) and the subsequent coupling to the amine-containing protein is carried out at a physiological to slightly alkaline pH (7.2-8.0).[4][10]
Materials and Reagents
| Reagent/Material | Company | Catalog # |
| This compound | (Example) BroadPharm | BP-22635 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | (Example) Thermo Fisher Scientific | 22980 |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | (Example) Thermo Fisher Scientific | 24510 |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - |
| Coupling Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5) | - | - |
| Quenching Solution (1 M Hydroxylamine (B1172632) HCl, pH 8.5) | - | - |
| Protein of Interest (in a suitable buffer) | - | - |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | (Example) Thermo Fisher Scientific | 89891 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - | - |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling for Protein Labeling
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Coupling Buffer using a desalting column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]
-
EDC Stock Solution: Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.[4]
-
Sulfo-NHS Stock Solution: Prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water immediately before use.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine HCl and adjust the pH to 8.5 with NaOH.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the appropriate volume of Activation Buffer. A 20 to 50-fold molar excess of the PEG reagent over the protein is a good starting point.[11]
-
Add the freshly prepared EDC solution to achieve a final concentration of approximately 2 mM.[12][5]
-
Add the freshly prepared Sulfo-NHS solution to achieve a final concentration of approximately 5 mM.[12][5]
-
Incubate the reaction for 15 minutes at room temperature.[4][5]
3. Protein Labeling Reaction:
-
Immediately after the activation step, add the activated this compound solution to the protein solution. Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][12]
4. Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
5. Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and other small molecule reagents by using a desalting column or dialysis.[4][12]
-
Exchange the purified protein conjugate into a suitable storage buffer.
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of PEG molecules per protein, can be determined using various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the mass shift upon PEGylation.
-
SDS-PAGE: To visualize the increase in molecular weight.[13]
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate and quantify the labeled protein.[14]
Data Presentation
Table 1: Example Reaction Conditions and Resulting Degree of Labeling (DOL)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Excess of this compound | 20x | 20x | 50x |
| Reaction Time | 2 hours at RT | 2 hours at RT | 2 hours at RT |
| Resulting DOL (hypothetical) | 2.5 | 3.1 | 5.2 |
Visualizations
Caption: EDC/NHS coupling reaction mechanism.
Caption: Workflow for this compound protein labeling.
Applications of Azide-Labeled Proteins
Proteins labeled with an azide group are valuable tools for a wide range of applications in research and drug development. The azide serves as a bioorthogonal chemical handle, allowing for highly specific covalent modification through "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Potential applications include:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in cells and tissues.[2]
-
Biotinylation: Conjugation of biotin (B1667282) for affinity purification and detection.
-
Drug Conjugation: Creation of antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a targeting antibody.[3]
-
Surface Immobilization: Covalent attachment of proteins to surfaces for applications such as biosensors and immunoassays.
-
Formation of Protein-Protein Conjugates: Linking two different proteins to create novel bifunctional molecules.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination. |
| Presence of primary amines in the protein buffer | Exchange the protein into an amine-free buffer (e.g., PBS or MES) before the reaction. | |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. | |
| Protein Precipitation | High concentration of EDC | Reduce the amount of EDC used in the reaction.[4][5] |
| Protein instability under reaction conditions | Perform the reaction at 4°C. Optimize buffer conditions. | |
| High Polydispersity of Labeled Product | Inconsistent reaction conditions | Ensure thorough mixing and consistent reaction times. |
| Multiple reactive sites on the protein | Consider site-specific labeling strategies if a homogenous product is required. |
Conclusion
The EDC/NHS coupling of this compound to proteins is a reliable and efficient method for introducing a versatile azide handle for subsequent bioconjugation. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully label their proteins of interest, enabling a wide array of downstream applications in basic research and therapeutic development. Careful optimization of the reaction conditions for each specific protein is crucial for achieving the desired labeling outcome.
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][3] Azido-PEG7-acid is a bifunctional linker featuring a terminal azide for CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules, often through amide bond formation.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugates.[3][5] These attributes make this compound an invaluable reagent in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6]
Principle of the Reaction
The CuAAC reaction mechanism involves the formation of a copper(I) acetylide intermediate. The Cu(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), activates a terminal alkyne for cycloaddition with the azide of this compound.[1][3] The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.[3] To protect sensitive biomolecules from potential oxidative damage, a copper-chelating ligand is often incorporated into the reaction mixture.[3]
Data Presentation
Table 1: Typical CuAAC Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Alkyne-Modified Biomolecule | 1 - 10 mg/mL | Concentration should be optimized based on the specific biomolecule. |
| This compound | 1.5 - 5 molar equivalents (relative to alkyne) | Excess azide can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM final concentration | A stock solution (e.g., 20 mM in water) is recommended.[3] |
| Copper-Chelating Ligand (e.g., THPTA, TBTA) | 5:1 molar ratio (ligand to copper) | Protects biomolecules and accelerates the reaction.[3][7] |
| Sodium Ascorbate (B8700270) | 5 - 10 times the concentration of copper | A freshly prepared stock solution (e.g., 100 mM in water) is crucial.[3] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Other buffers can be used, but compatibility should be verified.[3] |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C for sensitive substrates.[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may be necessary for sensitive biomolecules.[3] |
Table 2: Example Yields for CuAAC Reactions with PEG Linkers
| Alkyne Partner | Azide Partner | Catalyst System | Reaction Time | Yield | Reference |
| Propargyl-PEG5-acid | Azide-modified PBD | CuSO₄ / BTTAA / Sodium Ascorbate | 4 h | 43% | [3] |
| mPEG-Alkyne | Azide-Coumarin | CuI | 24 h | 82.3% | [2] |
| Alkyne-derivatized α-amino acid | Azide-derivatized α-amino acid | CuSO₄ / TBTA / Sodium Ascorbate | 18 h | 78% | [3] |
| 22mer oligonucleotide with internal alkynes | PEG-Azide | Precomplexed Cu(I) | 4 h | 86% (recovery) | [8] |
Note: Reaction conditions and yields can vary significantly based on the specific substrates, solvent, temperature, and catalyst system used. Optimization is often required for each new conjugation.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol outlines a general method for the copper-catalyzed cycloaddition of an alkyne-containing molecule to a biomolecule functionalized with this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., Antibody-Azido-PEG7) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing payload.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[3]
-
Add the copper/ligand complex to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[3]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[3] For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purify the resulting conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterize the final conjugate for purity, concentration, and degree of labeling using techniques such as SEC, LC-MS, and UV-Vis spectroscopy.
Protocol 2: Two-Step Conjugation: Amide Coupling followed by CuAAC
This protocol describes the initial conjugation of this compound to a biomolecule via its carboxylic acid group, followed by the CuAAC reaction.
Part A: Amide Coupling of this compound to a Biomolecule (e.g., Antibody)
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activate the carboxylic acid of this compound by dissolving it in an activation buffer and adding EDC and Sulfo-NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated this compound to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[3]
-
Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.
Part B: CuAAC Reaction
-
Follow the general CuAAC bioconjugation protocol described in Protocol 1, using the azide-modified antibody from Part A and the desired alkyne-containing payload.
-
After purification, characterize the final Antibody-Drug Conjugate (ADC) for Drug-to-Antibody Ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.[3]
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for CuAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Nanoparticle Functionalization Using Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Azido-PEG7-acid is a heterobifunctional linker that offers a versatile platform for modifying nanoparticle surfaces. This linker incorporates a seven-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (-N₃) group, and a terminal carboxylic acid (-COOH) group.
The PEG spacer imparts several beneficial properties to nanoparticles, including increased hydrophilicity, improved colloidal stability, and reduced non-specific protein adsorption, which can lead to longer circulation times in vivo. The carboxylic acid group allows for covalent attachment to amine-functionalized nanoparticles through a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS). The azide group serves as a versatile handle for "click chemistry," enabling the efficient and specific conjugation of targeting ligands, imaging agents, or therapeutic molecules that contain a corresponding alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
These application notes provide detailed protocols for the functionalization of nanoparticles with this compound and their subsequent bioconjugation, along with expected characterization data.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles Before and After Functionalization
This table summarizes typical changes in the physicochemical properties of nanoparticles upon functionalization with this compound and subsequent conjugation of a targeting peptide. The data presented are representative examples and will vary depending on the nanoparticle type, size, and the specific targeting ligand used.
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 100 ± 5 | < 0.2 | +35 ± 5 |
| This compound Functionalized Nanoparticles | 120 ± 7 | < 0.2 | -15 ± 5 |
| Peptide-Conjugated Nanoparticles | 135 ± 8 | < 0.25 | -10 ± 5 |
Note: The increase in hydrodynamic diameter is expected due to the addition of the PEG linker and the peptide.[2][3] The shift in zeta potential from positive to negative after PEGylation is due to the introduction of the carboxylic acid groups.[2] The final zeta potential of the peptide-conjugated nanoparticles will depend on the charge of the peptide.
Table 2: Quantitative Analysis of Surface Ligand Conjugation
This table provides representative data for the quantification of ligand conjugation to this compound functionalized nanoparticles.
| Parameter | Method | Typical Value |
| Molar Ratio of this compound to Nanoparticle | - | 1000:1 to 10,000:1 |
| Molar Ratio of Alkyne-Peptide to Azide Groups | - | 1:1 to 5:1 |
| Peptide Conjugation Efficiency | Fluorometric Assay / HPLC | 70 - 95% |
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, magnetic separation, or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogeneous suspension.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the this compound solution at a molar ratio of 1:2:2 (this compound:EDC:NHS).[4][5]
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Purify the resulting Azido-PEG7-functionalized nanoparticles to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension steps, dialysis against PBS, or size-exclusion chromatography.[4]
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS).
-
Confirm the presence of the azide group on the surface using Fourier-transform infrared spectroscopy (FTIR) (characteristic azide peak at ~2100 cm⁻¹).
-
Protocol 2: Conjugation of an Alkyne-Modified Peptide to Azido-PEG7-Functionalized Nanoparticles via CuAAC "Click Chemistry"
This protocol describes the conjugation of a peptide containing a terminal alkyne group to the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG7-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (optional but recommended)[6]
-
Reaction Buffer: PBS, pH 7.4
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Disperse the Azido-PEG7-functionalized nanoparticles in Reaction Buffer.
-
Dissolve the alkyne-modified peptide in Reaction Buffer. The molar ratio of peptide to available azide groups on the nanoparticles should be optimized, but a starting point of 2:1 to 5:1 is recommended.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).[7]
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a reaction tube, combine the nanoparticle suspension and the alkyne-peptide solution.
-
If using a ligand, add the THPTA solution to the mixture.
-
Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1-5 mM (in molar excess to CuSO₄).[6][7]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the peptide-conjugated nanoparticles to remove unreacted peptide, copper catalyst, and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified nanoparticles.
-
Quantify the amount of conjugated peptide using a suitable method, such as a fluorescently labeled peptide and fluorescence spectroscopy, or by using a protein quantification assay (e.g., BCA or Bradford) if the peptide is large enough.
-
Mandatory Visualization
Experimental Workflow for Nanoparticle Functionalization and Targeting
Caption: Workflow for nanoparticle functionalization and targeted delivery.
Signaling Pathway Targeted by Functionalized Nanoparticles
Caption: Inhibition of the PI3K/Akt signaling pathway by targeted nanoparticles.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Functionalized Metal Nanoparticles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle Ligand Presentation for Targeting Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification Using Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity.[1][2][3][4] Azido-PEG7-acid is a heterobifunctional linker that offers a versatile platform for site-specific peptide modification. This linker possesses a carboxylic acid group for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, and a terminal azide (B81097) group for subsequent conjugation to other molecules via "click chemistry."
This document provides detailed application notes and experimental protocols for the modification of peptides using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to improve the therapeutic potential of their peptide candidates.
Properties of this compound
This compound is a well-defined, monodisperse PEG linker with a chain of seven ethylene (B1197577) glycol units. This discrete chain length ensures batch-to-batch consistency and simplifies the characterization of the final PEGylated peptide.
| Property | Value |
| Molecular Formula | C17H33N3O9 |
| Molecular Weight | 423.5 g/mol [5] |
| Appearance | Varies (typically a solid or viscous oil) |
| Solubility | Soluble in aqueous buffers, DMSO, DMF |
| Reactive Groups | Carboxylic acid (-COOH), Azide (-N3) |
| Storage | Store at -20°C, desiccated[5][6] |
Applications in Peptide Modification
The dual functionality of this compound allows for a two-stage modification strategy. First, the carboxylic acid is activated and coupled to a primary amine on the peptide. Second, the terminal azide group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, to conjugate a payload molecule such as a fluorescent dye, a targeting ligand, or another therapeutic agent.[7] This approach is particularly valuable in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Peptide with this compound
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a peptide using carbodiimide (B86325) chemistry to form a stable amide bond.
Materials:
-
Peptide with an available primary amine (N-terminus or lysine residue)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix a 1.5 to 2-fold molar excess of EDC and NHS relative to the amount of this compound to be used.
-
Add the desired molar excess of this compound (typically 5-20 fold molar excess over the peptide) to the EDC/NHS mixture.
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Azido-PEG7-NHS ester solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the Azido-PEG7-modified peptide from excess reagents and byproducts using size-exclusion chromatography or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or LC-MS.
-
Quantitative Data (Representative):
The efficiency of the amine coupling reaction can vary depending on the peptide sequence, the number of available amines, and the reaction conditions. The following table provides representative data for the PEGylation of a model peptide.
| Peptide | Molar Ratio (PEG:Peptide) | Reaction Time (h) | Conversion Efficiency (%) | Reference |
| Model Peptide A (1 N-terminus, 1 Lysine) | 10:1 | 2 | >90 | N/A |
| Model Peptide B (1 N-terminus, 0 Lysine) | 20:1 | 4 | >95 | N/A |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azido-PEG7-Modified Peptide
This protocol describes the "click" reaction between the azide group of the PEGylated peptide and an alkyne-containing molecule.
Materials:
-
Azido-PEG7-modified peptide
-
Alkyne-containing molecule (e.g., fluorescent dye, targeting ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the Azido-PEG7-modified peptide in the Reaction Buffer.
-
Add the alkyne-containing molecule to the peptide solution. A 2 to 10-fold molar excess of the alkyne molecule is typically used.
-
In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand in a 1:5 molar ratio.
-
Add the copper/ligand complex to the peptide/alkyne mixture. The final copper concentration is typically 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[8]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
-
Purification:
-
Purify the final peptide conjugate using SEC or RP-HPLC to remove excess reagents and the copper catalyst.
-
-
Characterization:
-
Analyze the final conjugate by LC-MS and UV-Vis spectroscopy (if applicable) to confirm successful conjugation and purity. Reports often show conjugation efficiencies for CuAAC reactions to be above 95%.[9]
-
Visualizations
Caption: Experimental workflow for peptide modification using this compound.
Caption: Enhanced pharmacokinetic properties of a peptide after PEGylation.
References
- 1. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Azido-PEG7-amine, 1333154-77-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Fluorescent Probes using Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-acid is a versatile heterobifunctional linker designed for the synthesis of custom fluorescent probes. Its structure combines a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features makes it an invaluable tool in bioconjugation and drug development for creating sophisticated molecular probes for biological imaging and diagnostics.[1]
The azide moiety allows for the covalent attachment of alkyne-containing molecules through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The carboxylic acid group can be activated to react with primary amines, enabling the conjugation of a wide variety of molecules, including amine-modified fluorophores.[4] The PEG7 spacer enhances the solubility of the resulting probe in aqueous environments, reduces non-specific binding, and provides a flexible linker between the conjugated molecules.[5][6]
These application notes provide detailed protocols for two primary strategies for synthesizing fluorescent probes using this compound: an "Amine-Reactive Approach" and a "Click Chemistry Approach."
Core Strategies for Fluorescent Probe Synthesis
There are two primary strategies for synthesizing fluorescent probes using this compound, each offering distinct advantages depending on the properties of the fluorescent dye and the target molecule.
Strategy A: Amine-Reactive Approach
This method involves the initial activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-modified fluorescent dye. This approach is advantageous when working with commercially available amine-functionalized fluorophores and when the subsequent application requires the azide group for further conjugation to a target molecule.
Strategy B: Click Chemistry Approach
In this alternative pathway, the azide group of this compound is reacted with an alkyne-modified fluorescent dye via either CuAAC or SPAAC. This strategy is particularly useful when the fluorescent dye is sensitive to the conditions of NHS ester activation and subsequent amidation. The resulting fluorescently-labeled linker, now equipped with a reactive carboxylic acid, can then be conjugated to a target molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H33N3O9 |
| Molecular Weight | 423.46 g/mol |
| Purity | >95% |
| Solubility | DMSO, DMF, Water |
| Storage Conditions | -20°C, protect from light and moisture |
Table 2: Quantitative Data on Fluorescent Probe Synthesis using this compound
| Parameter | Amine-Reactive Approach (NHS Ester) | Click Chemistry Approach (SPAAC) |
| Typical Molar Ratio (Linker:Fluorophore) | 1.5:1 to 5:1 | 1.1:1 to 1.5:1 |
| Typical Reaction Time | 2-4 hours at room temperature | 1-4 hours at room temperature |
| Typical Reaction Yield | 60-80% | >90% |
| Average Degree of Labeling (DOL) | 1-3 | ~1 |
| Purification Method | Size Exclusion Chromatography, HPLC | Size Exclusion Chromatography, HPLC |
Table 3: Photophysical Properties of a Representative Fluorescent Probe (e.g., Cy5) Conjugated via this compound
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (ε) at λex | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.2 (conjugate dependent) |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using the "Amine-Reactive Approach"
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-modified fluorescent dye.
Materials:
-
This compound
-
Amine-modified fluorescent dye (e.g., Cy5-amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size exclusion chromatography or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mg/mL stock solution of the amine-modified fluorescent dye in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1.5 equivalents of this compound stock solution with 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Azido-PEG7-NHS ester.
-
-
Conjugation to Amine-Modified Fluorescent Dye:
-
Add 1 equivalent of the amine-modified fluorescent dye stock solution to the activated Azido-PEG7-NHS ester.
-
Adjust the reaction volume with Conjugation Buffer as needed.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescent probe conjugate using size exclusion chromatography or reverse-phase HPLC to remove unreacted dye and linker.
-
Monitor the fractions by absorbance at the dye's maximum absorption wavelength.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (if applicable) and the dye.
-
Protocol 2: Synthesis of a Fluorescent Probe using the "Click Chemistry Approach" (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between this compound and a DBCO-functionalized fluorescent dye.
Materials:
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size exclusion chromatography or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the DBCO-functionalized fluorescent dye with 1.1 to 1.5 equivalents of the this compound stock solution.
-
Add Reaction Buffer to achieve the desired final reaction concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <10% v/v) if working with biomolecules.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the fluorescent probe conjugate using size exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.
-
Monitor the fractions by absorbance at the dye's maximum absorption wavelength.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry.
-
Determine the photophysical properties of the final probe, including excitation and emission maxima and quantum yield.
-
Visualizations
Caption: Amine-Reactive Synthesis Workflow.
Caption: Click Chemistry Synthesis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent dye with PEG linker [schem.jp]
Application Notes and Protocols for Azido-PEG7-Acid in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG7-acid in the formation of polyethylene (B3416737) glycol (PEG) hydrogels. Detailed protocols for hydrogel synthesis via click chemistry, characterization techniques, and applications in drug delivery and tissue engineering are presented.
Introduction
Polyethylene glycol (PEG) hydrogels are water-swollen, crosslinked polymer networks that are widely utilized in biomedical applications due to their biocompatibility, tunable properties, and ability to encapsulate therapeutic agents and cells. This compound is a heterobifunctional PEG linker that plays a crucial role in the formation of these hydrogels through "click chemistry." This linker contains an azide (B81097) group (-N₃) at one end and a carboxylic acid (-COOH) at the other, separated by a seven-unit PEG spacer. The azide group enables covalent crosslinking with alkyne-functionalized molecules via highly efficient and specific azide-alkyne cycloaddition reactions. The carboxylic acid terminus can be used for further functionalization, such as conjugation to targeting ligands or therapeutic molecules.
The use of this compound in hydrogel formation offers precise control over the network structure and properties, making it an invaluable tool for creating advanced biomaterials for drug delivery, tissue engineering, and regenerative medicine.
Key Applications
-
Controlled Drug Delivery: PEG hydrogels can encapsulate a wide range of therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner. The release kinetics can be tuned by modifying the hydrogel's crosslinking density and degradation characteristics.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation. They can be functionalized with bioactive motifs, such as the RGD peptide, to promote cell adhesion.
-
3D Cell Culture: The biocompatible nature of PEG hydrogels makes them ideal for creating three-dimensional cell culture models that more accurately mimic the in vivo environment compared to traditional 2D culture.
Experimental Protocols
Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a PEG hydrogel using this compound and a multi-alkyne crosslinker, such as a 4-arm PEG-alkyne, through a copper-catalyzed click reaction.
Materials:
-
This compound
-
4-arm PEG-alkyne (e.g., 10 kDa)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to the desired final concentration (e.g., 10 mM).
-
Dissolve the 4-arm PEG-alkyne in PBS to achieve the desired stoichiometric ratio with the azide groups. For a 1:1 azide to alkyne ratio, the molar concentration of the 4-arm PEG-alkyne will be one-fourth of the this compound concentration.
-
-
Prepare Catalyst and Reducing Agent Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Initiate Gelation:
-
In a microcentrifuge tube, combine the this compound solution and the 4-arm PEG-alkyne solution.
-
To initiate the crosslinking reaction, add the CuSO₄ stock solution to a final concentration of 1-5 mM.
-
Immediately add the sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Gently vortex the solution for 5-10 seconds to ensure thorough mixing.
-
-
Gel Formation and Incubation:
-
Quickly transfer the solution to a mold or the desired culture vessel.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation time can range from a few minutes to an hour, depending on the precursor concentrations and catalyst concentration.
-
Once gelled, the hydrogel can be washed with PBS to remove any unreacted precursors and the copper catalyst. For cell encapsulation, a chelating agent like EDTA can be included in the washing buffer to remove copper ions.
-
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is preferred for applications involving living cells due to the cytotoxicity of copper. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.
Materials:
-
This compound
-
DBCO-functionalized multi-arm PEG (e.g., 4-arm PEG-DBCO, 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to the desired final concentration (e.g., 10 mM).
-
Dissolve the 4-arm PEG-DBCO in PBS to achieve the desired stoichiometric ratio of azide to DBCO groups (typically 1:1).
-
-
Initiate Gelation:
-
In a suitable vessel, combine the this compound solution and the 4-arm PEG-DBCO solution.
-
Mix the components thoroughly by gentle pipetting or vortexing.
-
-
Gel Formation:
-
The gelation will proceed spontaneously at room temperature or 37°C. The gelation time is typically rapid, ranging from seconds to a few minutes, and can be tuned by adjusting the precursor concentrations.[1]
-
The resulting hydrogel is ready for use in cell culture or other applications without the need for a washing step to remove a catalyst.
-
Protocol 3: Characterization of Hydrogel Properties
Swelling Ratio:
-
Prepare a hydrogel of known initial weight (W_initial).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the weight (W_swollen).
-
Continue until the weight remains constant (equilibrium swelling).
-
Lyophilize the swollen hydrogel to obtain the dry weight (W_dry).
-
Calculate the swelling ratio as: (W_swollen - W_dry) / W_dry.[2]
Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Allow the hydrogels to reach equilibrium swelling in PBS.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus can be calculated from the linear region of the stress-strain curve (typically between 10-20% strain).[3][4]
Protocol 4: Cell Encapsulation and Viability Assay
Cell Encapsulation (using SPAAC protocol):
-
Prepare sterile precursor solutions of this compound and 4-arm PEG-DBCO in a serum-free cell culture medium.
-
Resuspend the desired cells in the 4-arm PEG-DBCO solution at the desired cell density.
-
Combine the cell-containing solution with the this compound solution and mix gently.
-
Dispense the mixture into a culture plate or mold.
-
After gelation, add a complete cell culture medium to the hydrogels.
Cell Viability Assay (Live/Dead Staining):
-
Culture the cell-laden hydrogels for the desired period.
-
Prepare a staining solution containing calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.
-
Remove the culture medium and wash the hydrogels with PBS.
-
Incubate the hydrogels in the staining solution at 37°C for 30-60 minutes.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Data Presentation
Table 1: Mechanical Properties of PEG Hydrogels
| PEG Molecular Weight (kDa) | PEG Concentration (wt%) | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |
| 3.4 | 10 | 25 ± 5 | 15.2 ± 1.1 | [5] |
| 3.4 | 20 | 150 ± 20 | 8.5 ± 0.7 | [5] |
| 6 | 10 | 10 ± 2 | 25.6 ± 2.3 | [5] |
| 6 | 20 | 75 ± 10 | 12.1 ± 1.5 | [5] |
| 10 | 10 | 5 ± 1 | 31.5 ± 3.0 | [5] |
| 10 | 20 | 40 ± 8 | 18.3 ± 2.1 | [5] |
| 3.4/0.4 (blend) | 20 | ~400 | N/A | [3] |
| 3.4/0.4 (blend) | 40 | ~1700 | N/A | [3] |
Note: The properties of hydrogels are highly dependent on the specific crosslinker and experimental conditions. This table provides representative values.
Table 2: Drug Release from PEG Hydrogels
| Drug | Hydrogel System | Release Half-life | Release Mechanism | Reference |
| Bovine Serum Albumin (BSA) | Thiol-disulfide exchange PEG hydrogel | ~4 hours | Diffusion | [6] |
| Immunoglobulin G (IgG) | Thiol-disulfide exchange PEG hydrogel | ~10 hours | Diffusion | [6] |
| Exenatide | β-eliminative cleavable linker PEG hydrogel | 22 days (estimated at pH 7.4) | Cleavage-mediated | [7] |
Visualizations
Caption: Experimental workflow for this compound based hydrogel formation.
Caption: Integrin-mediated signaling pathway in RGD-modified hydrogels.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Delivery Systems Incorporating Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-acid is a heterobifunctional linker molecule integral to the advancement of sophisticated drug delivery systems.[1][2] Its structure, featuring a terminal azide (B81097) group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid, offers a versatile platform for the conjugation of a wide array of molecules.[3] The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable linkage of drug payloads or targeting moieties.[4][5][6][7] The carboxylic acid end allows for conventional amide bond formation with amine-containing molecules, such as proteins, antibodies, or drug carriers.[3]
The central PEG7 spacer enhances the solubility and biocompatibility of the resulting conjugate, and can influence its pharmacokinetic properties.[1][2] This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular architecture is paramount for therapeutic efficacy.[5][8][9]
Key Applications
Antibody-Drug Conjugates (ADCs)
This compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The mAb directs the conjugate to tumor cells expressing a specific antigen, whereupon the cytotoxic payload is released, minimizing systemic toxicity. The PEG7 linker can influence the stability, solubility, and pharmacokinetic profile of the ADC.[10][11]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can be used as a component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[4][5][8] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex and subsequent protein degradation.
Nanoparticle Surface Modification
The carboxylic acid group of this compound can be used to anchor the molecule to the surface of nanoparticles, while the azide group provides a handle for the subsequent attachment of targeting ligands, imaging agents, or drugs via click chemistry. This PEGylation strategy can improve the stability and circulation time of nanoparticles.
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical determinant of the in vivo performance of drug conjugates. While specific data for this compound is not extensively available in comparative studies, the following tables, derived from studies on similar PEGylated systems, illustrate the impact of PEG chain length on key performance parameters. This data provides a valuable reference for understanding the expected behavior of systems incorporating this compound.
Table 1: Impact of PEG Linker Length on Circulation Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate [10][11]
| Conjugate | PEG Linker Molecular Weight | Circulation Half-Life (t½) Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity (IC50) Reduction (fold increase vs. no PEG) |
| ZHER2-PEG4K-MMAE | ~4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | ~10 kDa | 11.2 | 22 |
This data demonstrates that longer PEG chains can significantly increase the circulation half-life of a drug conjugate, which can lead to improved tumor accumulation. However, this can also be accompanied by a decrease in in vitro cytotoxicity, highlighting a key optimization challenge in ADC design.
Experimental Protocols
Protocol 1: Synthesis of a Drug-Azido-PEG7-acid Conjugate via Amide Coupling
This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid terminus of this compound.
Materials:
-
Drug with a primary amine group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
In a reaction vessel, dissolve this compound (1.1 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by HPLC to obtain the pure Drug-PEG7-Azide conjugate.
Protocol 2: Conjugation of an Alkyne-Modified Molecule to a Drug-Azide-PEG7 Conjugate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the previously synthesized conjugate and an alkyne-functionalized molecule (e.g., a targeting ligand).
Materials:
-
Drug-PEG7-Azide conjugate
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Deionized water or appropriate buffer (e.g., PBS)
-
Reaction vessel
Procedure:
-
Dissolve the Drug-PEG7-Azide conjugate (1 equivalent) and the alkyne-modified molecule (1.5 equivalents) in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another tube, prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.
-
Monitor the reaction by LC-MS or another suitable method.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or HPLC.
Visualizations
Caption: Synthetic workflow for a drug conjugate using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for nanoparticle drug delivery system development.
References
- 1. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
- 2. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG7-acid in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG7-acid as a versatile linker for ligand immobilization in Surface Plasmon Resonance (SPR) biosensor assays. The use of "click chemistry" offers a highly specific and controlled method for attaching ligands, which is crucial for obtaining high-quality kinetic and affinity data in drug discovery and other molecular interaction studies.
Introduction
This compound is a bifunctional linker molecule designed for the covalent immobilization of ligands to biosensor surfaces. It features a carboxylic acid group for stable attachment to amine-functionalized surfaces (such as standard carboxymethyl dextran (B179266) sensor chips) and an azide (B81097) group for the highly specific "click" reaction with alkyne-modified ligands. The polyethylene (B3416737) glycol (PEG) spacer serves to extend the ligand away from the sensor surface, minimizing steric hindrance and reducing non-specific binding, thereby improving the signal-to-noise ratio of the assay.
This immobilization strategy is particularly advantageous for:
-
Oriented Immobilization: When combined with site-specific modification of the ligand with an alkyne group, it allows for a uniform and defined orientation of the ligand on the sensor surface.
-
Reduced Non-Specific Binding: The hydrophilic PEG chain creates a biocompatible surface that repels non-specific protein adsorption.
-
Versatility: The "click" chemistry approach is bio-orthogonal, meaning it does not interfere with the biological activity of the immobilized ligand.
Principle of the Method
The immobilization process is a two-step procedure:
-
Surface Functionalization: The carboxylic acid group of this compound is covalently attached to an amine-reactive sensor surface (e.g., a CM5 sensor chip) via standard amine coupling chemistry (EDC/NHS activation). This creates a stable, azide-functionalized surface.
-
Ligand Immobilization via Click Chemistry: The alkyne-modified ligand of interest is then introduced and covalently immobilized to the azide-functionalized surface through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click" reaction is highly efficient and specific, proceeding readily under aqueous conditions without the need for a copper catalyst.
Experimental Protocols
Protocol 1: Preparation of an Azide-Functionalized SPR Sensor Surface
This protocol describes the functionalization of a standard carboxymethyl dextran sensor chip (e.g., a Biacore CM5 sensor chip) with this compound.
Materials:
-
Carboxymethyl dextran sensor chip (e.g., CM5)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ethanolamine-HCl, pH 8.5
-
Activation Buffer: e.g., 10 mM Sodium Acetate, pH 5.0
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0
-
Deactivation Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in the Immobilization Buffer to a final concentration of 2-5 mg/mL.
-
Prepare fresh EDC (0.4 M) and NHS (0.1 M) solutions in water.
-
-
Equilibrate the Sensor Surface:
-
Dock the sensor chip in the SPR instrument.
-
Prime the system with Running Buffer.
-
Establish a stable baseline by flowing Running Buffer over all sensor channels at a flow rate of 10 µL/min.
-
-
Activate the Sensor Surface:
-
Mix equal volumes of the EDC and NHS solutions.
-
Inject the EDC/NHS mixture over the desired sensor channel(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.
-
-
Immobilize this compound:
-
Inject the this compound solution over the activated surface at a flow rate of 10 µL/min. The contact time can be varied to achieve the desired immobilization level (typically 5-10 minutes).
-
-
Deactivate Remaining Active Groups:
-
Inject the Deactivation Buffer (1 M Ethanolamine-HCl, pH 8.5) for 7 minutes at a flow rate of 10 µL/min to block any unreacted NHS-esters.
-
-
Stabilize the Surface:
-
Wash the surface with three consecutive injections of a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound material.
-
Re-equilibrate the surface with Running Buffer until a stable baseline is achieved.
-
Protocol 2: Immobilization of an Alkyne-Modified Ligand via Click Chemistry
This protocol describes the immobilization of a dibenzocyclooctyne (DBCO)-modified protein or other ligand to the azide-functionalized sensor surface prepared in Protocol 1.
Materials:
-
Azide-functionalized sensor chip (from Protocol 1)
-
DBCO-modified ligand (e.g., protein, peptide, small molecule)
-
Immobilization Buffer: e.g., HBS-EP+
-
Running Buffer: e.g., HBS-EP+
Procedure:
-
Prepare the Ligand Solution:
-
Dissolve the DBCO-modified ligand in Immobilization Buffer to a suitable concentration (typically 10-50 µg/mL for proteins).
-
-
Equilibrate the Azide-Functionalized Surface:
-
Ensure a stable baseline is established with Running Buffer flowing over the azide-functionalized sensor surface.
-
-
Immobilize the Ligand:
-
Inject the DBCO-modified ligand solution over the azide-functionalized surface at a flow rate of 10 µL/min. The reaction is typically rapid; a contact time of 10-20 minutes is usually sufficient. Monitor the immobilization level in real-time.
-
-
Wash the Surface:
-
After the injection, allow the buffer to flow for a further 5-10 minutes to wash away any unbound ligand.
-
The surface is now ready for analyte binding experiments. A final wash with a high salt buffer can be performed if needed to ensure a stable baseline.
-
Data Presentation
The following table provides representative quantitative data from an SPR experiment where a protein was immobilized using a similar click chemistry approach (azide-functionalized protein to a DBCO-functionalized surface). This data illustrates the typical kinetic and affinity constants that can be obtained using this method.[1]
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| LpoB | 1.2 x 10^5 | 6.5 x 10^-3 | 5.4 x 10^-8 |
Table 1: Kinetic and affinity data for the interaction of LpoB with immobilized PBP1B via click chemistry.[1]
Visualizations
Experimental Workflow for Ligand Immobilization
Caption: Workflow for immobilizing a ligand using this compound and click chemistry.
Signaling Pathway Analogy: SPR Signal Generation
Caption: Conceptual pathway of SPR signal generation after ligand-analyte binding.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG7-acid Conjugation
Welcome to the technical support center for Azido-PEG7-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules (e.g., proteins, peptides, or small molecules) and subsequent purification.
Q1: My this compound conjugation reaction is showing low or no yield. What are the possible causes and solutions?
A1: Low or no conjugation efficiency is a common issue. Here are several potential causes and troubleshooting steps:
-
Inactive Reagents:
-
This compound: The carboxylic acid moiety can be unreactive if not properly activated. Ensure you are using an appropriate activation method, such as the EDC/NHS system.[1][2] this compound itself is generally stable when stored correctly at -20°C.[1]
-
EDC/NHS: These reagents are moisture-sensitive and can hydrolyze, rendering them inactive. Use fresh, high-quality EDC and NHS and handle them in a dry environment. Do not prepare stock solutions of NHS esters for long-term storage.[3]
-
-
Suboptimal Reaction Conditions:
-
pH: The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[2] A two-step reaction with pH adjustment can improve yields.
-
Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS-activated PEG.[2][3] Good buffer choices include PBS (phosphate-buffered saline) or borate (B1201080) buffers.[2]
-
Reaction Time and Temperature: The activation step is typically fast (15-60 minutes at room temperature). The conjugation to the amine can be performed for 2 hours at room temperature or overnight at 4°C.[3]
-
-
Issues with the Amine-Containing Molecule:
-
Accessibility of Amines: The primary amines on your molecule might be sterically hindered or buried within the molecule's structure, making them inaccessible for conjugation.
-
Concentration: Reactions with dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the desired level of conjugation.[3]
-
Q2: I'm observing a lot of side products or a heterogeneous mixture after my conjugation reaction. How can I improve the specificity?
A2: PEGylation reactions can often result in a mixture of products, including unreacted starting materials and molecules with varying numbers of PEG chains attached.[]
-
Control Stoichiometry: Carefully control the molar ratio of this compound to your target molecule. A high excess of the PEG reagent will favor multiple PEGylations. Start with a lower molar excess and optimize based on your results.
-
Site-Directed Conjugation: If your molecule has multiple amine groups and you want to target a specific one, consider strategies for site-directed PEGylation. This may involve protecting other reactive groups or engineering the molecule to have a uniquely reactive site.[5]
-
Purification: Robust purification methods are essential to isolate the desired conjugate. Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) are commonly used.[][6]
Q3: My PEGylated conjugate is difficult to purify. What are the best practices for purification?
A3: Purification is a critical step to remove unreacted PEG, unreacted biomolecule, and unwanted PEGylated species.[]
-
Size-Exclusion Chromatography (SEC): This is a primary method for removing unreacted, smaller this compound molecules from the larger, PEGylated conjugate.[][7]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a molecule. This change in charge can be exploited to separate PEGylated species from the un-PEGylated form using IEX.[][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a powerful tool for separating PEGylated proteins, sometimes offering better resolution than IEX.[][6]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG linkers and salts. Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain your conjugate while allowing the smaller impurities to pass through.[7]
Q4: My purified this compound conjugate is not reacting in the subsequent "click chemistry" step with an alkyne-containing molecule. Why?
A4: The azide (B81097) group is generally stable and highly specific in its reaction with alkynes (Click Chemistry).[8] If you are experiencing issues, consider the following:
-
Catalyst Issues (for Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
The copper(I) catalyst is essential for the reaction. Ensure you are using a suitable copper source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA or BTTAA) to prevent catalyst degradation and protect your biomolecule.
-
Some components in your buffer could be interfering with the copper catalyst.[9] Purification of the PEGylated conjugate before the click reaction is crucial.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
If you are using a copper-free click reaction, ensure your alkyne is a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[10] These are more reactive than terminal alkynes and do not require a copper catalyst.[11]
-
-
Steric Hindrance: The azide group, now part of a larger conjugate, might be sterically hindered, preventing the alkyne from accessing it.
Q5: How should I store and handle this compound and its derivatives?
A5: Proper storage and handling are critical for maintaining the reactivity of your PEG reagents.
-
This compound: Store at -20°C, desiccated.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][12]
-
NHS-activated Azido-PEG7: This intermediate is highly moisture-sensitive. It is recommended to prepare it fresh for each use and not to make stock solutions for storage.[3]
-
Solutions: If you need to prepare stock solutions of this compound (e.g., in DMSO or DMF), store them at -20°C or -80°C in tightly sealed aliquots.[2][13]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound conjugation reactions.
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | -20°C | For long-term storage of this compound powder.[1] |
| Activation pH (EDC/NHS) | 4.5 - 7.2 | Optimal for the formation of the NHS ester.[2] |
| Conjugation pH (to Amine) | 7.0 - 8.0 | Optimal for the reaction of the NHS ester with primary amines.[2] |
| Activation Time | 15 - 60 minutes | At room temperature. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Reaction time can be optimized based on the reactivity of the amine.[3] |
| Molar Excess of PEG Reagent | 10 to 50-fold | Highly dependent on the concentration and reactivity of the target molecule.[3] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol describes a general procedure for conjugating this compound to a protein using EDC and NHS chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., desalting or SEC column)
Procedure:
-
Prepare Protein: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.
-
Activate this compound:
-
In a separate tube, add a 20-fold molar excess of this compound, EDC, and NHS relative to the amount of protein.
-
Dissolve the mixture in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated Azido-PEG7-NHS ester solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column or by performing SEC.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound conjugation.
Caption: Workflow for this compound conjugation via EDC/NHS chemistry.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. mdpi.com [mdpi.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Azido-PEG7-NHS ester|COA [dcchemicals.com]
Technical Support Center: Azido-PEG7-acid Click Chemistry
Welcome to the technical support center for Azido-PEG7-acid click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?
Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). This species is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1][2] Insufficient reducing agent, such as sodium ascorbate (B8700270), or prolonged exposure to air can lead to catalyst deactivation.
-
Poor Reagent Quality: The purity and stability of your starting materials are crucial. This compound and the corresponding alkyne should be of high purity. Azide compounds can be unstable and should be stored properly.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and reactant concentrations can significantly impact the reaction efficiency.[2]
-
Ligand Issues: The choice and concentration of the copper-chelating ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[2][3][4]
-
Steric Hindrance: The bulky nature of the PEG chain in this compound or large substituents near the alkyne can sterically hinder the reaction.[5][6]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by Cu(II) and oxygen.[2]
Q2: How do I choose the right ligand for my this compound click reaction?
The choice of ligand is critical for stabilizing the Cu(I) catalyst, which in turn enhances the reaction rate and prevents side reactions. For reactions in aqueous or partially aqueous media, which are common for PEGylated compounds, water-soluble ligands are preferred.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly water-soluble and effective ligand for bioconjugation reactions in aqueous buffers. It is known to protect the Cu(I) catalyst from oxidation and disproportionation.[7]
-
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): While a very effective ligand, TBTA has poor water solubility and is typically used in organic solvents or aqueous-organic mixtures.[7][8]
-
BPS (Bathophenanthroline disulfonate): A water-soluble ligand that has been shown to be effective in CuAAC reactions.[9]
-
L-Histidine: This natural amino acid can act as a biocompatible ligand and has been shown to facilitate the CuAAC reaction with lower toxicity compared to other ligands.[9]
Q3: My reaction mixture shows some precipitate forming over time. What could be the cause?
Precipitation during the reaction can be due to several factors:
-
Poor Solubility of Reactants or Products: While this compound is generally soluble in aqueous buffers, the alkyne-containing molecule or the final PEGylated product might have limited solubility.
-
Insoluble Copper Species: If the copper catalyst is not properly chelated by the ligand, it can precipitate out of solution, especially with changes in pH or concentration.
-
Protein Aggregation: In bioconjugation reactions, the reaction conditions or the PEGylation itself might induce the aggregation and precipitation of the target protein.[2]
Q4: How can I monitor the progress of my click reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): Useful for small molecule reactions, allowing for the visualization of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to track the disappearance of reactants and the appearance of the product peak.
-
Mass Spectrometry (MS): Can be used to confirm the presence of the desired product by identifying its molecular weight.
-
Fluorogenic Assays: If one of the reactants is a fluorogenic dye that becomes fluorescent upon triazole formation, the reaction progress can be monitored by measuring the increase in fluorescence.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound click chemistry reactions.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low-yield this compound click reactions.
Troubleshooting Table
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen). Use a freshly prepared solution of sodium ascorbate. For highly sensitive reactions, work under an inert atmosphere.[2] |
| Poor reagent quality | Verify the purity and integrity of this compound and the alkyne substrate using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance | Increase the reaction temperature (e.g., to 37°C or 50°C) or prolong the reaction time. If possible, consider a longer, more flexible linker on the alkyne-containing molecule.[5][6] | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen and Cu(II) | Ensure thorough degassing of the reaction mixture. Use an adequate excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper).[2] |
| Precipitation in the reaction mixture | Poor solubility of a reactant or the product | Add a co-solvent such as DMSO or DMF to improve solubility. Ensure the pH of the buffer is optimal for the solubility of all components. |
| Insoluble copper species | Use a chelating ligand like THPTA to keep the copper in solution. Ensure the ligand-to-copper ratio is appropriate (typically 1:1 to 5:1).[2] | |
| Low yield after purification | Loss of product during purification | For PEGylated products, size-exclusion chromatography (SEC) or dialysis are generally preferred over reverse-phase chromatography where PEGylated molecules can behave unpredictably.[11] |
| Incomplete reaction | Before purification, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., HPLC, LC-MS). | |
| Residual copper interfering with downstream applications | Remove residual copper by chelation with EDTA followed by dialysis or SEC, or by using a copper-scavenging resin.[12] |
Quantitative Data
Table 1: Comparison of Common Ligands for Aqueous CuAAC Reactions
| Ligand | Typical Cu:Ligand Ratio | Key Advantages | Considerations |
| THPTA | 1:1 to 1:5 | High water solubility, accelerates reaction, protects biomolecules from oxidative damage.[7] | Can still be sensitive to high concentrations of chelating agents in the buffer. |
| TBTA | 1:1 | Highly effective at accelerating the reaction. | Poor water solubility, requires co-solvents like DMSO.[7][8] |
| BPS | 1:2 | Good water solubility. | May offer lower stabilization of Cu(I) compared to TBTA derivatives.[9] |
| L-Histidine | 1:2 to 1:5 | Biocompatible, low toxicity.[9] | May result in slower reaction rates compared to triazole-based ligands. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a starting point for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., argon or nitrogen gas line)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-containing molecule and a 1.2-fold molar excess of this compound in the reaction buffer.
-
Degas: Thoroughly degas the reactant solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Allow this mixture to stand for 5 minutes.
-
Add Catalyst: Add the catalyst premix to the degassed reactant solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor Reaction (Optional): At various time points, an aliquot can be taken to analyze the reaction progress by HPLC or LC-MS.
-
Purification: Once the reaction is complete, proceed with purification to remove excess reagents and the copper catalyst (see Protocol 2).
Protocol 2: Purification of PEGylated Product and Copper Removal
This protocol describes a general method for purifying the PEGylated product using size-exclusion chromatography (SEC) and removing the copper catalyst.
Materials:
-
Completed reaction mixture from Protocol 1
-
Size-exclusion chromatography (desalting) column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
EDTA solution (0.5 M, pH 8.0)
Procedure:
-
Quench Reaction (Optional): To ensure all copper is accessible for chelation, add EDTA solution to the reaction mixture to a final concentration of 10-20 mM.
-
Equilibrate SEC Column: Equilibrate the desalting column with at least 5 column volumes of elution buffer.
-
Load Sample: Apply the reaction mixture (with or without prior EDTA addition) to the equilibrated column. The sample volume should not exceed 30% of the column bed volume for optimal separation.[11]
-
Elute: Elute the sample with the elution buffer. The larger PEGylated product will elute in the void volume, while the smaller unreacted this compound, alkyne, copper-ligand complex, and salts will be retained and elute later.
-
Collect Fractions: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified product.
-
Alternative (Dialysis): For larger biomolecules, the reaction mixture can be dialyzed against a buffer containing EDTA (e.g., 5 mM) to remove the copper catalyst, followed by dialysis against the final storage buffer to remove the EDTA.[12]
Visualizations
Logical Relationship of Causes for Low Yield
Caption: Interrelated factors contributing to low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Azido-PEG7-acid side reactions and byproducts
Welcome to the technical support center for Azido-PEG7-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproducts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains two reactive functional groups: an azide (B81097) group (-N₃) and a carboxylic acid group (-COOH), connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group is commonly used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules. The carboxylic acid group can be activated to react with primary amines to form a stable amide bond. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Q2: What are the main reactive sites on this compound and their intended reactions?
This compound has two orthogonal reactive sites, allowing for sequential conjugation steps:
-
Azide (-N₃) end: This end is designed to react with terminal alkynes or strained cyclooctynes (like DBCO or BCN) via click chemistry to form a stable triazole ring.[1]
-
Carboxylic Acid (-COOH) end: This end is typically activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester, which then readily reacts with primary amines (e.g., on proteins or peptides) to form a stable amide bond.
Q3: What are the most common side reactions I should be aware of when using this compound?
The most common side reactions are associated with the two functional ends of the molecule:
-
Azide Group: The primary side reaction is the reduction of the azide to a primary amine (-NH₂). This can occur in the presence of reducing agents, such as phosphines (e.g., triphenylphosphine) via the Staudinger reaction, or through catalytic hydrogenation.
-
Carboxylic Acid Group (during EDC/NHS activation):
-
Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which converts the activated ester back to the carboxylic acid, rendering it unreactive towards amines. This is a significant competing reaction in aqueous buffers.
-
Formation of N-acylurea byproduct: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea, which is unreactive towards amines. This side reaction is more common in the absence of a nucleophile like NHS.[2]
-
Troubleshooting Guides
Issue 1: Low Yield of Azide-Alkyne "Click" Chemistry Conjugation
If you are experiencing low yields in your click chemistry reaction, it could be due to the degradation of the azide group.
Potential Cause: Accidental Reduction of the Azide Group
The azide group on your this compound may have been unintentionally reduced to a primary amine, which is unreactive in click chemistry.
Troubleshooting Steps:
-
Review Your Synthetic Route: Check if any steps in your synthesis prior to the click reaction involved the use of reducing agents. Common culprits include:
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃) will readily reduce azides to amines in what is known as the Staudinger reaction.[3][4]
-
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce azides.
-
Catalytic Hydrogenation: Conditions such as H₂ with a palladium catalyst (Pd/C) will reduce azides.
-
-
Analytical Verification:
-
Mass Spectrometry (MS): Analyze your this compound starting material or intermediate by MS. A decrease in the expected molecular weight corresponding to the loss of N₂ and the addition of two hydrogens (a net change of -26 Da) indicates reduction to an amine.
-
NMR Spectroscopy: In ¹H NMR, the methylene (B1212753) protons adjacent to the azide group will have a characteristic chemical shift. Upon reduction to an amine, this shift will change. In ¹³C NMR, the carbon adjacent to the azide shows a characteristic peak which will disappear upon reduction.
-
Preventative Measures:
-
Avoid Phosphines: If your synthetic scheme requires the use of phosphine-based reagents, perform these steps before introducing the azide moiety or use a protecting group strategy.
-
Orthogonal Chemistry: Design your synthetic route to ensure that the reagents and conditions used in other steps are compatible with the azide group.
-
Storage: Store this compound under recommended conditions (-20°C in a dry, dark place) to prevent degradation.
Issue 2: Low Yield of Amide Bond Formation with the Carboxylic Acid End
Low yields in the EDC/NHS coupling step are a common issue, often due to side reactions of the activated carboxylic acid.
Potential Cause 1: Hydrolysis of the NHS-Ester Intermediate
The activated NHS-ester is highly susceptible to hydrolysis in aqueous environments, which reverts it back to the unreactive carboxylic acid.
Troubleshooting Steps:
-
Optimize Reaction pH: The rate of hydrolysis is highly pH-dependent.
-
The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[2]
-
However, the rate of hydrolysis increases significantly with increasing pH.[5]
-
A compromise pH of 7.2-7.5 is often recommended for the coupling step. The initial activation with EDC/NHS is most efficient at a more acidic pH of 4.5-7.2.[2]
-
-
Minimize Reaction Time in Aqueous Buffer:
-
Prepare the activated this compound (the NHS-ester) immediately before use.
-
Add the amine-containing molecule to the activated linker as soon as possible.
-
-
Use a Two-Step Procedure:
-
Perform the activation of the carboxylic acid with EDC and NHS in a non-amine, non-carboxylate buffer (e.g., MES buffer) at pH 5-6.
-
Then, either add the amine-containing molecule directly or, for better control, raise the pH to 7.2-7.5 with a suitable buffer (e.g., phosphate (B84403) buffer) just before adding the amine.[2]
-
Potential Cause 2: Formation of N-acylurea Byproduct
The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC can rearrange to a stable and unreactive N-acylurea.
Troubleshooting Steps:
-
Use of NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is crucial. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to rearrangement and more likely to react with the desired amine.[2]
-
Analytical Verification: The N-acylurea byproduct can be detected by LC-MS as it has a distinct molecular weight (the mass of your PEG-acid plus the mass of the EDC minus a water molecule).
Preventative Measures:
-
Always include NHS or Sulfo-NHS in your EDC coupling reactions with this compound.
-
Control the stoichiometry of your reagents. Use an appropriate molar excess of EDC and NHS.
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS-Esters
This table summarizes the effect of pH on the stability of NHS-esters in aqueous solutions. The half-life indicates the time it takes for 50% of the NHS-ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS-Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.0 | Room Temperature | 210 minutes | [6] |
| 8.5 | Room Temperature | 180 minutes | [6] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | 125 minutes | [6] |
Note: The exact half-life can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling to an Amine-Containing Molecule
This protocol describes a two-step method to minimize side reactions.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Dissolve Reagents:
-
Dissolve this compound in Activation Buffer.
-
Dissolve your amine-containing molecule in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the dissolved this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to your amine-containing molecule.
-
Alternatively, for sensitive applications, perform a buffer exchange of the activated linker into the Coupling Buffer using a desalting column before adding it to the amine-containing molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column or other appropriate chromatography method (e.g., SEC, HPLC) to remove excess reagents and byproducts.
-
Protocol 2: Analytical Method for Detecting Side Products by LC-MS
Objective: To identify the desired conjugate, unreacted starting materials, and potential byproducts (hydrolyzed linker, N-acylurea).
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in Mobile Phase A.
-
LC Method:
-
Inject the sample onto the C18 column.
-
Run a gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Extract ion chromatograms for the expected masses of:
-
This compound
-
Your amine-containing molecule
-
The desired conjugate
-
Hydrolyzed this compound (same mass as starting material)
-
N-acylurea byproduct (Mass of this compound + Mass of EDC - 18.01)
-
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Azido-PEG7-acid EDC/NHS Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the EDC/NHS coupling of Azido-PEG7-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound using EDC/NHS chemistry?
A1: The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range.[1]
-
Activation Step: The activation of the carboxylic acid on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1]
-
Coupling Step: The subsequent reaction of the newly formed NHS-ester with a primary amine (e.g., on a protein or peptide) is favored at a neutral to slightly basic pH, generally between pH 7.0 and 8.5 .[1]
For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then either purify the activated PEG or raise the pH of the reaction mixture to 7.2-7.5 before adding the amine-containing molecule.[1][2]
Q2: What are the best buffers to use for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the desired reaction, reducing your yield.[1]
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.[1][3]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for the coupling step.[1] Other suitable options include borate (B1201080) or sodium bicarbonate buffers.[1]
-
Buffers to Avoid: Do not use buffers like Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[1]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled properly.[1]
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent moisture condensation inside the vial.[1]
-
Solution Preparation: Prepare EDC and NHS solutions fresh immediately before use, as they are prone to hydrolysis in aqueous environments.[1] Do not store them in solution.
Q4: What are the recommended molar ratios of this compound, EDC, and NHS?
A4: The optimal molar ratios can vary, but a good starting point is to use a molar excess of the activation reagents (EDC and NHS) relative to the this compound. This drives the activation reaction to completion.
| Reagent | Molar Ratio relative to this compound | Notes |
| EDC | 2- to 10-fold molar excess | A higher excess is often used to compensate for hydrolysis.[1] |
| NHS | 2- to 5-fold molar excess | NHS (or Sulfo-NHS) is added to create a more stable amine-reactive intermediate.[1] |
It is highly recommended to perform small-scale optimization experiments to determine the ideal ratios for your specific molecules and desired outcome.
Q5: How can I stop (quench) the reaction?
A5: Quenching is important to deactivate any remaining reactive NHS-esters and prevent further reactions. This can be achieved by adding a small molecule containing a primary amine.
-
Common Quenching Reagents: Hydroxylamine, Tris, glycine, or ethanolamine (B43304) can be added to a final concentration of 10-50 mM to cap any unreacted NHS-esters.[1][4] 2-Mercaptoethanol can also be used to specifically quench the EDC activation.[1][2][5]
Reaction Mechanism and Workflow
The following diagram illustrates the two-step chemical reaction pathway for EDC/NHS coupling.
References
Technical Support Center: Purification of Azido-PEG7-Acid Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Azido-PEG7-acid conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound conjugates.
| Problem | Possible Cause | Troubleshooting Step |
| Low Yield of Purified Conjugate | Incomplete Conjugation Reaction | Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.[1] |
| Product Loss During Extraction/Work-up | Minimize the number of extraction steps. Ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer if it is ionizable.[1] | |
| Poor Recovery from Chromatography Column | Ensure the chosen stationary and mobile phases are suitable for your conjugate's polarity. Consider alternative chromatography techniques (e.g., normal-phase or HIC if using RP-HPLC). Check for irreversible binding to the column material.[1] | |
| Product Degradation | If the conjugate is unstable, perform purification steps at lower temperatures and use buffers at a pH where the molecule is most stable.[1] | |
| Co-elution of Impurities | Unreacted this compound or Starting Material | Modify the HPLC gradient to improve resolution. For size-based separations, ensure there is a significant difference in molecular weight between the conjugate and the unreacted materials. |
| Structurally Similar Impurities | Use a purification technique with high resolving power, such as preparative HPLC with a shallow gradient.[1] | |
| Residual Catalyst (e.g., Copper from CuAAC reactions) | For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, use a copper chelating agent during the work-up or a specialized resin to scavenge the metal.[1] | |
| Broad or Tailing Peaks in Chromatography | Handling Properties of PEGylated Compounds | The PEG chain can influence the chromatographic behavior. Optimize the mobile phase, for instance by adjusting the organic solvent or adding modifiers. |
| Column Overloading | Reduce the amount of sample injected onto the column. | |
| Presence of Aggregates | Harsh Purification Conditions | High pressure during SEC or inappropriate buffer conditions can induce aggregation. Reduce the flow rate in SEC and optimize the mobile phase for product stability. |
| Instability of the Conjugate | Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound conjugates?
A1: The most common and effective methods for purifying this compound conjugates are based on differences in size and physicochemical properties between the conjugate and impurities. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. It is very effective for purifying conjugates from unreacted starting materials and other impurities.[1]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. This method is particularly useful for removing smaller unreacted this compound linkers from a much larger conjugated biomolecule.
-
Dialysis and Ultrafiltration: These techniques separate molecules based on size using a semi-permeable membrane and are suitable for removing small molecule impurities from large biomolecule conjugates.
Q2: How do I choose the best purification method for my this compound conjugate?
A2: The choice of purification method depends on several factors, including the size and properties of your target molecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:
Caption: Decision workflow for selecting a purification method.
Q3: What analytical techniques are recommended for assessing the purity of the final conjugate?
A3: A combination of analytical methods is crucial for accurately determining the purity of your this compound conjugate.
| Analytical Technique | Information Provided |
| Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity, useful for separating the conjugate from less polar starting materials and impurities.[1] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size and can be effective in removing smaller unreacted linkers and other reagents.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the desired product by providing its mass-to-charge ratio and helps in identifying impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the conjugate and can be used for quantitative purity analysis (qNMR) by integrating signals of the product against a known standard. |
Q4: How can I remove unreacted this compound from my conjugate?
A4: If your conjugate is significantly larger than the this compound linker (MW: 423.46 g/mol ), size-based methods are very effective.[2] Size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 1-3 kDa for a large protein conjugate) can efficiently separate the small, unreacted linker. For small molecule conjugates, RP-HPLC is the method of choice, as the difference in hydrophobicity between the starting materials and the product will allow for separation.
Experimental Protocols
General Protocol for the Purification of a Small Molecule-Azido-PEG7-Acid Conjugate via Preparative RP-HPLC
This protocol provides a general procedure for the purification of a small molecule conjugated with this compound. It is assumed that the conjugation reaction has been completed and the crude reaction mixture has been worked up to remove the bulk of the solvent.
1. Analytical Method Development:
-
Develop a suitable gradient method on an analytical RP-HPLC system (e.g., C18 column).
-
A common mobile phase system is Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Run a scout gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of your product and impurities.
-
Optimize the gradient to achieve baseline separation of the desired product from the major impurities.[1]
2. Scale-up to Preparative HPLC:
-
Use a preparative RP-HPLC column with the same stationary phase as the analytical column.
-
Scale the injection volume and flow rate according to the column dimensions.
-
Run the optimized gradient from the analytical method.
3. Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.
4. Analysis of Fractions:
-
Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.[1]
5. Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.[1]
Experimental Workflow Diagram
References
Technical Support Center: Improving the Solubility of Azido-PEG7-acid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Azido-PEG7-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a bifunctional linker molecule featuring a terminal azide (B81097) group for "click chemistry" reactions and a carboxylic acid for conjugation to primary amines. The seven-unit polyethylene (B3416737) glycol (PEG) chain enhances its hydrophilicity, making it generally soluble in water and aqueous buffers, as well as polar aprotic organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: Why is my this compound conjugate exhibiting poor solubility in aqueous solutions?
A2: While the PEG7 linker improves water solubility, the overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to. If the conjugated molecule is large and hydrophobic, it can counteract the solubilizing effect of the relatively short PEG7 chain. Additionally, the pH of the solution plays a critical role; at a pH below the pKa of the carboxylic acid group (estimated to be around 4-5), the carboxyl group is protonated (-COOH), making it less polar and reducing its water solubility.[3]
Q3: What are the recommended solvents for dissolving this compound and its conjugates?
A3: For creating stock solutions, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly recommended.[4] The final working solution is typically an aqueous buffer (e.g., PBS pH 7.4). The choice of solvent and the method of preparation are crucial for preventing precipitation.
Q4: Can I use co-solvents to improve the solubility of my final conjugate in an aqueous buffer?
A4: Yes, using a small percentage of an organic co-solvent can be an effective strategy. After dissolving the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF, this stock solution can be added dropwise to a vigorously stirred aqueous buffer. It is important to keep the final concentration of the organic solvent low (typically below 10%) to avoid potential negative effects on biological assays or protein stability.
Q5: Is it advisable to heat or sonicate my sample to aid dissolution?
A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective for dissolving stubborn conjugates and breaking up small aggregates. However, caution should be exercised, as excessive heat can lead to the degradation of sensitive biomolecules that may be part of your conjugate. Always start with mild conditions and short durations.
Troubleshooting Guide
Problem: My lyophilized this compound conjugate does not dissolve in my aqueous buffer (e.g., PBS).
| Possible Cause | Recommended Solution |
| Hydrophobic Conjugated Molecule: The attached molecule is large and/or highly hydrophobic, overpowering the hydrophilic nature of the PEG7 chain. | Use the organic solvent-first method. Dissolve the conjugate in a minimal amount of dry DMSO or DMF to create a concentrated stock solution. Then, add this stock solution dropwise into the vigorously stirring aqueous buffer. |
| Incorrect pH: The pH of your buffer is at or below the pKa of the carboxylic acid (around 4-5), leading to a less soluble protonated form. | Adjust the pH of the solution. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while vortexing to raise the pH to a range of 7.0-8.5. The conjugate should dissolve as the carboxyl group deprotonates to the more soluble carboxylate form (-COO⁻). |
| High Concentration: The concentration of the conjugate exceeds its solubility limit in the chosen buffer. | Try dissolving the conjugate at a lower concentration. You can perform a serial dilution to find the optimal concentration for your experiments. |
| Aggregation: The conjugate has formed aggregates that are difficult to dissolve. | Gentle sonication in a water bath can help to break up aggregates. Start with short pulses to avoid sample degradation. |
Problem: My conjugate precipitates when I add the organic stock solution to the aqueous buffer.
| Possible Cause | Recommended Solution |
| Incorrect Order of Addition: Adding the aqueous buffer to the concentrated organic stock can cause rapid precipitation. | Always add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the conjugate that can lead to precipitation. |
| Organic Solvent Concentration is Too High: The final concentration of the organic solvent in the aqueous buffer is too high, causing the conjugate to "crash out" of solution. | Minimize the volume of the organic solvent used to create the stock solution. Aim for a final organic solvent concentration of less than 10% in your aqueous solution. |
Quantitative Data Summary
Precise quantitative solubility data for this compound conjugates is highly dependent on the specific molecule conjugated. The following table provides expected solubility based on the properties of the PEG linker and general principles for PEGylated compounds.
| Solvent | Expected Solubility | Notes |
| Water / Aqueous Buffers (pH > 6) | Moderately to Highly Soluble | Solubility is significantly influenced by the conjugated molecule's hydrophobicity and the pH. The deprotonated carboxylate form at higher pH enhances solubility. |
| Aqueous Buffers (pH < 5) | Low to Moderately Soluble | At acidic pH, the protonated carboxylic acid is less polar, reducing aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common choice for preparing concentrated stock solutions.[4] |
| Dimethylformamide (DMF) | Highly Soluble | Another excellent solvent for creating stock solutions of PEGylated compounds.[4] |
| Dichloromethane (DCM) | Soluble | Can be used for certain applications, though less common for biological experiments.[4] |
| Acetonitrile (ACN) | Slightly Soluble | Not a preferred solvent for achieving high concentrations. |
| Ethanol | Less Soluble | Generally not recommended for initial dissolution. |
| Diethyl Ether | Insoluble |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer (for hydrophilic conjugates)
-
Bring the lyophilized this compound conjugate to room temperature.
-
Add the desired volume of aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Gently vortex or pipette up and down to mix.
-
If dissolution is slow, let the mixture sit at room temperature for 10-15 minutes with occasional vortexing.
-
If needed, briefly sonicate the sample in a water bath to aid dissolution.
Protocol 2: pH-Adjusted Dissolution in Aqueous Buffer
-
Add a small volume of purified water or a low-molarity buffer to the lyophilized conjugate.
-
While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the dissolution of the powder. Continue adding the base until the conjugate is fully dissolved.
-
Once dissolved, add your target aqueous buffer (e.g., PBS, pH 7.4) to reach the final desired concentration.
-
Verify the final pH of the solution and adjust if necessary.
Protocol 3: Organic Solvent-First Method (for hydrophobic conjugates)
-
Add a minimal volume of anhydrous DMSO or DMF to the lyophilized conjugate to create a concentrated stock solution (e.g., 20-50 mg/mL). Ensure the conjugate is fully dissolved.
-
In a separate tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer.
-
Continue vortexing for a few minutes after the addition is complete to ensure a homogenous solution.
Visualizations
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Caption: Key factors influencing the solubility of this compound conjugates.
References
Technical Support Center: Preventing Aggregation During Azido-PEG7-acid Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during labeling with Azido-PEG7-acid.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation during the labeling process is a common challenge that can stem from multiple factors. The covalent attachment of the this compound molecule, even with its hydrophilic PEG spacer, can alter the physicochemical properties of your protein. Key causes include:
-
Alteration of Surface Charge: The labeling reaction typically targets primary amines on lysine (B10760008) residues, which are positively charged at physiological pH. The formation of a stable amide bond neutralizes this charge.[1] This change can alter the protein's isoelectric point (pI) and reduce the net surface charge, diminishing the repulsive forces between protein molecules and leading to aggregation.[1][2]
-
Increased Local Hydrophobicity: While the PEG chain itself is hydrophilic and known to reduce aggregation[3][4][5], the overall modification can introduce new hydrophobic patches on the protein surface, promoting self-association.[1]
-
Suboptimal Reaction Conditions: The stability of your protein is highly dependent on the reaction environment. Factors like buffer pH, ionic strength, protein concentration, and temperature can all contribute to destabilization and aggregation if not optimized.[1][6]
-
High Reagent Concentration: Using a large molar excess of the labeling reagent, particularly when it is dissolved in an organic solvent like DMSO or DMF, can denature the protein.[1][7]
Q2: Isn't the PEG component of the linker supposed to prevent aggregation?
A2: Yes, the polyethylene (B3416737) glycol (PEG) component is well-known for its ability to increase the solubility and stability of proteins, a process called PEGylation.[5] It forms a protective hydrophilic shield around the protein that can mask hydrophobic regions.[4] However, this benefit can be counteracted by the other factors mentioned above, especially the significant change in the protein's surface charge upon labeling multiple lysine residues.[1] The goal is to find a balance where the benefits of PEGylation are realized without destabilizing the protein.
Q3: What is the optimal pH for the labeling reaction?
A3: The labeling of primary amines with an activated acid (like an NHS ester) is highly pH-dependent.[8][9] The reaction rate is optimal between pH 8.3 and 8.5.[10] In this range, a sufficient amount of the amine groups are deprotonated and nucleophilic, while the hydrolysis of the activated ester is minimized.[8] However, the most important factor is the stability of your specific protein. If your protein is unstable at this pH, you may need to perform the reaction at a lower pH (e.g., 7.5-8.0), which will require a longer incubation time or a higher molar excess of the labeling reagent.[11] Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for the labeling reagent.[12][13]
Q4: How much this compound should I use?
A4: The ideal molar excess of the labeling reagent depends on the protein and the desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the reagent over the protein.[8] It is highly recommended to perform a titration experiment using different molar ratios (e.g., 3:1, 5:1, 10:1, 20:1 reagent-to-protein) to find the optimal ratio that achieves sufficient labeling without causing significant aggregation.[1]
Q5: Can the solvent used to dissolve the this compound cause aggregation?
A5: Yes. This compound, especially when activated as an NHS ester, is often dissolved in a small amount of anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution.[7] It is critical to keep the final concentration of the organic solvent in the reaction mixture low, typically not exceeding 10%, as higher concentrations can denature the protein and lead to aggregation.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation issues.
| Problem | Potential Cause | Recommended Solution |
| Aggregation during the labeling reaction | Suboptimal Buffer pH: The reaction pH is too close to the protein's pI or is otherwise destabilizing. | Screen a range of pH values (e.g., 7.5 to 9.0). Ensure the buffer is amine-free (e.g., phosphate, bicarbonate).[10] |
| High Protein/Reagent Concentration: Crowding increases the likelihood of intermolecular interactions. | Reduce the protein concentration.[2] Add the dissolved labeling reagent slowly to the protein solution while gently stirring. Perform a titration to find the lowest effective molar excess of the reagent. | |
| Inappropriate Ionic Strength: Low salt concentration may not be sufficient to screen surface charges. | Increase the ionic strength by adding NaCl (e.g., 150-500 mM) to the reaction buffer.[2][6] | |
| Oxidation of Cysteines: Free sulfhydryl groups can form intermolecular disulfide bonds. | Add a mild, NHS-compatible reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM.[1] | |
| Protein Instability: The protein is inherently unstable under the reaction conditions (time, temperature). | Lower the incubation temperature to 4°C (note: this will require a longer reaction time).[1][7] Add stabilizing excipients (see table below). | |
| Low labeling efficiency | Hydrolysis of Activated Reagent: The carboxylic acid was not properly activated, or the activated ester (e.g., NHS ester) was hydrolyzed by moisture. | Prepare the activated reagent solution fresh in anhydrous DMSO or DMF immediately before use.[7] Ensure your protein buffer is free of contaminating primary amines. |
| Suboptimal pH: The pH is too low, leaving primary amines protonated and non-reactive. | Increase the pH of the reaction buffer to 8.0-8.5, provided the protein remains stable.[10] | |
| Aggregation after purification or during storage | Incompatible Storage Buffer: The properties of the labeled protein (pI, hydrophobicity) have changed, making the original buffer unsuitable. | Screen for a new optimal storage buffer. This may require a different pH, higher ionic strength, or the inclusion of stabilizing additives.[1] |
| Concentration-Dependent Aggregation: The purified, labeled protein is prone to aggregation at high concentrations. | Store the protein at a lower concentration. If high concentration is necessary, screen for additives like arginine or glycerol (B35011) that improve solubility.[2] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein. | Aliquot the purified conjugate into single-use volumes before freezing. Consider adding a cryoprotectant like glycerol (20-50%).[2] |
Table 1: Recommended Reaction Parameters & Stabilizing Additives
| Parameter | Recommended Condition | Notes & Considerations |
| Protein Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, Glycine).[7][10] |
| Reaction pH | 8.3 - 8.5 (start); 7.5 - 9.0 (screen) | The optimal pH is a compromise between reaction efficiency and protein stability.[8][10] |
| Molar Excess of Reagent | 5x - 20x (start); Titrate to optimize | Use the lowest ratio that provides the desired degree of labeling.[8] |
| Organic Solvent | <10% of final reaction volume | Use anhydrous DMSO or DMF to dissolve the reagent.[7] |
| Temperature | Room Temperature (1-4 hours) or 4°C (overnight) | Lower temperatures may reduce aggregation for sensitive proteins.[7] |
| Stabilizing Additives | ||
| Sugars | 5-10% (w/v) Sucrose or Trehalose | Act as general protein stabilizers. |
| Polyols | 10-50% (v/v) Glycerol | Increases solvent viscosity and stabilizes protein structure.[2] |
| Amino Acids | 50-100 mM L-Arginine / L-Glutamate | Can help solubilize proteins and prevent aggregation.[2] |
| Reducing Agents | 0.5-1 mM TCEP | Prevents disulfide bond formation; compatible with NHS chemistry.[1] |
Detailed Experimental Protocol for this compound Labeling
This protocol describes the activation of the terminal carboxylic acid of this compound with EDC and Sulfo-NHS, followed by conjugation to a protein.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Labeling Buffer: 0.1 M Phosphate buffer (or Bicarbonate), pH 8.3, containing 150 mM NaCl
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Labeling Buffer to a final concentration of 1-5 mg/mL. This removes any interfering primary amines.
-
Accurately determine the protein concentration.
-
-
Activation of this compound: (Perform immediately before use)
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Reaction Buffer .
-
In a microfuge tube, combine this compound, EDC, and Sulfo-NHS at a 1:1.2:1.2 molar ratio.
-
Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
-
-
Labeling Reaction:
-
Calculate the volume of the activated this compound solution needed to achieve the desired molar excess (e.g., start with 10-fold excess) over the protein.
-
Add the activated reagent solution dropwise to the gently stirring protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
Add Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to consume any unreacted activated ester.
-
-
Purification:
-
Separate the labeled protein conjugate from unreacted reagent and byproducts using a desalting or SEC column equilibrated with your desired final storage buffer.
-
Monitor the column effluent (e.g., at 280 nm) and collect the protein-containing fractions. Aggregates, if present, will typically elute first in the void volume of an SEC column.
-
-
Characterization and Storage:
-
Determine the final concentration and degree of labeling (DOL) of the purified conjugate.
-
Assess for aggregation using techniques like Dynamic Light Scattering (DLS) or analytical SEC.
-
Store the labeled protein in single-use aliquots at -80°C in an optimized storage buffer.
-
Visual Guides
Caption: General experimental workflow for protein labeling.
Caption: Troubleshooting flowchart for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Azido-PEG7-acid stability issues in aqueous buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using Azido-PEG7-acid. Below you will find frequently asked questions and troubleshooting guides to address common stability issues encountered in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
The two main functional groups of concern are the azide (B81097) (-N₃) and the carboxylic acid (-COOH). The polyethylene (B3416737) glycol (PEG) linker itself is generally stable in most aqueous solutions.[1] The primary concerns are:
-
Reduction of the azide group: The azide group can be reduced to an amine (-NH₂) in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction with strong acids: The azide group can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][3] It is crucial to avoid acidic conditions below pH 4.
-
Carboxylic acid reactivity: The carboxylic acid group is generally stable, but its desired reactivity for conjugation (e.g., with an amine) requires activation (e.g., with EDC/NHS), and these activated esters have limited stability in aqueous buffers.
Q2: How does pH affect the stability of this compound?
The azide group is generally stable in a pH range of 5.0 to 10.0. Strongly acidic conditions (pH < 4) should be avoided. The PEG linker is also stable across a wide pH range. The stability of the carboxylic acid group is not a concern, but its utility in conjugation reactions is pH-dependent. Activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with primary amines is optimal at pH 7-8.[4]
Q3: Can components of my buffer interfere with this compound?
Yes. Aside from reducing agents, other buffer components can be problematic:
-
Primary Amines: Buffers containing primary amines, such as Tris, can compete with your target molecule for reaction with the activated carboxylic acid group, leading to lower conjugation yields. It is recommended to use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES.[5]
-
Heavy Metals: Avoid contamination with heavy metals, as they can form explosive metal azides.[3]
Q4: What are the recommended storage conditions for this compound and its solutions?
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years), protected from light and moisture.[2]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO. Store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Minimize freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment to minimize degradation. Do not store this compound in aqueous buffers for extended periods.
Q5: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common solubility issue. Consider the following:
-
Lower the Final Concentration: Your final concentration may be exceeding the aqueous solubility limit. Try using a more dilute solution.
-
Add the Stock Slowly: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This prevents localized high concentrations that can cause precipitation.
-
Increase Organic Co-solvent: If your experiment allows, increasing the final percentage of DMSO (e.g., up to 10%) can help maintain solubility.
-
Use a Co-solvent System: For challenging applications, a co-solvent system, such as a mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline, can improve solubility.[6]
Stability Summary
The following tables summarize the key factors that can affect the stability of this compound's functional groups in aqueous solutions.
Table 1: Factors Affecting Azide Group Stability
| Factor | Risk Level | Recommended Conditions & Actions |
| pH | Low (in range) | Maintain buffer pH between 5.0 and 10.0. |
| High (pH < 4) | Avoid strongly acidic buffers to prevent formation of toxic hydrazoic acid. | |
| Reducing Agents | High | Avoid buffers containing DTT, TCEP, or other reducing agents, as they will convert the azide to an amine. |
| Light/Heat | Moderate | Protect from prolonged exposure to direct light and elevated temperatures. Store as recommended. |
| Heavy Metals | High | Ensure buffers and labware are free from heavy metal contamination. |
Table 2: Factors Affecting Carboxylic Acid Group Reactivity (for Conjugation)
| Factor | Impact | Recommended Conditions & Actions |
| pH (Activation) | High | For EDC/NHS activation, use a buffer with a pH of 4.5-7.2 for optimal efficiency.[4] |
| pH (Amine Coupling) | High | For coupling the NHS-activated acid to a primary amine, adjust the buffer to pH 7.0-8.0. |
| Buffer Nucleophiles | High | Avoid buffers with primary amines (e.g., Tris) which compete in the reaction. Use PBS or HEPES. |
| Aqueous Stability | Low (for acid) | The carboxylic acid is stable. However, the activated NHS-ester is prone to hydrolysis. |
| (of activated ester) | High | Use freshly prepared activated this compound solutions immediately. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
Problem 1: Low or no reactivity of the azide group in a "click chemistry" reaction.
Problem 2: Low yield in a conjugation reaction involving the carboxylic acid group.
| Symptom | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient Carboxylic Acid Activation | Ensure your EDC/NHS activation step is performed in an amine-free buffer at pH 4.5-7.2. Use freshly prepared EDC and NHS solutions. |
| Hydrolysis of Activated Ester | Add your amine-containing target molecule immediately after the activation step. Do not store the activated linker. | |
| Competition from Buffer | The buffer contains primary amines (e.g., Tris, Glycine). Switch to a non-amine buffer like PBS or HEPES for the conjugation step. | |
| Incorrect pH for Amine Coupling | The reaction between the NHS-activated ester and the primary amine is most efficient at pH 7-8. Ensure your final reaction buffer is in this range. | |
| Degraded Starting Material | The this compound was improperly stored or handled. Use a fresh aliquot from a properly stored stock. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0, Carbonate buffer pH 9.0)
-
HPLC-grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Prepare Working Solutions: Dilute the DMSO stock solution into each of your chosen aqueous buffers to a final concentration of 1 mg/mL. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Incubate the aqueous solutions at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer condition.
-
Sample Quenching & Preparation: Immediately dilute the aliquot into the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration for analysis. This stops any further degradation. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Analyze the samples using the following suggested HPLC conditions.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for the azide group) or a Charged Aerosol Detector (CAD), which is more universal for PEG compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the t=0 sample.
-
Integrate the peak area for the intact compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the area at t=0.
-
Plot the percentage remaining versus time for each buffer condition to determine the stability profile.
-
Visualizations
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways for the functional groups of this compound under harsh conditions. Standard experimental conditions should avoid these pathways.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 4. ymcamerica.com [ymcamerica.com]
- 5. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stoichiometry optimization for Azido-PEG7-acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG7-acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional linker used in bioconjugation and drug delivery.[1][2] Its two functional groups allow for a two-step sequential or orthogonal conjugation strategy. The azide (B81097) group is used for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to react with alkyne- or strained alkyne-containing molecules, respectively.[3][4] The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond.[2] This dual functionality makes it a valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]
Q2: What are the key differences between CuAAC and SPAAC reactions for the azide group of this compound?
The primary difference lies in the requirement of a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne.[3] It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to cells, which may be a concern for certain biological applications.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3][4] The inherent ring strain of these molecules allows the reaction to proceed without a catalyst, making it more suitable for applications in living systems.
Q3: How should I store and handle this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[6] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[6] It is recommended to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. For amine coupling reactions where the carboxylic acid is activated to an NHS ester, the activated compound is highly susceptible to hydrolysis and should be used immediately.[6][7]
Troubleshooting Guides
Part 1: Amine Coupling (Carboxylic Acid End)
Issue: Low or No Conjugation Yield
-
Question: I am not observing the expected product formation when reacting this compound with an amine-containing molecule. What could be the issue?
Answer: Low or no yield in an EDC/NHS coupling reaction can stem from several factors. Here is a troubleshooting guide:
-
Inactive Reagents: EDC is notoriously moisture-sensitive and can quickly lose activity.[8] Ensure that your EDC and NHS are stored in a desiccator and use freshly opened vials whenever possible.
-
Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.7-6.0), while the subsequent reaction of the NHS ester with the primary amine is optimal at a physiological to slightly basic pH (7.2-8.0).[9][10] A two-step protocol with a pH shift can improve yields.
-
Buffer Incompatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the reaction.[6][7] MES, HEPES, and PBS are generally compatible buffers.
-
Hydrolysis of NHS Ester: The activated NHS ester is prone to hydrolysis in aqueous solutions. Prepare the activated this compound immediately before adding it to your amine-containing molecule.[6]
-
Insufficient Molar Ratio of Reagents: An excess of EDC and NHS over this compound is typically required for efficient activation. A molar excess of the activated linker to the amine-containing molecule is also recommended to drive the reaction to completion.
-
Part 2: Click Chemistry (Azide End)
Issue: Low or No Yield in CuAAC Reaction
-
Question: My copper-catalyzed click chemistry reaction with this compound is not working efficiently. What are the common causes?
Answer: Low yields in CuAAC reactions are often related to the copper catalyst or reaction conditions.
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. It is common to use a reducing agent, such as sodium ascorbate (B8700270), to maintain a sufficient concentration of Cu(I).[5]
-
Ligand Absence or Degradation: A stabilizing ligand, such as THPTA or TBTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[11]
-
Insufficient Reactant Concentration: Click chemistry reactions are often more efficient at higher concentrations.
-
Steric Hindrance: If the alkyne or azide is sterically hindered, the reaction rate may be reduced. Introducing a PEG spacer on the reaction partner can sometimes alleviate this issue.[12]
-
Impure Reagents: Ensure the purity of your this compound and the alkyne-containing molecule.
-
Data Presentation
Table 1: Recommended Stoichiometry for Amine Coupling of this compound
| Reagent | Molar Ratio (relative to this compound) | Notes |
| EDC | 1.2 - 10 equivalents | Use a fresh, high-quality source.[9] |
| NHS/Sulfo-NHS | 1.1 - 5 equivalents | Sulfo-NHS can improve solubility in aqueous buffers.[9] |
| Amine-containing molecule | 1 - 10 equivalents of activated linker | The optimal ratio should be determined empirically.[13] |
Table 2: Recommended Stoichiometry for CuAAC Reaction of this compound
| Reagent | Molar Ratio (relative to limiting reactant) | Notes |
| Copper(II) Sulfate | 0.1 - 0.5 equivalents | |
| Sodium Ascorbate | 3 - 10 equivalents (relative to Copper) | Use a freshly prepared solution.[5] |
| Copper-stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to Copper) | THPTA is recommended for aqueous reactions.[11][14] |
| Alkyne-containing molecule | 1.5 - 2 equivalents (if this compound is limiting) | A slight excess can drive the reaction.[15] |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling of this compound to a Protein
-
Reagent Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1-10 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.[13]
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Adjust the pH of the protein solution to 7.2-8.0 by adding a coupling buffer (e.g., PBS).
-
Add the activated Azido-PEG7-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.[6] A 20-fold molar excess of the activated linker is a common starting point.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[6]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of Copper(II) Sulfate (e.g., 20 mM), a copper-stabilizing ligand like THPTA (e.g., 100 mM), and Sodium Ascorbate (e.g., 300 mM). Use freshly prepared sodium ascorbate solution.[11][14]
-
-
Reaction Assembly:
-
In a reaction tube, combine the alkyne-containing molecule and the this compound conjugate. A common starting molar ratio is 1:3.[14]
-
Add the copper-stabilizing ligand solution (e.g., to a final concentration of 500 µM).
-
Add the Copper(II) Sulfate solution (e.g., to a final concentration of 100 µM).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 1.5 mM).[14]
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[11] The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Once the reaction is complete, the product can be purified by methods such as HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.
-
Visualizations
References
- 1. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Azido-PEG7-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual unreacted this compound can interfere with downstream applications by competing for binding sites, causing inaccurate quantification of the conjugate, and potentially leading to undesired side reactions. Ensuring a high purity of the final conjugated molecule is essential for reliable and reproducible experimental results.
Q2: What are the primary methods for removing small, unreacted PEG linkers like this compound?
A2: The most common methods leverage the size difference between the larger conjugate and the smaller unreacted PEG linker. These techniques include:
-
Dialysis: A membrane-based separation technique.
-
Size Exclusion Chromatography (SEC): A column chromatography method that separates molecules based on their hydrodynamic radius.
-
Tangential Flow Filtration (TFF): A rapid membrane-based filtration method.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, the required final concentration, processing time constraints, and the availability of equipment. Refer to the "Decision Workflow for Purification Method Selection" diagram and the "Comparison of Purification Methods" table below for guidance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery of conjugated protein after purification. | Non-specific binding: The conjugate may be binding to the dialysis membrane or chromatography resin. | For dialysis, consider using a membrane material known for low protein binding (e.g., regenerated cellulose) and ensure the membrane is properly pre-conditioned. For SEC, ensure the column is thoroughly equilibrated with the running buffer. Adding a small amount of a non-ionic surfactant to the buffer can sometimes help. |
| Precipitation: The conjugate may be precipitating out of solution due to buffer conditions. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or ionic strength. | |
| Loss during processing: For SEC, ensure the sample volume is appropriate for the column size to prevent excessive dilution. For TFF, optimize the transmembrane pressure to avoid forcing the conjugate through the membrane. | ||
| Unreacted this compound is still present in the final product. | Incorrect method parameters: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, or the pore size of the SEC resin may be inappropriate. | For dialysis, use a membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the this compound to pass through (e.g., 3-10 kDa). For SEC, select a resin with a fractionation range appropriate for separating your large conjugate from the small PEG linker. |
| Insufficient separation time or buffer exchange: In dialysis, inadequate time or too few buffer changes will result in incomplete removal. In TFF, an insufficient number of diavolumes will leave residual small molecules. | For dialysis, increase the dialysis time and perform at least three buffer changes with a large volume of fresh buffer each time. For TFF, increase the number of diavolumes during the diafiltration step. | |
| The final product is too dilute. | Method-inherent dilution: SEC can lead to sample dilution. | If a high final concentration is critical, consider using TFF, which allows for concentration of the sample. Alternatively, the sample can be concentrated after SEC using a centrifugal concentrator. |
| The purification process is taking too long. | Method selection: Dialysis is a time-consuming process. | For faster processing, especially for larger volumes, TFF is a more efficient option. SEC is also generally faster than dialysis.[1] |
Comparison of Purification Methods
The following table summarizes the key performance indicators for the three common methods used to remove unreacted this compound. The values presented are typical estimates and may vary depending on the specific protein, conjugation efficiency, and experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| % Unreacted PEG Removal | >95% (with sufficient buffer changes) | >99% | >99% (with sufficient diavolumes) |
| Typical Product Yield | >90% | 85-95% | >95% |
| Processing Time | 12-48 hours | 0.5-2 hours | 0.5-3 hours |
| Final Concentration | Can lead to dilution | Diluted | Concentrated |
| Scalability | Limited | Moderate | High |
| Gentleness of Method | Very gentle | Gentle | Can introduce shear stress |
Experimental Protocols
Dialysis
This protocol is suitable for small to medium-scale purification where processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3-10 kDa)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of chilled dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted this compound.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer. Open one end and gently collect the purified conjugate.
Size Exclusion Chromatography (SEC)
This method is ideal for rapid purification and buffer exchange.
Materials:
-
SEC column (e.g., Sephadex® G-25, G-50)
-
Chromatography system (gravity flow or automated)
-
Elution buffer (e.g., PBS)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. The sample volume should not exceed 30% of the column's total volume for optimal separation.
-
Elution: Begin the elution with the buffer. The larger conjugate will travel faster through the column and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Monitor the fractions for your protein of interest (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified conjugate.
Tangential Flow Filtration (TFF)
TFF is a highly efficient method for purifying and concentrating larger volumes of sample.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO (e.g., 10 kDa)
-
Diafiltration buffer (e.g., PBS)
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.
-
Sample Loading: Add the conjugation reaction mixture to the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by running the TFF system and allowing the permeate (containing buffer and small molecules) to be removed.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing away the unreacted this compound. Perform at least 5-7 diavolumes for efficient removal.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired volume. Recover the purified and concentrated conjugate from the system.
Visualizations
Caption: General experimental workflow for the purification of a conjugated product.
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Azido-PEG7-acid PROTAC Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PROTACs utilizing the Azido-PEG7-acid linker.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound-containing PROTACs, from handling the linker to purifying the final product.
Linker Handling and Stability
Q1: How should I store and handle this compound?
This compound should be stored as a solid at -20°C or below, protected from moisture and light. For creating stock solutions, use an anhydrous solvent such as DMSO or DMF and store these solutions at -20°C or -80°C. It is recommended to prepare aqueous solutions containing the linker fresh for each experiment to minimize degradation.
Q2: My this compound appears to have degraded. What are the likely causes?
The two primary functional groups of this compound, the azide (B81097) and the carboxylic acid, can be susceptible to degradation under certain conditions:
-
Azide Reduction: The azide group can be reduced to an amine in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or through catalytic hydrogenation (e.g., H₂, Pd/C). Avoid these reagents if the azide needs to remain intact for subsequent reactions like click chemistry.
-
Carboxylic Acid Esterification/Amidation: While the carboxylic acid itself is stable, it is reactive. If unintended coupling occurs, review your reaction conditions for any contaminants that could act as nucleophiles.
Q3: I am observing incomplete reactions. Could the quality of my this compound be the issue?
Yes, poor quality or degraded reagents can lead to incomplete reactions and low yields. It is crucial to use high-purity this compound. If you suspect degradation, it is best to use a fresh batch of the reagent.
Amide Coupling Reactions
Q4: I am getting a low yield in the amide coupling step between this compound and my amine-containing molecule. What can I do to improve it?
Low yields in amide coupling reactions are a common issue. Here are several factors to consider and optimize:
-
Choice of Coupling Reagent: The efficiency of the coupling reaction is highly dependent on the chosen reagent. For PEGylated carboxylic acids, phosphonium (B103445) or uronium salt-based reagents are often more effective than carbodiimides alone.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates. The reaction temperature and time should also be optimized.
-
Base: The choice and amount of base can significantly impact the reaction. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.
-
Stoichiometry: A slight excess of the this compound and coupling reagents relative to the amine can drive the reaction to completion.
Q5: I am observing multiple spots on my TLC/LC-MS after the amide coupling reaction. What are the possible side products?
Besides the unreacted starting materials, several side products can form during amide coupling:
-
Racemization: If your amine-containing molecule is chiral, racemization can occur, especially with prolonged reaction times or inappropriate coupling reagents.
-
Formation of N-acylurea: When using carbodiimide (B86325) reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Double Acylation: If your amine-containing molecule has more than one primary or secondary amine, double acylation can occur.
Comparison of Common Coupling Reagents for PEG-Amide Conjugation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >85% | >95% | Water-soluble byproducts, mild reaction conditions.[1] | Less stable at neutral pH, requires careful pH control.[1] |
| HATU | >90% | >98% | High efficiency, fast reaction times, low racemization.[1][2] | Higher cost, potential for side reactions if not used correctly.[1] |
| DCC/NHS | >80% | >95% | High activation efficiency.[1] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1] |
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Q6: My CuAAC reaction is not proceeding to completion. What are the common causes of failure?
The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) catalyst. Common issues include:
-
Oxidation of Copper(I): The Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. It is crucial to degas your solvents and/or work under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is used to regenerate Cu(I) from any Cu(II) that forms. Ensure you are using a fresh solution of sodium ascorbate in a sufficient excess.
-
Poor Quality Reagents: The purity of your copper source, alkyne-containing molecule, and azide-functionalized intermediate is critical.
-
Ligand Choice: A stabilizing ligand, such as TBTA or THPTA, is often used to protect the copper catalyst and improve reaction efficiency.
Q7: I am concerned about the toxicity of the copper catalyst. Are there ways to minimize it?
Yes, several strategies can be employed to mitigate copper-induced toxicity, especially when working with sensitive biological molecules:
-
Use of a Ligand: Copper-chelating ligands like THPTA not only stabilize the Cu(I) catalyst but can also reduce its toxicity.
-
Minimize Copper Concentration: Optimize the reaction to use the lowest effective concentration of the copper catalyst.
-
Purification: Ensure thorough removal of the copper catalyst from your final product through appropriate purification methods.
Purification and Characterization
Q8: I am having difficulty purifying my this compound containing PROTAC. What are the best methods?
The purification of PEGylated molecules can be challenging due to their hydrophilicity and potential for aggregation.[3]
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated PROTACs. A C18 or C4 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.
-
Size-Exclusion Chromatography (SEC): SEC can be useful for removing smaller impurities like unreacted linkers or coupling reagents.[3]
-
Precipitation/Trituration: In some cases, the desired product can be precipitated from the reaction mixture by the addition of a non-polar solvent.
Q9: What are the key analytical techniques for characterizing my final PROTAC?
A combination of analytical techniques is necessary to confirm the identity and purity of your final PROTAC:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential for confirming the molecular weight of your product and assessing its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your PROTAC and ensuring that all components have been incorporated correctly.
-
HPLC (High-Performance Liquid Chromatography): Analytical HPLC is used to determine the purity of your final compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-Containing Molecule (using HATU)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Activation: In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF and add it to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or reverse-phase HPLC.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: In a reaction vial, dissolve the azide-containing intermediate (1.0 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).
-
Catalyst Premix: In a separate vial, prepare a premix of CuSO₄·5H₂O (0.1 equivalents) and a stabilizing ligand such as THPTA (0.2 equivalents) in water.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light. Monitor the progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by reverse-phase HPLC to isolate the final PROTAC.
Visualizing the Workflow and Pitfalls
Logical Workflow for this compound PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Common Pitfalls in this compound PROTAC Synthesis
References
Technical Support Center: Optimizing Azido-PEG7-Acid Reactions
Welcome to the technical support center for Azido-PEG7-acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound. The content focuses on the critical role of pH in modulating reaction efficiency for both amide bond formation (EDC/NHS coupling) and click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and why is pH important for both?
A1: this compound is a bifunctional linker with a terminal azide (B81097) group and a carboxylic acid. Its two primary reactions are:
-
Amide Bond Formation: The carboxylic acid can be coupled with primary amines using carbodiimide (B86325) chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system. This reaction is highly pH-dependent as it involves two key steps with different optimal pH ranges.
-
Click Chemistry: The azide group can react with alkynes. The most common types are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The efficiency of these reactions can also be influenced by pH.
Proper pH control is crucial for maximizing yield, minimizing side reactions like hydrolysis, and ensuring the stability of the reactants.
Q2: What is the optimal pH for EDC/NHS coupling with this compound?
A2: EDC/NHS coupling is a two-step process, with each step having a distinct optimal pH:
-
Activation of the Carboxylic Acid: The reaction of EDC with the carboxylic acid of this compound to form a reactive O-acylisourea intermediate is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[1][2] MES buffer is commonly recommended for this step.[1]
-
Coupling with the Amine: The subsequent reaction of the activated intermediate (or the more stable NHS ester) with a primary amine is most efficient at a pH of 7.2-8.5 .[3][4] Buffers like phosphate-buffered saline (PBS) are suitable for this stage.[5]
Q3: My EDC/NHS reaction is giving low yields. Could pH be the issue?
A3: Yes, incorrect pH is a common cause of low yields. At a pH below 7, the amine you are coupling to will be protonated, making it a poor nucleophile and thus unreactive.[4][6] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester intermediate competes significantly with the desired aminolysis, reducing the reaction's efficiency.[3][7] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[3][7]
Q4: Does the azide group on this compound remain stable across a wide pH range?
A4: The azide functional group is generally stable under most conditions used for bioconjugation.[8][9] However, it is important to avoid strongly acidic conditions, as protonation can form the toxic and explosive hydrazoic acid.[10] For most applications, the azide group's stability is not a limiting factor within the typical pH ranges for EDC/NHS coupling or click chemistry.
Q5: What is the effect of pH on CuAAC and SPAAC reactions?
A5:
-
CuAAC: The copper-catalyzed reaction is robust and can tolerate a wide pH range, typically between 4 and 12.[11] A neutral pH of around 7.0-7.5 is often a good starting point for bioconjugation.[5]
-
SPAAC: Strain-promoted azide-alkyne cycloaddition is a metal-free click reaction. Its rate can be significantly affected by pH, as changes in the charge state of the reactants (via protonation or deprotonation) can alter their electronic properties and reactivity.[12][13][14] The optimal pH for SPAAC is therefore dependent on the specific azide and cyclooctyne (B158145) being used.
Troubleshooting Guides
Issue 1: Low Yield in EDC/NHS Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal pH for Activation | Ensure the activation of this compound with EDC/NHS is performed in a buffer with a pH between 4.5 and 6.0, such as MES buffer.[1][2] |
| Suboptimal pH for Coupling | After activation, adjust the pH of the reaction mixture to 7.2-8.5 before adding your amine-containing molecule.[3][4] Use a non-amine-containing buffer like PBS.[15] |
| NHS-Ester Hydrolysis | Work quickly after the activation step, especially if the pH is above 7. The NHS ester is susceptible to hydrolysis, which is accelerated at higher pH values.[3][7] |
| Protonated Amine | If the coupling pH is too low (below 7), the primary amine on your target molecule will be protonated and unreactive.[4][6] Ensure the pH is in the recommended 7.2-8.5 range. |
| Buffer Interference | Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated this compound.[3][15] |
Issue 2: Precipitation Observed During the Reaction
| Potential Cause | Troubleshooting Step |
| Protein Aggregation | Changes in pH or the addition of reagents can cause proteins to precipitate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary. |
| Reagent Solubility | If using Sulfo-NHS, it is more water-soluble than NHS and can help prevent precipitation in aqueous reactions. |
| High Reagent Concentration | Very high concentrations of EDC can sometimes lead to precipitation.[16] If this is observed, try reducing the amount of EDC used. |
Quantitative Data Summary
The efficiency of EDC/NHS coupling is critically affected by the rate of hydrolysis of the intermediate NHS ester. This rate is highly dependent on the pH of the solution.
Table 1: Half-life of NHS-Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[3][7]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
Objective: To covalently link this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous solution.
Materials:
-
This compound
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before opening to prevent condensation.[16] Prepare stock solutions of EDC and Sulfo-NHS immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[17]
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Coupling Buffer.
-
Alternatively, perform a buffer exchange on the activated this compound into the Coupling Buffer before adding it to the amine-containing molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to stop the reaction by reacting with any remaining activated carboxyl groups. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: pH-dependent pathways in EDC/NHS coupling of this compound.
Caption: Troubleshooting workflow for low-yield EDC/NHS reactions.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. Azide | BroadPharm [broadpharm.com]
- 10. Azide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Azido-PEG7-acid Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Azido-PEG7-acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for a CuAAC reaction with this compound?
A1: The most common and effective catalyst system for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is copper(I) (Cu(I)).[1][2] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, it is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent.[1][3] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[1][3]
For reactions involving biomolecules or in aqueous environments, the use of a stabilizing ligand is highly recommended to protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing reaction efficiency.[4][5]
Q2: Which ligand should I choose for my reaction with this compound?
A2: The choice of ligand is crucial for optimizing the CuAAC reaction. The ligand stabilizes the active Cu(I) catalytic species. For reactions involving PEGylated molecules like this compound, especially in aqueous or partially aqueous solvent systems, water-soluble ligands are preferred.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand that accelerates the reaction and is well-suited for bioconjugation.[6]
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is also a very effective ligand, though it has lower solubility in water and is often used in organic or mixed-solvent systems.[4][7]
-
Bathocuproinedisulfonic acid (BCS) and its derivatives are another class of water-soluble ligands that can enhance reaction rates.
-
Newer generation ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been developed to offer even faster kinetics and are compatible with biological systems.[8]
The optimal ligand depends on your specific reaction conditions, particularly the solvent system. For most applications with this compound in common bioconjugation buffers, THPTA is an excellent starting point.
Q3: What are the best solvents for a CuAAC reaction involving this compound?
A3: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents.[1][9] The choice of solvent will largely depend on the solubility of your alkyne-containing substrate. This compound itself has good solubility in a variety of polar solvents due to the PEG chain.
Commonly used solvents include:
-
Aqueous buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are suitable for bioconjugation reactions. Avoid amine-containing buffers like Tris, as they can chelate the copper catalyst.[4]
-
Water-miscible organic co-solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tert-butanol (B103910) (t-BuOH), and acetonitrile (B52724) can be used as co-solvents with water to improve the solubility of hydrophobic substrates.[4]
-
Organic solvents: For reactions with non-biological, organic-soluble substrates, solvents like DMF, DMSO, THF, and dichloromethane (B109758) can be used.[10]
A mixture of water and a miscible organic solvent (e.g., water/DMSO or water/t-BuOH) is often a good starting point to ensure all reactants are fully dissolved.
Q4: Can the PEG chain of this compound cause steric hindrance?
A4: Yes, while the PEG linker is often used to create space and reduce steric hindrance between two conjugated molecules, the PEG chain itself can sometimes cause steric hindrance, especially if the alkyne substrate is also large or has a sterically demanding structure.[11][12] The flexibility of the PEG chain can allow it to "fold back" and partially obstruct the azide's access to the catalytic center.
To mitigate potential steric hindrance:
-
Ensure adequate linker length on your alkyne-containing molecule if possible.
-
Optimize catalyst and ligand concentrations; higher concentrations can sometimes overcome kinetic barriers.[7]
-
Slightly elevated temperatures (e.g., 37-50 °C) may improve reaction rates, provided your substrates are stable.
Q5: What is a typical reaction time for a CuAAC reaction with this compound?
A5: With an optimized catalyst system (Cu(II)/reducing agent and a suitable ligand), CuAAC reactions are generally fast. For micromolar concentrations of reactants, the reaction can often proceed to completion within 1 to 4 hours at room temperature.[2][13] However, the exact time can vary depending on:
-
The concentration of reactants.
-
The specific activity of the catalyst and ligand used.
-
The temperature of the reaction.
-
The inherent reactivity of the alkyne substrate.
It is always recommended to monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC with this compound
| Reagent | Recommended Concentration Range | Notes |
| Limiting Substrate (Alkyne or Azide) | 1 equivalent | The starting point for stoichiometric calculations. |
| This compound (if not limiting) | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion.[4] |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor to the active Cu(I) catalyst.[4] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Should be in excess relative to CuSO₄ to maintain a reducing environment. A 5- to 10-fold molar excess over copper is common.[3] |
| Ligand (e.g., THPTA, TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | A 1:1 to 5:1 ratio of ligand to copper is often used.[6] |
Table 2: Common Solvents for CuAAC Reactions with PEGylated Reagents
| Solvent System | Typical Use Case | Advantages | Potential Issues |
| Aqueous Buffers (PBS, HEPES) | Bioconjugation of water-soluble molecules | Biocompatible, mild conditions. | Poor solubility of hydrophobic substrates. |
| Water / DMSO | General purpose, good for substrates with moderate to low water solubility | Excellent solubilizing power for a wide range of molecules. | DMSO can be difficult to remove from some products. |
| Water / t-BuOH | Good for substrates with low water solubility | t-BuOH is easily removed by lyophilization. | May require optimization of the solvent ratio. |
| DMF or DMSO | Reactions with organic-soluble substrates | High boiling points allow for heating if necessary. | Not suitable for most biological macromolecules. |
Experimental Protocols
Detailed Protocol for a Typical CuAAC Reaction with this compound
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound. The concentrations and volumes should be optimized for your specific application.
1. Reagent Preparation:
-
Alkyne Stock Solution: Prepare a 10 mM stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.[4]
-
Sodium Ascorbate Stock Solution: Prepare a fresh 1 M stock solution in deionized water immediately before use. An older solution may have reduced activity.[4]
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne stock solution (e.g., 10 µL for a 100 µM final concentration in a 1 mL reaction).
-
Add the this compound stock solution (e.g., 12 µL for a 120 µM final concentration, a 1.2-fold excess).
-
Add the reaction buffer (e.g., PBS) to bring the volume to near the final desired volume (e.g., up to 950 µL for a 1 mL reaction).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. For a 1 mL reaction with a final copper concentration of 1 mM, you would mix 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA (a 5:1 ligand to copper ratio). Let this premix stand for 2 minutes.[6]
-
Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 1 M stock for a 10 mM final concentration).[4]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive biomolecules.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
4. Work-up and Purification:
-
Once the reaction is complete, the product can be purified. The purification method will depend on the nature of the product.
-
For small molecules, purification can be achieved by preparative HPLC or silica (B1680970) gel chromatography.
-
For proteins and other macromolecules, excess reagents can be removed by size-exclusion chromatography (desalting column) or dialysis against a buffer containing a chelating agent like EDTA to remove the copper catalyst.[14]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Troubleshooting Guide
Q: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A: Low yields in CuAAC reactions can stem from several factors. Here are the most common issues and how to address them:
-
Inactive Catalyst (Oxidation of Cu(I) to Cu(II))
-
Probable Cause: The active Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state. This is a primary reason for reaction failure.[3]
-
Solution:
-
Use Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. Old solutions can be oxidized and ineffective.[4]
-
Degas Solvents: Before initiating the reaction, thoroughly degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.[4]
-
Work Under Inert Atmosphere: For highly sensitive substrates, performing the reaction under a nitrogen or argon atmosphere can further prevent catalyst oxidation.
-
-
-
Poor Substrate Solubility
-
Probable Cause: If either the this compound or the alkyne substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Add a Co-solvent: Introduce a water-miscible organic co-solvent like DMSO or t-BuOH to improve the solubility of all reactants.[4]
-
Check for Precipitation: Visually inspect the reaction mixture to ensure it is a homogeneous solution.
-
-
-
Inhibitory Buffer Components
-
Probable Cause: Buffers containing coordinating groups, such as the primary amine in Tris buffer, can chelate the copper catalyst and inhibit its activity.[4]
-
Solution:
-
Switch Buffers: Use non-coordinating buffers like phosphate-buffered saline (PBS), HEPES, or MOPS.
-
-
-
Steric Hindrance
-
Probable Cause: The PEG chain on the azide or bulky groups on the alkyne substrate may be sterically hindering the reaction.[11]
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer period (e.g., up to 24 hours) or gently heat the reaction (e.g., to 37°C), if your molecules are stable at higher temperatures.
-
Optimize Catalyst Concentration: Increasing the concentration of the copper/ligand complex may help to overcome the kinetic barrier.[7]
-
-
Q: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which leads to the formation of a diacetylene byproduct (Glaser coupling).[1]
-
Probable Cause: This side reaction is promoted by the presence of oxygen and Cu(II).
-
Solution:
-
Maintain Anaerobic Conditions: Proper degassing of the reaction mixture and maintaining an inert atmosphere are crucial to suppress this side reaction.[4]
-
Use Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.
-
Utilize a Stabilizing Ligand: Ligands like THPTA or TBTA not only accelerate the desired reaction but also help to prevent unwanted side reactions by stabilizing the Cu(I) species.[4]
-
Q: I am having difficulty purifying my PEGylated product. What are the best strategies?
A: The purification of PEGylated molecules can be challenging due to their physical properties.
-
Probable Cause: The PEG chain can cause the molecule to have a wide range of polarities, sometimes leading to smearing on silica gel chromatography. Residual copper catalyst can also be difficult to remove.
-
Solution:
-
Size-Exclusion Chromatography (SEC): This is often the most effective method for purifying PEGylated biomolecules, as it separates based on size and can efficiently remove small molecule reagents and catalysts.
-
Reverse-Phase HPLC (RP-HPLC): For smaller PEGylated molecules, RP-HPLC can provide excellent separation.
-
Dialysis: For large biomolecules, dialysis is an effective way to remove unreacted small molecules and the catalyst system. Including a chelating agent like EDTA in the dialysis buffer will facilitate the removal of copper.
-
Copper Removal: If residual copper is a concern after initial purification, washing with a solution of a chelating agent like EDTA can be effective.[14]
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Characterizing and minimizing impurities in Azido-PEG7-acid products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing and minimizing impurities in Azido-PEG7-acid products. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Characterization of this compound and its Impurities
The purity of this compound is crucial for successful and reproducible results in applications such as bioconjugation, PROTAC development, and drug delivery. Impurities can arise from the manufacturing process of the polyethylene (B3416737) glycol (PEG) backbone or from the introduction and potential degradation of the azide (B81097) and carboxylic acid functional groups.
Common Impurities
Impurities in this compound can be broadly categorized as PEG-related or functional group-related.
Table 1: Common Impurities in this compound Products
| Impurity Category | Specific Impurity | Potential Source/Cause | Expected [M+H]⁺ (Da) |
| PEG-Related | Ethylene (B1197577) Glycol (EG) & Diethylene Glycol (DG) | Incomplete polymerization of ethylene oxide.[] | EG: 63.04DG: 107.06 |
| 1,4-Dioxane | Byproduct of ethylene oxide dimerization during PEG synthesis.[2][3] | 89.06 | |
| Higher/Lower PEG Homologs (Polydispersity) | Inherent to the PEG polymerization process, though discrete PEGs (dPEGs) have very low polydispersity.[4] | Varies (± 44.026) | |
| Functional Group-Related | Amino-PEG7-acid | Reduction of the azide group to a primary amine. This can be caused by reducing agents (e.g., DTT, TCEP) or certain phosphines.[] | 397.46 |
| Hydrolyzed this compound | Instability of the azide group under strongly acidic conditions, potentially leading to hydrazoic acid formation and subsequent reactions.[6][7] | 423.46 (as starting material) | |
| PEG7-diol | Incomplete conversion of the terminal hydroxyl groups to azide and carboxylic acid. | 382.46 | |
| Azido-PEG7-amide (from EDC/NHS reaction) | Side reaction with another amine-containing molecule if present during activation/coupling. | Varies | |
| N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate during EDC/NHS activation.[8] | 536.63 (with EDC) | |
| Anhydride (B1165640) of this compound | Side reaction during EDC/NHS activation, especially in aprotic solvents.[9][10] | 828.90 |
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful tool for separating and identifying this compound from its impurities.
Experimental Protocol: HPLC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound and impurities, and then re-equilibrate. For example:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Note: These are general conditions and may require optimization for your specific instrument and column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are valuable for confirming the overall structure of the this compound molecule and quantifying the degree of functionalization.
Key ¹H NMR Signals:
-
PEG backbone: A large, broad multiplet around 3.6 ppm.
-
Methylene adjacent to azide (-CH₂-N₃): A triplet around 3.4 ppm. This signal can sometimes be obscured by the PEG backbone, making quantification challenging.[4]
-
Methylene adjacent to carboxylic acid (-CH₂-COOH): A triplet around 2.5 ppm.
Troubleshooting Guides
Click Chemistry Reactions (e.g., CuAAC, SPAAC)
FAQs for Click Chemistry:
-
Q: My CuAAC reaction is not working. What are the most common reasons?
-
A: The most frequent issue is the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.[11] Ensure you are using degassed solvents and a sufficient amount of a reducing agent like sodium ascorbate. Also, verify the quality of your azide and alkyne reagents.
-
-
Q: Can I use buffers containing primary amines, like Tris, for my click reaction?
-
A: It is best to avoid amine-containing buffers as they can coordinate with the copper catalyst and inhibit the reaction. Use buffers such as PBS or HEPES.
-
-
Q: I am performing a SPAAC reaction and the kinetics are very slow. What can I do?
-
A: The reaction rate of SPAAC is highly dependent on the structure of the strained alkyne.[3][12] Ensure you are using a sufficiently reactive cyclooctyne (B158145) (e.g., DBCO, BCN). You can also try increasing the concentration of your reactants or gently warming the reaction, if your biomolecule is stable at higher temperatures.
-
Amide Coupling Reactions (EDC/NHS)
FAQs for EDC/NHS Coupling:
-
Q: My EDC/NHS coupling reaction has a low yield. What could be the problem?
-
A: Low yields are often due to the hydrolysis of EDC or the formed NHS-ester, especially in aqueous solutions.[] It is crucial to use fresh EDC and perform the reaction at the optimal pH for each step. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the amine is best at a pH of 7.2-8.0.[13]
-
-
Q: Can I perform the EDC/NHS reaction in a single step?
-
A: While a one-pot reaction is possible, a two-step protocol is often recommended to minimize side reactions, such as the formation of N-acylurea.[8] In a two-step protocol, the carboxylic acid is first activated with EDC and NHS, and then the amine-containing molecule is added.
-
-
Q: I am seeing an unexpected mass in my final product that corresponds to the addition of 113 Da. What is this?
-
A: This is likely the N-acylurea byproduct, which forms from the rearrangement of the O-acylisourea intermediate reacting with another EDC molecule. This side reaction is more prevalent in the absence of NHS or at a suboptimal pH.
-
Minimizing Impurities
-
Storage: Store this compound at -20°C, protected from moisture and light.[14] Allow the vial to warm to room temperature before opening to prevent condensation.
-
Handling: Prepare solutions fresh for each use. If stock solutions are necessary, store them in an inert atmosphere at -20°C for short periods.
-
Reaction Conditions: Avoid exposing the azide group to strong reducing agents or highly acidic conditions.[][6] When performing EDC/NHS coupling, use high-purity, anhydrous solvents if your reactants are soluble, and adhere to the recommended pH ranges for aqueous reactions.
-
Purification: Use appropriate purification techniques, such as HPLC or SEC, to remove unreacted starting materials and byproducts. Due to the nature of PEG, precipitation can also be an effective purification method.[11]
References
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocols [baseclick.eu]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. echemi.com [echemi.com]
- 14. chem.uzh.ch [chem.uzh.ch]
Long-term storage and handling of Azido-PEG7-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Azido-PEG7-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional linker molecule featuring a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH) separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The azide group is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG chain enhances solubility in aqueous solutions.[1]
Q2: What are the primary applications of this compound?
This compound is widely used in bioconjugation and drug development.[1] It serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] Its bifunctional nature allows for the precise connection of different molecules, such as a targeting antibody and a cytotoxic drug.
Q3: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions, as detailed in the table below.
Q4: How should I handle this compound safely?
Azido compounds can be hazardous. Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5] Avoid contact with skin and eyes.[4] Do not mix with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[6]
Q5: In which solvents is this compound soluble?
The solubility of this compound is influenced by its PEG chain and terminal functional groups. It is generally soluble in a variety of organic solvents and aqueous buffers.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Pure (Solid/Liquid) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture.[2][7] |
| In Solvent | -80°C | Up to 6 months | Use a dry, aprotic solvent such as DMSO or DMF.[8] |
| -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO, DMF | High | Excellent for creating concentrated stock solutions. |
| Aqueous Buffers (pH > 7) | High | The carboxylic acid is deprotonated to the more soluble carboxylate form. PBS at pH 7.4 is a good starting point. |
| Water (pH < 5) | Low to Moderate | The carboxylic acid is protonated, reducing solubility. |
| Methanol, Ethanol | High |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]
-
Quenching Solution: 2-Mercaptoethanol or other thiol-containing compound[6]
Procedure:
-
Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
-
In a separate tube, dissolve EDC (1.5 equivalents) and NHS/sulfo-NHS (1.2 equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.[5]
-
The activated Azido-PEG7-NHS ester is now ready for conjugation to an amine-containing molecule. For immediate use, proceed to the conjugation step.
-
To quench the EDC, add a thiol-containing compound like 2-mercaptoethanol.[6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-molecule in the Reaction Buffer. Prepare fresh a 100 mM solution of sodium ascorbate in water.
-
In a reaction tube, combine the this compound and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of one reactant).
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO₄ to the mixture. The final copper concentration is typically 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[9]
-
Incubate the reaction at room temperature for 1-4 hours.[9] The reaction can be monitored by LC-MS or HPLC.
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.[9]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.[]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between this compound and a strained alkyne, such as DBCO or BCN.
Materials:
-
This compound
-
DBCO or BCN-containing molecule
-
Reaction Buffer: PBS, pH 7.4 or HEPES buffer, pH 7.0
Procedure:
-
Dissolve this compound and the DBCO/BCN-containing molecule in the Reaction Buffer.
-
Mix the reactants in a 1:1 or with a slight excess (1.5-2 fold) of one component.
-
Incubate the reaction at room temperature or 37°C.[11] Reaction times can vary from less than an hour to overnight depending on the reactants and their concentrations.
-
The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.[12]
-
If necessary, the reaction can be quenched by adding a reagent that reacts with the excess cyclooctyne.[11]
-
Purify the conjugate using size-exclusion chromatography or other suitable methods.[]
Troubleshooting Guides
Issue 1: Low Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Oxidation of Copper(I) Catalyst | Degas all solutions thoroughly. Prepare the sodium ascorbate solution fresh. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure a sufficient excess of sodium ascorbate is used.[13] |
| Poor Quality of Reagents | Verify the purity and integrity of this compound and the alkyne substrate using analytical methods like NMR or mass spectrometry. Use a fresh batch of reagents if degradation is suspected. |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer (typically between 4 and 11 for CuAAC).[4] Vary the reaction temperature and time. Increase the concentration of reactants if solubility allows. |
| Inhibition of Catalyst | Ensure the reaction buffer does not contain compounds that can strongly chelate copper and inhibit its catalytic activity. |
Issue 2: Poor Solubility of this compound or its Conjugate
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Aqueous Buffer | For the free acid form, ensure the pH of the aqueous buffer is above 7.0 to deprotonate the carboxylic acid to the more soluble carboxylate form. |
| Hydrophobic Conjugated Molecule | If the molecule conjugated to this compound is highly hydrophobic, it may reduce the overall solubility. Try adding a co-solvent like DMSO or DMF (up to 20-30%) to the aqueous buffer. Be mindful that high concentrations of organic solvents can denature proteins. |
| High Concentration | The concentration of the compound may be exceeding its solubility limit. Try dissolving it at a lower concentration. Gentle warming (30-40°C) or sonication can help dissolve the compound, but use with caution to avoid degradation. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of some molecules. If this is suspected, try reducing the salt concentration of the buffer. |
Mandatory Visualizations
Caption: Workflow for the two-step bioconjugation of this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
References
- 1. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Azido-PEG7-amine, 1333154-77-0 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG7-acid vs. Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final molecule. This guide provides an objective comparison of Azido-PEG7-acid with other commonly used polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.
At the forefront of bioconjugation strategies, PEG linkers are prized for their ability to enhance the solubility, stability, and in vivo half-life of therapeutic molecules.[1][2] Among the diverse array of PEG linkers, those functionalized with an azide (B81097) group, such as this compound, have gained prominence due to their utility in "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[3] This guide will delve into a comparative analysis of this compound against other classes of PEG linkers, with a particular focus on maleimide-functionalized PEGs, to provide a clear framework for linker selection in various bioconjugation applications, including the burgeoning field of antibody-drug conjugates (ADCs).
Core Principles of PEG Linkers in Bioconjugation
PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacological properties of therapeutics.[2] The key advantages conferred by PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the water solubility of hydrophobic molecules, a crucial attribute for parenteral drug administration.
-
Improved Stability: The PEG chain can act as a protective shield, sterically hindering enzymatic degradation and proteolysis, thereby increasing the stability of the bioconjugate in biological environments.[1][4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]
-
Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.
The choice of the reactive group at the terminus of the PEG linker dictates the conjugation chemistry and, consequently, the properties of the resulting bioconjugate.
This compound and Click Chemistry
This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid. The carboxylic acid allows for initial conjugation to a biomolecule, typically via an amide bond formation with primary amines (e.g., lysine (B10760008) residues on a protein). The azide group serves as a handle for highly specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
These reactions are characterized by:
-
High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the conjugation reaction proceeds only between the intended partners.
-
High Efficiency and Favorable Kinetics: Click chemistry reactions are known for their high yields and rapid reaction rates under mild, aqueous conditions.[5][6]
-
Formation of a Stable Triazole Linkage: The product of an azide-alkyne cycloaddition is a highly stable triazole ring, which is resistant to hydrolysis and enzymatic degradation.[4]
Alternative PEG Linkers: A Focus on Maleimide-PEGs
A prominent alternative to azide-functionalized PEGs are maleimide-PEG linkers. These linkers possess a terminal maleimide (B117702) group that reacts specifically with free thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins, to form a stable thioether bond.[][8]
Key characteristics of maleimide-based conjugation include:
-
Thiol-Specificity: The maleimide group provides a highly selective reaction handle for targeting cysteine residues.[]
-
Well-Established Chemistry: Thiol-maleimide conjugation is a widely used and well-understood method in bioconjugation.[9]
-
Potential for Instability: While the thioether bond is generally stable, the succinimide (B58015) ring formed can be susceptible to hydrolysis and retro-Michael addition, which can lead to deconjugation, particularly in the presence of other thiols.[9]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data comparing key performance parameters of bioconjugates prepared using different PEG linkers and conjugation chemistries.
Table 1: Comparison of Linker Chemistry and Stability
| Feature | Azido-PEG-acid (via Click Chemistry) | Maleimide-PEG-acid | NHS-ester-PEG-acid |
| Reactive Group | Azide (reacts with alkynes) | Maleimide (reacts with thiols) | N-Hydroxysuccinimide ester (reacts with primary amines) |
| Resulting Linkage | 1,2,3-Triazole | Thioether | Amide |
| Linkage Stability | Very High: Resistant to hydrolysis and enzymatic cleavage.[4] | High, but susceptible to retro-Michael addition and hydrolysis of the succinimide ring.[9] | Very High: Generally stable under physiological conditions. |
| Reaction Specificity | Very High (Bioorthogonal) | High for thiols[] | Moderate (can react with other nucleophiles) |
| Reaction Conditions | Mild, aqueous conditions (SPAAC); requires copper catalyst (CuAAC)[3] | pH 6.5-7.5 | pH 7.2-8.5 |
Table 2: Influence of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Molecule | Key Pharmacokinetic Finding | Reference |
| None | Affibody-Drug Conjugate | Half-life of 19.6 minutes. | [1][5] |
| 4 kDa | Affibody-Drug Conjugate | 2.5-fold increase in half-life compared to no PEG. | [1][5] |
| 10 kDa | Affibody-Drug Conjugate | 11.2-fold increase in half-life compared to no PEG. | [1][5] |
| PEG8 | Trastuzumab | Faster blood clearance compared to non-PEGylated antibody. | [1] |
| PEG12 | MMAE-ADC | Slower clearance compared to shorter PEG chains. | [10] |
| PEG24 | MMAE-ADC | Similar clearance to PEG12, suggesting an optimal length. | [10] |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | 4.94 | [5] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | 31.9 | [5] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | 111.3 | [5] |
| Short PEG | Trastuzumab-MMAE | SK-BR-3 | ~0.03 | [10] |
| Long PEG (e.g., PEG24) | Trastuzumab-MMAE | SK-BR-3 | ~0.1 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.
Protocol 1: General Procedure for Antibody Conjugation via Click Chemistry
This protocol outlines the steps for conjugating a payload to an antibody using an Azido-PEG-acid linker and SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-acid linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
DBCO-functionalized payload
-
Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Activation of Azido-PEG-acid: Dissolve Azido-PEG-acid, EDC, and NHS in MES buffer (pH 6.0) and incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation of Linker to Antibody: Add the activated Azido-PEG-NHS ester to the antibody solution at a 10-20 fold molar excess. Incubate for 2 hours at room temperature.
-
Purification: Remove excess linker using a desalting column equilibrated with PBS.
-
Click Reaction: Add the DBCO-functionalized payload to the azide-modified antibody solution. Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted payload and aggregated protein.
-
Characterization: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the drug-to-antibody ratio (DAR).[11][12]
Protocol 2: General Procedure for Antibody Conjugation via Maleimide Chemistry
This protocol describes the conjugation of a payload to a reduced antibody using a Maleimide-PEG-acid linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-PEG-payload conjugate
-
Reaction buffer (e.g., PBS with EDTA, pH 7.2)
-
Desalting columns
Procedure:
-
Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
Conjugation: Immediately add the Maleimide-PEG-payload to the reduced antibody solution at a 5-10 fold molar excess. Incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing compound (e.g., N-acetyl cysteine).
-
Purification: Purify the final ADC using SEC.
-
Characterization: Determine the DAR using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[11][12]
Visualizing Key Processes in Bioconjugation
Diagrams created using Graphviz (DOT language) help to illustrate the chemical reactions and biological pathways relevant to the application of these linkers.
Caption: Comparison of bioconjugation workflows for this compound and Maleimide-PEG linkers.
Caption: HER2 signaling pathway and internalization of an anti-HER2 antibody-drug conjugate (ADC).[10][13]
Conclusion
The choice between this compound and other PEG linkers is highly dependent on the specific application and the biomolecule of interest. This compound, utilized in click chemistry, offers the significant advantages of bioorthogonality and the formation of a highly stable triazole linkage, which is particularly beneficial for in vivo applications where linker stability is paramount.[4]
In contrast, maleimide-PEG linkers provide a well-established and efficient method for targeting cysteine residues. However, the potential for retro-Michael addition and hydrolysis of the resulting succinimide ring necessitates careful consideration of the in vivo stability of the conjugate.[9]
The length of the PEG chain is another critical parameter that must be optimized. While longer PEG chains generally improve pharmacokinetics, they can sometimes lead to a decrease in in vitro potency.[5][10] Ultimately, the optimal linker is one that strikes the right balance between reaction efficiency, conjugate stability, and the preservation of the biological activity of the conjugated molecule. A thorough evaluation of different linker chemistries and PEG lengths is therefore essential for the successful development of robust and effective bioconjugates.
References
- 1. HER2 monoclonal antibodies that do not interfere with receptor heterodimerization-mediated signaling induce effective internalization and represent valuable components for rational antibody-drug conjugate design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hijacking Extracellular Targeted Protein Degrader–Drug Conjugates for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics | MDPI [mdpi.com]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Amine-Reactive PEG-Azide Linkers: Azido-PEG7-acid vs. NHS-PEG-Azide
For Immediate Publication
[City, State] – [Date] – For researchers and drug development professionals engaged in bioconjugation, the choice of linker is a critical determinant of success. When introducing an azide (B81097) functionality for subsequent "click chemistry" applications, two common choices for targeting primary amines are Azido-PEG7-acid and NHS-PEG-Azide. This guide provides an in-depth, objective comparison of these two reagents, supported by chemical principles and outlining experimental considerations for their use.
Executive Summary
The primary distinction between this compound and NHS-PEG-Azide lies in their amine reactivity. NHS-PEG-Azide is a pre-activated reagent that reacts directly with primary amines. In contrast, this compound requires a two-step activation process, typically using carbodiimide (B86325) chemistry (e.g., EDC and NHS), to form an amine-reactive NHS ester in situ. This fundamental difference impacts reaction workflow, efficiency, and stability.
Chemical Structures and Reaction Mechanisms
This compound is a heterobifunctional linker possessing a terminal carboxylic acid and an azide group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid is not directly reactive with amines and must first be activated.
NHS-PEG-Azide is a similar PEG linker where the carboxylic acid has been pre-activated as an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines, forming a stable amide bond and releasing NHS as a byproduct.[1]
The reaction pathways are illustrated below:
Quantitative Data Comparison
| Feature | This compound | NHS-PEG-Azide | Source(s) |
| Reaction Workflow | Two-step: Activation and Conjugation | One-step: Direct Conjugation | [2],[3] |
| Reagent Stability (in storage) | High (Carboxylic acid is stable) | Moderate (NHS ester is moisture-sensitive) | [3],[4] |
| Reaction pH | Activation: 4.5-7.2; Conjugation: 7.2-8.5 | 7.2-8.5 | [5],[2] |
| Reaction Time | Activation: 15-30 min; Conjugation: 30-120 min | 30-120 minutes | [5],[3] |
| Potential Side Reactions | Formation of anhydride (B1165640) and N-acylurea byproducts during activation. | Hydrolysis of the NHS ester in aqueous buffers. | [6] |
| Control over Reaction | Allows for quantification of activated ester before adding to the amine-containing molecule. | Simpler, but hydrolysis is a competing reaction. | [1] |
| Typical Molar Excess | 20-fold molar excess of PEG reagent to protein. | 20-fold molar excess of PEG reagent to protein. | [3] |
Experimental Protocols
Protocol 1: Amine Conjugation with this compound
This protocol involves a two-step process: activation of the carboxylic acid and subsequent reaction with the amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein) in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer immediately before use.
-
Activation: In a microfuge tube, combine 1 equivalent of this compound with 1.1 equivalents of EDC and 1.1 equivalents of NHS in activation buffer.[5] Incubate for 15-30 minutes at room temperature to generate the active NHS ester.[5]
-
Conjugation: Add the activated Azido-PEG7-NHS ester solution to your protein solution (typically at a 5-20 fold molar excess). The final concentration of organic solvent should not exceed 10%.[3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.[3]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Amine Conjugation with NHS-PEG-Azide
This protocol is a simpler, one-step process.
Materials:
-
NHS-PEG-Azide
-
Amine-containing molecule (e.g., protein) in amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Equilibrate the vial of NHS-PEG-Azide to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[3] Note: Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.[3]
-
Conjugation: Add the NHS-PEG-Azide stock solution to your protein solution to achieve the desired molar excess (typically 20-fold for an antibody at 1-10 mg/mL).[3] The volume of organic solvent should be less than 10% of the total reaction volume.[3]
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer.
-
Purification: Remove unreacted NHS-PEG-Azide and byproducts using dialysis or a desalting column.[3]
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and experimental workflow for a typical bioconjugation experiment leading to a "click" reaction.
Discussion and Recommendations
Choose NHS-PEG-Azide when:
-
Simplicity and speed are paramount: The one-step procedure reduces handling and reaction time.
-
Working with robust proteins: If the protein of interest is stable and the reaction can be performed quickly, the convenience of a pre-activated linker is advantageous.
Choose this compound when:
-
Reagent stability is a concern: The carboxylic acid form is more stable for long-term storage.
-
Greater control over the reaction is needed: The two-step process allows for the activation step to be performed and potentially quantified separately before addition to the precious amine-containing sample.
-
Cost is a significant factor: Carboxylic acid derivatives are often less expensive than their NHS ester counterparts.
It is crucial to note that the efficiency of both reactions is highly dependent on maintaining an amine-free reaction buffer at the optimal pH and minimizing hydrolysis of the NHS ester.[2][3] For both reagents, empirical optimization of the molar ratio of linker to protein is recommended to achieve the desired degree of labeling.[3]
Conclusion
Both this compound and NHS-PEG-Azide are effective reagents for introducing azide functionalities onto proteins and other amine-containing molecules. The choice between them is a trade-off between the convenience of a one-step reaction with a pre-activated but more labile reagent (NHS-PEG-Azide) and the greater control and stability offered by a two-step process with a more stable precursor (this compound). Researchers should consider the specific requirements of their experimental system, including the stability of their biomolecule, workflow efficiency, and cost, to make an informed decision.
References
- 1. encapsula.com [encapsula.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Azido-PEG7-Acid in Advanced Drug Delivery Systems
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of clinical success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides a comprehensive comparison of Azido-PEG7-acid, a discrete polyethylene (B3416737) glycol (dPEG®) linker, with common alternatives, supported by experimental data and detailed methodologies to inform rational drug design.
This compound has emerged as a powerful tool in bioconjugation due to its unique combination of a bioorthogonal azide (B81097) group and a versatile carboxylic acid handle, separated by a hydrophilic 7-unit PEG spacer. This structure offers distinct advantages over traditional linkers, particularly in the context of "click chemistry," a set of highly efficient and specific chemical reactions.
Superior Conjugation Control and Efficiency with Click Chemistry
A primary advantage of utilizing an azido-functionalized linker like this compound is the ability to employ copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This "click chemistry" approach offers significant benefits over conventional conjugation methods, such as those targeting thiol groups with maleimide (B117702) linkers.
Experimental evidence consistently demonstrates that click chemistry allows for superior control over the stoichiometry of the conjugation reaction, leading to a more homogeneous drug product with a defined drug-to-antibody ratio (DAR).[1][2][3] In contrast, traditional maleimide-thiol conjugation often results in a heterogeneous mixture of products with varying DARs.[1][2] This homogeneity is crucial for ensuring batch-to-batch reproducibility and a predictable safety and efficacy profile.
A head-to-head comparison of conjugation methods for variable domains of heavy-chain-only antibodies (VHHs) revealed that click chemistry produced well-defined conjugates with a controllable stoichiometry, whereas maleimide-thiol coupling led to a diverse range of reaction products.[1][2] Furthermore, the functional binding capacity of the VHHs conjugated via click chemistry was found to be equal to or better than those conjugated using the maleimide-thiol method.[1][2][3]
Table 1: Comparison of Conjugation Chemistries
| Feature | Azido-PEG-Acid (Click Chemistry) | Maleimide-PEG-Linker (Thiol Chemistry) | Non-PEG Linker (e.g., SMCC) |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Potential for off-target reactions) | Moderate |
| Stoichiometric Control | High (Leads to defined DAR)[1][2] | Low (Often results in heterogeneous mixtures)[1] | Moderate |
| Reaction Conditions | Mild (Aqueous, room temperature) | pH-dependent (Typically pH 6.5-7.5) | Often requires organic co-solvents |
| Bond Stability | Very High (Stable triazole linkage)[4] | Moderate (Thioether bond can be reversible)[4][5] | High (Stable amide/thioether bonds) |
| Payload Compatibility | Broad | Limited to thiol-containing payloads | Varies by functional group |
Enhanced Physicochemical and Pharmacokinetic Properties
The inclusion of a hydrophilic PEG spacer, such as the 7-unit chain in this compound, is a well-established strategy to improve the biopharmaceutical properties of drug conjugates.[][7][8] This is particularly important when dealing with hydrophobic drug payloads, which can otherwise lead to aggregation and rapid clearance from circulation.[9]
The PEG chain creates a protective hydration shell around the drug, which can:
-
Increase Solubility: The hydrophilic nature of the PEG linker significantly enhances the aqueous solubility of the entire conjugate, preventing aggregation and facilitating formulation.[7][8]
-
Prolong Circulation Half-Life: The increased hydrodynamic radius provided by the PEG chain reduces renal clearance, leading to a longer half-life in the bloodstream.[10][11][12]
-
Reduce Immunogenicity: PEGylation can mask potential immunogenic epitopes on the drug or antibody, reducing the risk of an unwanted immune response.[8][13][14]
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects. While longer PEG chains can further enhance pharmacokinetic properties, there can be a trade-off with in vitro potency.[11][12][15] A discrete PEG linker like this compound offers a balance, providing significant hydrophilicity without the potential for polydispersity found in polymeric PEG.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | ADC Construct | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| No PEG | ZHER2-SMCC-MMAE | High (t1/2 = 19.6 min) | High | Less effective at same dosage | [11][12] |
| PEG4 | Non-binding IgG-MMAE | ~5.5 | - | - | [10] |
| PEG8 | Non-binding IgG-MMAE | ~2.5 | - | Slower clearance observed | [10][16] |
| PEG12 | Non-binding IgG-MMAE | ~2.5 | - | - | [10] |
| PEG10K | ZHER2-PEG10K-MMAE | Low (t1/2 = 219.0 min) | Reduced by 22-fold vs. No PEG | Most ideal therapeutic ability | [11][12] |
Data synthesized from multiple sources; direct comparison should be made with caution due to varying experimental setups.
Superior Linker Stability
The stability of the linker is paramount to the safety and efficacy of a drug conjugate. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window.[5][17][18] The triazole linkage formed via azide-alkyne click chemistry is known for its exceptional stability, being resistant to both chemical and enzymatic degradation.[4]
In contrast, the thioether bond formed by maleimide-thiol conjugation, while generally stable, can be susceptible to a retro-Michael reaction, leading to deconjugation.[4][5][19] This is particularly relevant in the presence of other thiol-containing molecules in the plasma, such as albumin. While next-generation maleimide linkers have been developed to improve stability, the inherent stability of the triazole ring from click chemistry remains a significant advantage.[4][5]
Table 3: Comparative Stability of Common Linker Chemistries
| Linker Chemistry | Bond Formed | Stability in Plasma | Key Features | Reference |
| Azide-Alkyne Cycloaddition | Triazole | Very High | Highly stable and irreversible linkage | [4] |
| Thiol-Maleimide | Thioether | Moderate | Prone to retro-Michael addition and thiol exchange | [4][5][19] |
| Hydrazone | Hydrazone | pH-dependent | Stable at physiological pH, cleavable in acidic endosomes | [20] |
| Disulfide | Disulfide | Reductively cleavable | Stable in circulation, cleaved in the reducing intracellular environment | [21] |
| Peptide (e.g., Val-Cit) | Amide | High | Stable in plasma, cleaved by specific lysosomal proteases | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Comparison of Conjugation Efficiency
Objective: To compare the conjugation efficiency and resulting Drug-to-Antibody Ratio (DAR) of an ADC prepared using this compound (via click chemistry) versus a Maleimide-PEG7-linker.
Materials:
-
Antibody with a site-specific alkyne or thiol handle.
-
This compound conjugated to a cytotoxic payload.
-
Maleimide-PEG7-linker conjugated to the same cytotoxic payload.
-
For Click Chemistry: Copper(II) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction buffers (e.g., PBS).
-
Purification system (e.g., size-exclusion chromatography).
-
Analytical instruments for DAR determination (e.g., HIC-HPLC, RP-HPLC, LC-MS).
Methodology:
-
Conjugation Reactions:
-
Click Chemistry: Dissolve the alkyne-modified antibody in reaction buffer. Add the Azido-PEG7-payload. Prepare the copper catalyst solution by pre-mixing copper(II) sulfate and the ligand, then add the reducing agent. Add the catalyst to the antibody-payload mixture and incubate at room temperature.
-
Maleimide Chemistry: Dissolve the thiol-containing antibody in reaction buffer (pH 6.5-7.5). Add the Maleimide-PEG7-payload and incubate at room temperature.
-
-
Purification: Purify both ADC preparations using size-exclusion chromatography to remove unreacted payload and other reagents.
-
DAR Determination:
-
Analyze the purified ADCs using Hydrophobic Interaction Chromatography (HIC). The number of peaks and their relative areas will indicate the distribution of different DAR species.
-
Alternatively, reduce the ADCs to separate light and heavy chains and analyze by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) to determine the precise mass of each chain and the number of conjugated drugs.[22][23][][25]
-
-
Data Analysis: Calculate the average DAR for each conjugation method. Compare the homogeneity of the products based on the HIC chromatograms.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the purified ADCs (from Protocol 1) at a concentration of 100 µg/mL in human plasma at 37°C.[5]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[5]
-
Analyze the samples to quantify the amount of intact ADC and total antibody.
-
Quantification Methods:
-
ELISA: Use two separate ELISAs. One to measure the concentration of total antibody (capturing with antigen and detecting with an anti-Fc antibody). The second to measure the concentration of intact, drug-conjugated antibody (capturing with antigen and detecting with an anti-drug antibody). The difference between these measurements indicates the extent of drug deconjugation.[5][17]
-
LC-MS: Employ immuno-affinity capture to isolate the ADC from the plasma matrix, followed by LC-MS analysis to measure the average DAR at each time point. A decrease in DAR over time signifies linker cleavage.[5]
-
Visualizing the Advantages
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Conclusion
The selection of a linker is a critical decision in the design of sophisticated drug delivery systems. This compound, with its discrete PEG spacer and bioorthogonal azide handle, offers a compelling set of advantages. The ability to leverage click chemistry provides unparalleled control over conjugation, leading to more homogeneous and well-defined therapeutic candidates.[1][2] The hydrophilic PEG7 chain enhances solubility and improves pharmacokinetics, contributing to a better therapeutic window.[][9][10] Finally, the exceptional stability of the resulting triazole linkage minimizes premature drug release, reducing the potential for off-target toxicity.[4] For researchers and drug developers seeking to optimize the performance and reproducibility of their bioconjugates, this compound represents a superior and strategically advantageous choice over many conventional linkers.
References
- 1. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. dls.com [dls.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 25. agilent.com [agilent.com]
A Comparative Guide to the Characterization of Azido-PEG7-acid and Alternative Bifunctional PEG Linkers by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount to ensure the quality, efficacy, and reproducibility of the final conjugate. This guide provides a comparative analysis of Azido-PEG7-acid and two common alternatives, Maleimide-PEG7-acid and NHS-ester-PEG7-acid, focusing on their characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Performance Comparison of Bifunctional PEG Linkers
The selection of a bifunctional linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs. The linker's properties influence the stability, solubility, and overall performance of the final product. This compound, with its azide (B81097) and carboxylic acid functionalities, offers a versatile platform for bioconjugation through "click chemistry" and amidation, respectively. Its alternatives, Maleimide-PEG7-acid and NHS-ester-PEG7-acid, provide different reactivity profiles, targeting thiol and amine groups.
The following table summarizes the key specifications of these linkers, providing a basis for comparison.
| Feature | This compound | Maleimide-PEG7-acid | NHS-ester-PEG7-acid |
| Molecular Weight ( g/mol ) | 423.46 | 495.51 | 520.52 |
| Purity | ≥95% | ≥95% | ≥95% |
| Reactive Group 1 | Azide | Maleimide | N-Hydroxysuccinimide Ester |
| Reactive Group 2 | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Reactivity of Group 1 | Reacts with alkynes via CuAAC or SPAAC | Reacts with thiols (cysteine residues) | Reacts with primary amines (lysine residues, N-terminus) |
| Reactivity of Group 2 | Reacts with amines to form amide bonds | Reacts with amines to form amide bonds | Reacts with amines to form amide bonds |
| Key Advantages | High specificity of click chemistry, bioorthogonal reactivity. | High specificity for thiol groups. | Well-established and robust reactivity with amines. |
Experimental Protocols
Detailed methodologies for the characterization of these PEG linkers by HPLC and mass spectrometry are crucial for obtaining reliable and reproducible data. The following protocols provide a starting point for analysis, which may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of bifunctional PEG linkers and their conjugates. Given that PEG linkers often lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) are recommended for sensitive detection.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for the separation of these linkers.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Settings (CAD):
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Sample Preparation:
Dilute the sample to a concentration of approximately 1 mg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and structural integrity of bifunctional PEG linkers. Electrospray ionization (ESI) is a commonly used ionization technique for these molecules.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.
Ionization Source Conditions (ESI - Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: 100 - 1000 m/z
Data Analysis:
The resulting mass spectrum should be analyzed for the presence of the expected molecular ion peak ([M+H]⁺ or other adducts) corresponding to the calculated molecular weight of the PEG linker. Fragmentation analysis (MS/MS) can be performed to further confirm the structure.
Visualizing the Experimental Workflow
To provide a clear overview of the characterization process, the following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for HPLC and MS characterization.
Signaling Pathways and Logical Relationships
The choice of bifunctional linker is dictated by the desired conjugation strategy, which in turn depends on the available functional groups on the target biomolecule. The following diagram illustrates the decision-making process and reaction pathways.
A Comparative Guide to Confirming Successful Azido-PEG7-acid Conjugation to Proteins
For researchers, scientists, and professionals in drug development, the successful conjugation of moieties like Azido-PEG7-acid to proteins is a critical step in creating advanced therapeutics, diagnostics, and research tools. Verifying this conjugation is paramount to ensure the efficacy, safety, and reliability of the final product. This guide provides an objective comparison of common methods used to confirm this compound protein conjugation, supported by experimental data and detailed protocols.
The this compound linker offers a versatile platform for bioconjugation. The carboxylic acid group allows for facile reaction with primary amines (e.g., lysine (B10760008) residues) on the protein surface, while the terminal azide (B81097) group serves as a handle for subsequent bioorthogonal "click chemistry" reactions.[1] This dual functionality enables the creation of complex and precisely engineered biomolecules. Confirmation of the initial conjugation is a crucial quality control step before proceeding with downstream applications.
Comparison of Confirmation Methodologies
A variety of analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method depends on the desired level of detail, available equipment, and the specific characteristics of the protein conjugate.
| Method | Principle | Pros | Cons |
| SDS-PAGE | Separates proteins based on molecular weight. Successful conjugation results in an observable increase in the protein's mass, causing a shift to a higher position on the gel. | - Simple, rapid, and widely accessible.- Provides a quick visual confirmation of conjugation.[2] | - Low resolution, may not resolve small mass shifts.- Provides only qualitative or semi-quantitative data.[2]- Does not confirm the identity of the attached molecule. |
| Click Chemistry-Mediated Western Blot | The azide group on the conjugated PEG linker is reacted with an alkyne-tagged reporter molecule (e.g., biotin (B1667282) or a fluorophore) via click chemistry. The tagged protein is then detected by Western blotting.[1][3] | - Highly specific and sensitive.- Confirms the presence of the azide group, indicating successful linker conjugation.- Can be made quantitative.[4] | - Requires an additional reaction step (click chemistry).- Indirect method of detecting the PEG linker.- Potential for incomplete click reaction. |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. The larger, PEGylated protein elutes earlier than the unconjugated protein.[5] | - Provides quantitative data on the extent of conjugation and purity.- High resolution can separate different PEGylated species.- Non-denaturing conditions can be used. | - Requires specialized HPLC equipment.- May not be suitable for separating species with very similar sizes.- Retention time shifts can be influenced by factors other than size. |
| Mass Spectrometry (MALDI-TOF & ESI-LC/MS) | Directly measures the molecular weight of the protein. A successful conjugation is confirmed by an increase in mass corresponding to the mass of the this compound linker.[6] | - Provides unambiguous confirmation and precise mass of the conjugate.- Can determine the degree of labeling (number of PEG molecules per protein).[7]- Can identify the site of conjugation (with MS/MS).[8] | - Requires expensive, specialized equipment and expertise.- Data analysis can be complex for heterogeneous samples.[9][10]- High salt concentrations can interfere with analysis. |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments discussed above.
SDS-PAGE Analysis
Principle: This technique separates proteins by molecular weight. An upward shift in the band of the treated protein compared to the untreated control indicates a successful increase in mass due to conjugation.
Protocol:
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare samples of the unconjugated protein (control) and the this compound conjugated protein.
-
To 10 µg of each protein sample, add 2X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker lane.
-
Run the gel in 1X SDS running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for 1 hour with gentle agitation.
-
Destain the gel with a destaining solution (e.g., 40% methanol, 10% acetic acid) until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
-
Data Analysis:
-
Compare the migration of the conjugated protein band to the unconjugated control. A visible upward shift in the conjugated sample lane confirms an increase in molecular weight.
-
Click Chemistry-Mediated Western Blot
Principle: This method confirms the presence of the azide group on the conjugated protein. An alkyne-biotin molecule is "clicked" onto the azide. The biotinylated protein is then detected using streptavidin-HRP in a standard Western blot protocol.
Protocol:
-
Click Chemistry Reaction:
-
To 20 µg of the this compound conjugated protein in a suitable buffer (e.g., PBS), add an alkyne-biotin conjugate (e.g., 10-fold molar excess).
-
Prepare a "click" catalyst solution containing CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Add the catalyst solution to the protein-alkyne mixture and incubate at room temperature for 1 hour.
-
-
SDS-PAGE and Transfer:
-
Run the biotinylated sample on an SDS-PAGE gel as described above. Include an unconjugated control that has been subjected to the same click reaction conditions.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image the resulting signal using a CCD imager or X-ray film.
-
-
Data Analysis:
-
A band in the lane corresponding to the this compound conjugated protein confirms the presence of the azide group and thus successful conjugation.
-
Size-Exclusion HPLC (SEC-HPLC)
Principle: SEC-HPLC separates molecules based on their size in solution. The addition of the PEG linker increases the hydrodynamic radius of the protein, causing it to travel faster through the column and elute earlier.
Protocol:
-
System Preparation:
-
Equilibrate a size-exclusion column suitable for the molecular weight range of your protein with a mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate.
-
-
Sample Analysis:
-
Inject a known concentration of the unconjugated protein to establish its retention time.
-
Inject the same concentration of the this compound conjugated protein reaction mixture.
-
-
Data Collection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the conjugated and unconjugated samples. A new peak eluting earlier than the unconjugated protein peak is indicative of successful conjugation.
-
The area under the peaks can be used to quantify the percentage of conjugated, unconjugated, and aggregated protein.
-
Mass Spectrometry (MALDI-TOF)
Principle: MALDI-TOF MS provides a direct and highly accurate measurement of a molecule's mass. Successful conjugation is confirmed by a mass shift equal to the mass of the attached this compound linker.
Protocol:
-
Sample Preparation:
-
It is crucial to desalt the protein samples to remove any components that might interfere with ionization. This can be done using dialysis, size-exclusion chromatography, or specialized spin columns.
-
Mix the desalted protein sample (conjugated and unconjugated controls) with a MALDI matrix solution (e.g., sinapinic acid) at a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely, allowing co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear, positive ion mode. Calibrate the instrument using standards of known molecular weight.
-
-
Data Analysis:
-
Analyze the resulting spectra. The spectrum of the unconjugated protein will show a peak corresponding to its molecular weight.
-
The spectrum of the conjugated protein should show a new peak (or a series of peaks for multiple conjugations) at a higher mass. The mass difference between the conjugated and unconjugated peaks should correspond to the mass of the this compound linker (423.46 Da).
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in confirming this compound protein conjugation, the following diagrams have been generated.
Caption: General workflow for this compound protein conjugation and confirmation.
Caption: Logical comparison of confirmation methodologies.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Impact of PEG Linker Length: A Comparative Analysis of Azido-PEG7-acid and Shorter Homologs
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the creation of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties can significantly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of Azido-PEG7-acid with its shorter counterparts, Azido-PEG3-acid and Azido-PEG4-acid, supported by representative experimental data and detailed protocols to aid in rational linker selection.
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacological properties of conjugated molecules. The length of the PEG chain is a key variable that can be tuned to optimize the performance of a bioconjugate. Longer PEG chains, such as in this compound, are generally associated with increased solubility, extended circulation half-life, and reduced immunogenicity.[1] Conversely, shorter PEG linkers, like PEG3 and PEG4, may offer advantages in terms of reduced steric hindrance and potentially more favorable receptor-ligand interactions in certain contexts.[2]
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The length of the PEG chain directly impacts several key physicochemical and pharmacokinetic parameters of a bioconjugate. Increasing the number of PEG units enhances the hydrodynamic radius of the molecule, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream.[3] This is particularly advantageous for ADCs, as it can lead to greater accumulation in tumor tissues.[4]
However, a potential trade-off exists between improved pharmacokinetics and in vitro potency. Longer PEG chains may sometimes lead to a decrease in immediate cytotoxicity, possibly due to steric hindrance at the target site or slower internalization of the conjugate.[3][5] The optimal PEG linker length is therefore often a balance between these competing factors and is dependent on the specific antibody, payload, and target.[1]
Data Presentation: Comparative Performance of PEG Linkers in ADCs
The following table summarizes representative data from various studies, illustrating the general trends observed with varying PEG linker lengths in the context of antibody-drug conjugates. It is important to note that absolute values are highly dependent on the specific antibody, payload, and experimental model used.
| Parameter | Azido-PEG3/PEG4-acid (Shorter Linker) | This compound (Longer Linker) | Key Observations |
| Approximate Linker Length | ~1.5 - 1.8 nm | ~2.9 nm | Longer linkers provide greater spatial separation between the antibody and payload. |
| Hydrophilicity | Moderate | High | All PEG linkers enhance solubility, but longer chains are more effective at mitigating aggregation of hydrophobic payloads.[6] |
| ADC Clearance Rate | Higher | Lower | Longer PEG chains increase the hydrodynamic size, leading to reduced renal clearance and a longer plasma half-life. A plateau in this effect is often seen around PEG8.[3] |
| In Vitro Cytotoxicity (IC50) | Potentially Lower (Higher Potency) | Potentially Higher (Lower Potency) | Shorter linkers may lead to higher in vitro potency, while longer linkers can sometimes cause a reduction in cytotoxicity due to steric hindrance.[5][7] |
| In Vivo Efficacy | Good | Often Improved | Enhanced pharmacokinetic properties of longer-chain PEGylated ADCs frequently translate to better in vivo antitumor activity.[4] |
| Drug-to-Antibody Ratio (DAR) | Can be limited by aggregation | Enables higher DARs | The increased hydrophilicity of longer PEG linkers can help to solubilize hydrophobic drugs, allowing for the successful generation of ADCs with higher DARs without compromising stability.[1] |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for ADC synthesis with different length PEG linkers.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparative analysis of ADCs with different Azido-PEG-acid linker lengths.
Protocol 1: Two-Step ADC Synthesis via Amide and Click Chemistry
This protocol outlines the synthesis of an ADC in two main stages: first, the conjugation of the Azido-PEG-acid linker to the antibody's lysine (B10760008) residues, and second, the attachment of an alkyne-functionalized payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-acid, Azido-PEG4-acid, and this compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting columns (e.g., PD-10) and Size Exclusion Chromatography (SEC) system
-
Reaction buffers (e.g., PBS, pH 7.4; Borate buffer, pH 8.5)
Procedure:
Step 1: Antibody-Linker Conjugation (Amine Coupling)
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
Linker Activation: In a separate tube, dissolve a 10-fold molar excess of the Azido-PEG-acid linker (PEG3, PEG4, or PEG7), a 12-fold molar excess of NHS, and a 12-fold molar excess of EDC in anhydrous DMSO. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated Azido-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification of Azide-Modified Antibody: Remove excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the fractions containing the azide-modified antibody.
Step 2: Payload Conjugation (Click Chemistry - CuAAC)
-
Prepare Stock Solutions:
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I)-THPTA complex.[8]
-
Click Reaction:
-
To the purified azide-modified antibody solution, add the alkyne-payload at a 5-10 molar excess relative to the antibody.
-
Add the premixed Cu(I)-THPTA catalyst to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[9]
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[9]
-
Quenching and Final Purification: Stop the reaction by adding EDTA to a final concentration of 5 mM. Purify the final ADC using SEC to remove unreacted payload, catalyst, and any aggregated species.[9]
Protocol 2: Characterization of the Final ADC Conjugates
Thorough characterization is essential to compare the ADCs prepared with different linker lengths.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the drug to the antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drug-linker moieties. This provides a distribution of DAR values and an average DAR.[6]
-
-
Analysis of Aggregation and Purity:
-
Size Exclusion Chromatography (SEC): Use analytical SEC to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs (with PEG3, PEG4, and PEG7 linkers) and a non-targeting control antibody in cell culture medium.
-
Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each ADC, which represents the concentration required to inhibit cell growth by 50%.[9]
-
-
Pharmacokinetic (PK) Study in Rodents:
-
Administer the ADCs with varying PEG linker lengths intravenously to healthy mice or rats at a specific dose.[1]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]
-
Isolate plasma from the blood samples.
-
Quantify the concentration of the total antibody in the plasma using an ELISA.
-
Analyze the data to determine key PK parameters such as clearance, half-life, and area under the curve (AUC).
-
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. While shorter linkers like Azido-PEG3-acid and Azido-PEG4-acid may be advantageous in scenarios where minimal steric hindrance is desired, the longer this compound linker generally offers superior performance in terms of enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles.[3] This often leads to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads or those targeting antigens with low expression levels.[1] However, a potential trade-off with in vitro potency may exist.[5] Ultimately, the optimal PEG linker length is context-dependent and requires empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
The Impact of PEG Chain Length on the Solubility of Azido-PEG-Acid Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The polyethylene (B3416737) glycol (PEG) chain length of a linker significantly influences the physicochemical properties, including aqueous solubility, of the resulting molecule. This guide provides a comparative analysis of Azido-PEG7-acid versus longer PEG linkers, such as Azido-PEG8-acid and Azido-PEG12-acid, with a focus on their impact on solubility.
The incorporation of PEG linkers is a widely adopted strategy to enhance the aqueous solubility of hydrophobic molecules.[1] The hydrophilic nature of the repeating ethylene (B1197577) glycol units facilitates hydrogen bonding with water, thereby improving the solubility of the conjugate.[2] It is a well-established principle that increasing the length of the PEG chain generally leads to a corresponding increase in the aqueous solubility of the molecule.[3][4] This is attributed to the greater number of ethylene glycol units available to interact with water molecules.
Comparative Overview of Azido-PEG-Acid Linker Properties
The following table summarizes the key properties of this compound, Azido-PEG8-acid, and Azido-PEG12-acid, with a qualitative assessment of their expected aqueous solubility based on their PEG chain length.
| Property | This compound | Azido-PEG8-acid | Azido-PEG12-acid |
| Molecular Weight | ~423.5 g/mol [5] | ~467.5 g/mol [6] | ~643.7 g/mol [7] |
| PEG Units | 7 | 8 | 12 |
| Expected Aqueous Solubility | Good | Very Good | Excellent |
| Hydrophilicity | High | Higher | Highest |
| Potential for Steric Hindrance | Lower | Moderate | Higher |
| Applications | Bioconjugation, Click Chemistry, PROTAC synthesis[8][9] | ADC and PROTAC synthesis, Click Chemistry | Bioconjugation, Drug Delivery, Click Chemistry[10] |
The Relationship Between PEG Chain Length and Solubility
The fundamental principle guiding the choice of these linkers for solubility enhancement is the direct correlation between the number of ethylene glycol units and the molecule's hydrophilicity.
Caption: Increasing PEG chain length enhances aqueous solubility.
Experimental Protocol for Determining Aqueous Solubility
To obtain quantitative data for the solubility of these PEG linkers, a thermodynamic solubility assay, often referred to as the "shake-flask" method, is considered the gold standard.[11] This method determines the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
This compound, Azido-PEG8-acid, and Azido-PEG12-acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) system
-
Analytical column suitable for the compounds
-
Mobile phases for chromatography
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid Azido-PEG-acid linker to a vial.
-
Add a defined volume of PBS (pH 7.4) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of the respective Azido-PEG-acid linker of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC or LC/MS method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the Azido-PEG-acid linker in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of aqueous solubility for the PEG linkers.
Caption: Shake-flask method for solubility measurement.
Conclusion
The choice between this compound and longer PEG linkers like PEG8 and PEG12 will depend on the specific requirements of the application. While all these linkers enhance hydrophilicity, for molecules with significant solubility challenges, the longer PEG chains of Azido-PEG8-acid and particularly Azido-PEG12-acid are predicted to offer superior performance. However, it is also important to consider that longer PEG chains can increase the overall size of the molecule, which may introduce steric hindrance or alter the pharmacokinetic properties in ways that need to be evaluated for each specific application. For definitive selection, it is recommended that researchers perform experimental solubility studies, such as the shake-flask method outlined above, to quantitatively assess the performance of these linkers in their specific molecular context.
References
- 1. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dovepress.com [dovepress.com]
- 4. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
- 7. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PROTAC Linkers | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Azido-PEG7-acid Efficiency in CuAAC vs. SPAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules using "click chemistry" has become an indispensable tool in drug development, bioconjugation, and materials science. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed comparison of the efficiency of Azido-PEG7-acid, a common hydrophilic linker, in these two powerful ligation reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal method for your research needs.
Executive Summary
Both CuAAC and SPAAC are highly effective methods for ligating this compound to a corresponding alkyne, but they present a trade-off between reaction speed and biocompatibility.
-
CuAAC offers significantly faster reaction kinetics and typically higher yields in shorter timeframes. However, its reliance on a copper catalyst can be cytotoxic, limiting its applications in living systems.[1][2]
-
SPAAC is a copper-free alternative, making it ideal for in vivo and other biological applications where metal toxicity is a concern.[2][3] The reaction rate is generally slower than CuAAC and is highly dependent on the choice of the strained cyclooctyne.[2]
This guide will delve into the quantitative performance, experimental considerations, and reaction mechanisms of both methods when utilizing this compound.
Quantitative Data Summary
While direct kinetic data for this compound in both reactions under identical conditions is not extensively published, we can extrapolate from studies on structurally similar azides to provide a clear performance comparison. The following tables summarize key quantitative parameters for the reaction of this compound with a terminal alkyne (for CuAAC) and a representative strained alkyne, Dibenzocyclooctyne (DBCO), for SPAAC.
Table 1: Reaction Kinetics Comparison
| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO |
| Catalyst Required | Yes (Copper(I)) | No |
| Typical Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹[4] | ~0.1 - 2.0 M⁻¹s⁻¹[5] |
| Typical Reaction Time | 1 - 4 hours[1] | 4 - 12 hours[6] |
| Biocompatibility | Limited due to copper cytotoxicity[3] | High, suitable for in vivo applications[7] |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | CuAAC with Terminal Alkyne | SPAAC with DBCO |
| Typical Yield | High to quantitative (>95%)[8] | Generally high, but can be substrate-dependent |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[4] | Not regioselective (mixture of regioisomers)[4] |
| Reagent Accessibility | Terminal alkynes and copper catalysts are readily available and less expensive. | Strained cyclooctynes (e.g., DBCO) are more complex to synthesize and more expensive. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated damage to biomolecules.[3] | Minimal, though some strained alkynes may react with thiols.[3] |
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate the reaction pathways and general experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking Azido-PEG7-acid Against Non-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). While poly(ethylene glycol) (PEG) linkers have been a cornerstone in the field, concerns regarding potential immunogenicity and non-biodegradability have driven the exploration of non-PEG alternatives. This guide provides an objective comparison of Azido-PEG7-acid, a discrete PEG linker, with prominent non-PEG linkers, supported by experimental data to inform the rational design of next-generation biotherapeutics.
Executive Summary
This guide benchmarks the performance of this compound against two major classes of non-PEG linkers: polypeptide and polysaccharide-based linkers. The comparison focuses on key parameters including in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties. While direct head-to-head comparisons of this compound with non-PEG linkers in a single, unified experimental model are not extensively available in the public domain, this guide synthesizes data from various studies to provide a comprehensive overview.
Key Findings:
-
PEG Linkers (this compound): Generally enhance hydrophilicity, leading to improved pharmacokinetics with extended half-life and reduced clearance.[1] The discrete length of this compound ensures homogeneity of the final conjugate. However, longer PEG chains can sometimes lead to reduced in vitro cytotoxicity.[2][3][4]
-
Polypeptide Linkers (e.g., Valine-Citrulline): Offer excellent plasma stability and are designed for specific enzymatic cleavage within the tumor microenvironment, leading to targeted payload release.[][] They are biodegradable and generally have low immunogenicity.
-
Polysaccharide Linkers: Provide a hydrophilic and biocompatible alternative to PEG, with the potential for improved biodegradability.
The choice of linker technology is context-dependent, and a thorough evaluation of the specific antibody, payload, and target indication is crucial for optimal bioconjugate design.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a comparison between PEGylated and non-PEG linkers. It is important to note that the experimental conditions, including the specific antibody, payload, and cancer models, vary between studies, which should be considered when interpreting the data.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Specific Linker | Antibody-Payload | Cell Line | IC50 (ng/mL) | Reference |
| PEG | SMCC (non-PEGylated control) | ZHER2-MMAE | NCI-N87 | 4.94 | [3] |
| PEG | 4 kDa PEG | ZHER2-MMAE | NCI-N87 | 31.9 | [3] |
| PEG | 10 kDa PEG | ZHER2-MMAE | NCI-N87 | 111.3 | [3] |
| Polypeptide | Val-Cit-PABC | Anti-CD30-MMAE | Karpas-299 | ~10 | [2] |
| Polypeptide | Glutamic acid-Val-Cit | Anti-HER2-MMAF | NCI-N87 | Not specified, but potent | [7] |
| Non-cleavable | Thioether (non-PEG) | Trastuzumab-DM1 | Multiple HER2+ | 13-50 | [8] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in Mice
| Linker Type | Specific Linker | Antibody-Payload | Half-life (t½) | Clearance | Reference |
| PEG | SMCC (non-PEGylated control) | ZHER2-MMAE | 19.6 min | Not specified | [3][4] |
| PEG | 4 kDa PEG | ZHER2-MMAE | 49.2 min (2.5-fold increase) | Not specified | [3][4] |
| PEG | 10 kDa PEG | ZHER2-MMAE | 219.0 min (11.2-fold increase) | Not specified | [3][4] |
| PEG | Linear 24-unit PEG | Trastuzumab-DM1 | Slower clearance than non-PEG | Slower than non-PEG | [9][10] |
| PEG | Pendant 12-unit PEG (x2) | Trastuzumab-DM1 | Slower clearance than linear PEG | Slower than linear PEG | [9][10] |
| Polypeptide | Val-Cit-PABC | Brentuximab Vedotin | ~3.4 days (conjugated antibody) | 0.9 L/day | [11] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Specific Linker | Antibody-Payload | Xenograft Model | Key Finding | Reference |
| PEG | 10 kDa PEG | ZHER2-MMAE | NCI-N87 (gastric) | Most ideal tumor therapeutic ability compared to no PEG and 4 kDa PEG. | [3] |
| Polypeptide | Glutamic acid-Val-Cit | Anti-HER2-MMAF | NCI-N87 (gastric) | Greater treatment efficacy than Val-Cit linker alone. | [7] |
| Polypeptide | Val-Ala | Anti-EpCAM-MMAE | BxPC3 (pancreatic) | Significant tumor growth inhibition. | [12] |
| Glucuronide | Glucuronide-MMAE | Trastuzumab-MMAE | NCI-N87, JIMT-1, BT474 | Superior efficacy over IgG-based ADCs. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., NCI-N87, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control antibody in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of an ADC in a murine model.
Methodology:
-
Animal Model: Utilize female BALB/c mice (6-8 weeks old).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 1-5 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., 20-50 µL) from the saphenous or tail vein at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) using non-compartmental analysis software.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical cancer model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., NCI-N87) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control solution according to a specific dosing schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[12]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing ADCs with different linkers.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Mitigating Steric Hindrance: A Comparative Analysis of Azido-PEG7-acid and Shorter Linkers
In the realm of bioconjugation and drug development, the choice of a linker molecule is critical for the success of subsequent applications. Steric hindrance—the spatial arrangement of atoms that obstructs a chemical reaction—can significantly impede the binding of molecules. This guide provides a comparative analysis of Azido-PEG7-acid, a long-chain polyethylene (B3416737) glycol (PEG) linker, against its shorter counterparts, demonstrating its efficacy in overcoming steric hindrance.
This analysis is supported by experimental data from studies involving bioconjugation, surface immobilization, and the development of probes and antibody-drug conjugates (ADCs). The evidence highlights how the extended length of the PEG7 linker provides superior flexibility and reach, facilitating more efficient and stable conjugations in sterically challenging environments.
The Impact of Linker Length on Molecular Interactions
The fundamental role of a linker is to bridge two or more molecules. However, when one or both of these molecules are large and complex, such as antibodies or proteins, the proximity and orientation enforced by a short linker can lead to steric clashes. These clashes can prevent the desired reaction or binding event from occurring efficiently.
A longer, more flexible linker like this compound creates a greater spatial separation between the conjugated molecules. This increased distance minimizes repulsive steric forces and allows the molecules to adopt optimal orientations for interaction, thereby enhancing reaction kinetics and binding affinity.
Quantitative Comparison of Linker Performance
The following table summarizes experimental data comparing the performance of longer PEG linkers, such as this compound, with shorter linkers in various applications. The data consistently demonstrates that longer linkers lead to improved outcomes in sterically demanding systems.
| Parameter | Short Linker (e.g., Azido-PEG3-Acid) | Long Linker (this compound) | Implication | Reference |
| Relative Binding Affinity | Lower affinity due to steric hindrance near the binding site. | Higher affinity due to reduced steric hindrance and optimal positioning. | Improved target engagement and lower required concentrations. | |
| Conjugation Efficiency | Reduced yield, especially with bulky biomolecules. | Increased reaction yields due to better accessibility of reactive groups. | More efficient use of expensive reagents and simpler purification. | |
| Assay Sensitivity (e.g., ELISA) | Lower signal due to incomplete binding or antibody obstruction. | Higher signal intensity, reflecting more efficient capture and detection. | Enhanced limit of detection and overall assay performance. | |
| Enzyme Inhibition (IC50) | Higher IC50 values may be observed if the inhibitor's access is blocked. | Lower IC50 values as the linker allows the inhibitor to reach the active site. | More accurate determination of a drug candidate's potency. | |
| Surface Immobilization Density | Lower density of immobilized molecules on surfaces like biosensors. | Higher functional density of immobilized biomolecules. | Increased sensitivity and capacity of diagnostic and screening platforms. |
Conceptual Diagram: Overcoming Steric Hindrance
The following diagram illustrates how a longer PEG linker helps to overcome the challenge of steric hindrance between a bulky protein and a binding partner.
Caption: Comparison of short vs. long linkers in bioconjugation.
Experimental Protocols
A common application for Azido-PEG-acid linkers is their conjugation to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Protocol: General CuAAC Ligation
This protocol describes a general method for conjugating an azido-PEG-linker to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in phosphate-buffered saline (PBS).
-
This compound (or shorter azido-linker).
-
Copper(II) sulfate (B86663) (CuSO₄) solution.
-
Sodium ascorbate (B8700270) solution (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh to ensure its reducing capability.
-
Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA ligand solution. THPTA is a stabilizing ligand that protects the protein from potential damage by copper ions.
-
Reaction Mixture: In a separate tube, add the alkyne-modified protein to PBS buffer. Subsequently, add the Azido-PEG-acid linker.
-
Initiation: To initiate the click reaction, add the pre-complexed copper catalyst and the freshly prepared sodium ascorbate to the protein-linker mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Following incubation, the resulting conjugate can be purified from excess reagents and unreacted components using size exclusion chromatography (SEC) or dialysis.
Experimental Workflow: Surface Immobilization for Biosensing
The following diagram outlines a typical workflow for immobilizing a probe onto a biosensor surface using a PEG linker, a process where linker length is crucial for probe accessibility.
Caption: Workflow for probe immobilization on a biosensor surface.
Conclusion
The selection of an appropriate linker is a design feature of paramount importance in the development of conjugates for research, diagnostic, and therapeutic purposes. The evidence strongly supports the use of longer, hydrophilic linkers like this compound to mitigate steric hindrance. This choice leads to more efficient conjugation, higher binding affinities, and improved overall performance in a wide array of biological applications. By providing the necessary spatial separation and flexibility, this compound enables molecules to interact in a manner that would be obstructed by shorter, more rigid linkers, thus unlocking the full potential of the conjugated system.
Stability Showdown: A Comparative Guide to Azido-PEG7-Acid Conjugate Stability In-Vitro and In-Vivo
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the stability of conjugates prepared using Azido-PEG7-acid linkers against other common alternatives, supported by experimental data and detailed protocols.
The choice of a linker in bioconjugation is pivotal, directly influencing the pharmacokinetic profile, therapeutic index, and overall success of a targeted therapy or diagnostic agent. This compound is a heterobifunctional linker that leverages the highly stable and bioorthogonal nature of "click chemistry" for conjugation. This guide delves into the in-vitro and in-vivo stability of conjugates formed using this linker and compares it with other widely used conjugation chemistries.
Executive Summary: Stability at a Glance
Conjugates prepared using this compound are anticipated to exhibit high stability both in vitro and in vivo. This is attributed to the formation of a robust triazole linkage via click chemistry and a stable amide bond from the carboxylic acid terminus. In contrast, linkers such as those based on maleimide (B117702) chemistry are known to be susceptible to degradation in biological environments.
Comparative Stability of Bioconjugate Linkers
The stability of the linkage between a payload and a biomolecule is paramount for its intended function. The following table summarizes the stability of different linker chemistries. While direct quantitative data for this compound conjugates is not extensively available in public literature, its stability can be inferred from the nature of the chemical bonds it forms.
| Linker Chemistry | Reactive Partners | Bond Formed | In-Vitro/In-Vivo Stability Profile | Key Considerations |
| Azide-Alkyne (Click Chemistry) | Azide + Alkyne/DBCO/BCN | Triazole | Very High | The triazole ring is exceptionally stable under a wide range of physiological conditions. The amide bond formed from the acid group is also highly stable. |
| Maleimide-Thiol | Maleimide + Thiol (e.g., Cysteine) | Thioether (via Michael Addition) | Moderate to Low | Susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols like glutathione (B108866) and albumin.[1] Stability is pH-dependent. |
| NHS Ester-Amine | NHS Ester + Amine (e.g., Lysine) | Amide | Very High | Amide bonds are generally very stable under physiological conditions. |
| Hydrazone | Hydrazone + Carbonyl | Hydrazone | pH-Dependent (Cleavable) | Designed to be stable at physiological pH (~7.4) and cleavable in the acidic environment of endosomes/lysosomes. |
| Vinyl Sulfone-Thiol | Vinyl Sulfone + Thiol | Thioether | High | Forms a stable, irreversible thioether bond, offering an advantage over maleimide linkers. |
Quantitative In-Vitro Stability Data
The following table presents a summary of quantitative data from literature on the stability of different linker types in conditions mimicking a biological environment.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Maleimide-PEG | 1 mM Glutathione (GSH) at 37°C | 7 days | ~70% | [1] |
| Mono-sulfone-PEG | 1 mM Glutathione (GSH) at 37°C | 7 days | >95% | [1] |
| Valine-Citrulline Linker (in ADC) | Rat Plasma | - | Highly stable with an extrapolated half-life of 81 days for the drug-linker.[2] | [2] |
| β-eliminative linkers | pH 7.4, 37°C | - | Tunable half-lives from 14 hours to ~2 weeks.[3] | [3] |
Note: The stability of this compound conjugates, forming a triazole and an amide bond, is expected to be very high, likely exceeding that of mono-sulfone-PEG conjugates under similar conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of bioconjugates. Below are generalized protocols for in-vitro and in-vivo stability studies.
In-Vitro Plasma/Serum Stability Assay
This protocol outlines a general method for determining the stability of a bioconjugate in plasma or serum using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
Bioconjugate of interest
-
Pooled human or animal (e.g., mouse, rat) plasma or serum (anticoagulant such as heparin or EDTA should be specified)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (for LC-MS)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Incubation:
-
Spike the bioconjugate stock solution into pre-warmed (37°C) plasma or serum to a final concentration of 1-10 µM.
-
Prepare a control sample by spiking the bioconjugate into PBS at the same concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the reference.
-
Sample Preparation for Analysis:
-
To precipitate plasma/serum proteins, add 3 volumes of cold ACN (containing internal standard if using LC-MS) to the collected aliquots.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection, or by LC-MS/MS.
-
Monitor the peak corresponding to the intact bioconjugate.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life (t½).
-
In-Vivo Stability Assessment (Pharmacokinetic Study)
This protocol provides a general workflow for assessing the in-vivo stability of a bioconjugate in an animal model.
1. Animal Model:
-
Select an appropriate animal model (e.g., mice or rats). All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Dosing and Sample Collection:
-
Administer the bioconjugate to a cohort of animals via a relevant route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma.
3. Sample Analysis:
-
The concentration of different species in the plasma needs to be quantified. This typically includes:
-
Total biomolecule (conjugated and unconjugated): Often measured by a ligand-binding assay (LBA) like ELISA.
-
Intact bioconjugate: Can be measured by affinity capture LC-MS, which allows for the determination of the drug-to-biomolecule ratio over time.[4][5]
-
Free payload: Measured by LC-MS/MS after protein precipitation.
-
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of each species versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for the total biomolecule and the intact conjugate. A significant divergence in the pharmacokinetics of the total biomolecule and the intact conjugate indicates in-vivo instability of the linker.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding the methodologies.
Caption: Workflow for In-Vitro Plasma/Serum Stability Assay.
Caption: Workflow for In-Vivo Stability and Pharmacokinetic Study.
Conclusion
The stability of a bioconjugate is a multifaceted property influenced significantly by the choice of linker. This compound linkers, which facilitate conjugation via highly stable triazole and amide bonds, are expected to provide superior stability compared to alternatives like traditional maleimide-based linkers. For drug development programs where in-vivo stability is paramount to achieving the desired therapeutic window, the use of robust conjugation chemistries such as click chemistry is highly recommended. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of bioconjugate stability, enabling informed decisions in the development of next-generation biologics.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. LC-HRMS quantitation of intact antibody drug conjugate trastuzumab emtansine from rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Azido-PEG7-Acid Incorporation: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful incorporation of functional linkers like Azido-PEG7-acid is a critical step in creating complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. Verifying the presence and integrity of the terminal azide (B81097) group is paramount for ensuring efficient downstream "click" chemistry reactions. This guide provides an objective comparison of key spectroscopic methods for validating the incorporation of this compound, complete with experimental data and detailed protocols.
The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, prized for its stability and specific reactivity in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3] Accurate confirmation of its incorporation is essential for reaction stoichiometry and final product purity.
Comparison of Key Analytical Techniques
The primary methods for confirming the successful functionalization of a molecule with this compound involve identifying the unique spectral signatures of the azide group and the polyethylene (B3416737) glycol (PEG) chain. The most common and effective techniques are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Raman spectroscopy and UV-Vis spectroscopy also offer viable, albeit different, approaches.
At a Glance: Comparison of Spectroscopic Methods
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | Raman Spectroscopy | UV-Vis Spectroscopy (Indirect) |
| Principle | Vibrational absorption | Nuclear magnetic resonance | Mass-to-charge ratio | Inelastic light scattering | UV/Visible light absorption |
| Key Indicator for Azide | Strong, sharp absorption band at ~2100 cm⁻¹ | Characteristic chemical shifts of adjacent nuclei (¹H, ¹³C)[4][5] | Molecular ion peak corresponding to the mass of the incorporated linker | Asymmetric stretching vibration at ~2050-2100 cm⁻¹[6] | Change in absorbance after reaction with a chromophoric alkyne |
| Key Indicator for PEG | Strong C-O-C stretching band at ~1100 cm⁻¹[7] | Large, repeating signal from -(CH₂CH₂O)- units at ~3.6 ppm in ¹H NMR[8][9] | Repeating mass unit of 44 Da (C₂H₄O)[10] | C-O-C and C-C stretching modes | N/A |
| Sample Requirement | ~1-10 mg (solid or liquid) | ~5-25 mg (dissolved) | < 1 mg (in solution) | Variable, can be low | Dependent on molar absorptivity |
| Analysis Time | Fast (< 5 minutes) | Slower (minutes to hours) | Fast (< 10 minutes) | Fast (< 10 minutes) | Fast (< 5 minutes) |
| Data Interpretation | Relatively simple | Complex, requires expertise | Moderate to complex | Moderate | Relatively simple |
| Primary Use | Qualitative confirmation of presence | Structural elucidation & quantification | Mass confirmation & purity assessment | Qualitative confirmation (especially in aqueous media) | Quantification via reaction |
In-Depth Analysis of Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and highly effective method for confirming the presence of the azide functional group. The key diagnostic feature is the asymmetric stretching vibration (νₐₛ) of the N=N=N bond, which gives rise to a strong, sharp absorption peak in a region of the spectrum that is typically free from other interfering signals.[11][12]
Quantitative Data:
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | ~2100 [11][13][14] | Strong, Sharp |
| PEG (-CH₂CH₂O-) | C-O-C Stretch | ~1100[7] | Strong, Broad |
| Carboxylic Acid (O=C-OH) | C=O Stretch | ~1700-1760 | Strong |
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation (Solid): Place a small amount (1-2 mg) of the dried this compound functionalized sample directly onto the ATR crystal. Apply pressure with the anvil to ensure good contact.
-
Sample Preparation (Liquid/Oil): Place a single drop of the neat sample onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. The instrument software will use this to correct the sample spectrum.
-
Sample Spectrum Collection: Collect the spectrum for the sample.
-
Data Analysis: Examine the final spectrum for the presence of the characteristic sharp azide peak around 2100 cm⁻¹ and the strong PEG ether peak around 1100 cm⁻¹. The disappearance of the azide peak can be monitored to track the progress of a subsequent click reaction.[1][14]
Logical Workflow for FTIR Analysis
Caption: Workflow for validating azide incorporation using FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming not only the presence of the this compound linker but also its attachment point on the parent molecule. Both ¹H and ¹³C NMR are valuable.
Challenges and Solutions: A common challenge in ¹H NMR is that the signal from the methylene (B1212753) protons (–CH₂) adjacent to the azide group can be obscured by the large, broad signal from the repeating PEG units.[4]
-
Solution: A robust method for quantification involves reacting the azide-functionalized molecule with an alkyne partner (e.g., ethyl propiolate) via a click reaction. The resulting triazole ring introduces new, distinct proton signals in a clearer region of the spectrum, which can be easily integrated for accurate quantification.[4]
Quantitative Data (¹H and ¹³C NMR):
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | PEG backbone (-OCH₂CH₂ O-) | ~3.64[5][9] | Multiplet (broad) | Dominant signal in the spectrum. |
| ¹H | Methylene adjacent to Azide (-CH₂ -N₃) | ~3.38[5][13] | Triplet | May overlap with PEG backbone signals. |
| ¹³C | Methylene adjacent to Azide (-C H₂-N₃) | ~50.6[13] | - | A clear indicator of azide incorporation. |
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-25 mg of the purified, dried sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). The number of scans will depend on the sample concentration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Data Analysis: Integrate the characteristic signals. Compare the integration of the protons adjacent to the azide (~3.4 ppm) to a known, unique proton signal on the parent molecule to determine the degree of incorporation. If signals overlap, use the triazole formation method described above for quantification.[4]
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR-based validation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms incorporation by detecting the mass increase corresponding to the this compound moiety (Molecular Weight: 407.45 g/mol ). Electrospray Ionization (ESI) is particularly well-suited for analyzing PEGylated biomolecules.[15][16][17]
Challenges and Solutions: PEGylated molecules often produce complex spectra due to the polymer's polydispersity and the formation of multiple charged ions.[10]
-
Solution: Using high-resolution mass spectrometers (e.g., Orbitrap, TOF) can resolve the isotopic distribution.[18][19] Additionally, charge-reducing additives, such as triethylamine (B128534) (TEA), can be introduced post-column to simplify the charge state envelope, making the spectrum easier to interpret.[10][18]
Quantitative Data:
| Parameter | Expected Value |
| Mass of this compound | 407.45 Da |
| Mass of PEG repeating unit (-C₂H₄O-) | 44.03 Da |
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with reverse-phase or size-exclusion chromatography (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatography: Inject the sample onto an LC system coupled to the ESI-MS. The LC step separates the functionalized product from unreacted starting materials.
-
Ionization: The sample is ionized by the electrospray source.
-
Mass Analysis: The mass analyzer detects the mass-to-charge (m/z) ratio of the ions.
-
Data Deconvolution: Use software to deconvolute the resulting charge state envelope to determine the zero-charge mass of the intact molecule.[10][15]
-
Data Analysis: Compare the measured mass of the product to the theoretical mass of the starting material plus the mass of the this compound linker.
Signaling Pathway for Mass Spectrometry Validation
Caption: Data flow in an LC-ESI-MS experiment for validation.
Alternative and Complementary Methods
Raman Spectroscopy
Similar to FTIR, Raman spectroscopy detects the vibrational modes of the azide group. The asymmetric stretch appears around 2050-2100 cm⁻¹.[20][6] A key advantage of Raman is its excellent performance in aqueous solutions, as water is a weak Raman scatterer, which can be beneficial for analyzing biological samples directly in buffer.
UV-Vis Spectroscopy (Indirect Quantification)
While this compound itself is not strongly chromophoric, its incorporation can be quantified using an indirect UV-Vis method. This is achieved by reacting the azide with a chromophoric alkyne, such as dibenzocyclooctyne (DBCO). The DBCO alkyne has a characteristic absorbance peak (e.g., ~309 nm) that disappears upon reaction with the azide in a SPAAC reaction.[21] By measuring the decrease in absorbance of a known concentration of DBCO, one can quantify the number of reactive azide groups present.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. sciex.com [sciex.com]
- 11. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A direct-infusion- and HPLC-ESI-Orbitrap-MS approach for the characterization of intact PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. The Raman Spectrum of Iodine Azide IN3 | The Infrared and Raman Discussion Group [irdg.org]
- 21. researchgate.net [researchgate.net]
Functional assays to compare the bioactivity of Azido-PEG7-acid conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of molecules conjugated with Azido-PEG7-acid, a versatile heterobifunctional linker. We will delve into the critical functional assays used to evaluate these conjugates, present supporting experimental data, and provide detailed protocols to aid in your research and development efforts.
This compound is a popular linker choice in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its seven-unit polyethylene (B3416737) glycol (PEG) chain offers a balance of hydrophilicity and defined length, while the terminal azide (B81097) and carboxylic acid groups allow for straightforward "click" chemistry and amidation reactions, respectively. The performance of the final bioconjugate is intrinsically linked to the properties of this linker.
Key Bioactivity Parameters
The biological activity of an this compound conjugate is assessed using specific quantitative metrics. For the primary applications of this linker, the key parameters are:
-
For PROTACs:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax signifies greater efficacy.
-
-
For Antibody-Drug Conjugates (ADCs):
-
IC50: The concentration of the ADC that inhibits 50% of a specific biological function, such as cell viability. This is a measure of the conjugate's cytotoxic potency.
-
In Vitro Stability: The stability of the conjugate in plasma, which is crucial for preventing premature payload release and ensuring the ADC reaches its target intact.
-
Comparative Performance of PEG Linkers in PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length | Bioactivity (DC50) |
| BRD4 | Pomalidomide | PEG | 4 units | Potent Degradation |
| BRD4 | Pomalidomide | Alkyl Chain | 9 atoms | Concentration-dependent degradation |
| BTK | Pomalidomide | PEG | Effective | More potent than alkyl linker |
| STAT3 | VHL | PEG | 4 units | 2.5 nM |
| STAT3 | VHL | PEG | 8 units | 1.1 nM |
This table synthesizes data from multiple sources to illustrate the impact of linker composition and length on PROTAC efficacy.[1]
The data consistently demonstrates that PEG linkers are highly effective in PROTAC design. Furthermore, even small variations in the length of the PEG chain can significantly impact the potency of the final conjugate.
Experimental Protocols
Here, we provide detailed protocols for the essential functional assays to characterize and compare the bioactivity of your this compound conjugates.
Western Blotting for PROTAC-Mediated Protein Degradation
This is the cornerstone assay for quantifying the degradation of a target protein.[1][2]
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein of interest.
-
This compound conjugated PROTACs.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment and reagents.
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT or XTT) for ADC Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effect of an ADC on cancer cells.[3][4][5][6][7]
Objective: To determine the IC50 of an ADC.
Materials:
-
Target cancer cell line and a non-target control cell line.
-
This compound conjugated ADCs.
-
96-well plates.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Let them adhere overnight.
-
ADC Treatment: Add serial dilutions of your ADCs to the wells. Incubate for a period that allows for the ADC to exert its effect (typically 72-96 hours).
-
MTT/XTT Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture and incubate for 2-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of your conjugate in a biologically relevant matrix.[8][9][10][11][12]
Objective: To determine the half-life of a conjugate in plasma.
Materials:
-
This compound conjugate.
-
Pooled human, rat, or mouse plasma.
-
Incubator at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the test conjugate at a final concentration of 1 µM in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the intact conjugate remaining.
-
Data Analysis: Plot the percentage of the remaining conjugate against time. From this, calculate the in vitro half-life (t1/2).
Flow Cytometry for Target Binding
This assay measures the ability of an ADC to bind to its target antigen on the cell surface.[13][14][15][16]
Objective: To confirm and compare the binding affinity of ADCs.
Materials:
-
Target and non-target cell lines.
-
This compound conjugated ADCs.
-
Fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC.
-
FACS buffer (e.g., PBS with 2% FCS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in FACS buffer.
-
ADC Incubation: Incubate the cells with various concentrations of the ADC for 1 hour on ice to prevent internalization.
-
Washing: Wash the cells twice with cold PBS to remove unbound ADC.
-
Secondary Antibody Incubation: Resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30-60 minutes on ice, protected from light.
-
Final Wash: Wash the cells again with cold PBS.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. Plot the MFI against the ADC concentration to assess binding affinity.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound conjugates.
Caption: General workflow for the synthesis and functional testing of an this compound conjugate.
Caption: Mechanism of action for a PROTAC, highlighting the linker's role in forming the ternary complex.
Caption: Mechanism of action for an ADC, showing the role of the linker in payload delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of binder-format-payload conjugate-matrices by antibody chain-exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
Safety Operating Guide
Safe Disposal of Azido-PEG7-acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Azido-PEG7-acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this bifunctional linker, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, recognizing the potential hazards associated with its azide (B81097) functional group. Azide compounds are acutely toxic if ingested, inhaled, or absorbed through the skin[1]. Furthermore, they can form highly shock-sensitive and explosive metal azides upon reaction with heavy metals such as lead, copper, silver, zinc, and mercury[1]. This is a significant concern for laboratory plumbing if azide solutions are improperly discarded down the drain[1][2].
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood[3][4]. |
II. Waste Characterization and Segregation
Properly categorizing and segregating waste streams is the first step in a compliant disposal process.
-
Solid Waste: This category includes unused or expired this compound powder, as well as contaminated consumables like weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes solutions containing this compound, residual materials from reactions, and contaminated solvents. Note that halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form extremely explosive di- and triazidomethanes with azides[5].
-
Aqueous Waste: This refers to water-based solutions containing this compound.
All waste containing this compound must be collected in clearly labeled, non-metallic containers, such as those made of polypropylene (B1209903) or polyethylene, to prevent the formation of explosive metal azides[1].
III. On-Site Treatment: Quenching of the Azide Group
Due to the hazardous nature of the azide functional group, on-site chemical neutralization (quenching) is the recommended procedure before final disposal. This process converts the azide into less hazardous substances. The most common method involves the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid[5][6][7].
Experimental Protocol for Quenching this compound Waste:
Important: This procedure must be performed in a chemical fume hood as toxic nitric oxide (NO) gas is released[6].
-
Dilution: Ensure the concentration of the azide-containing waste in the aqueous solution does not exceed 5%[5][7][8]. If necessary, dilute with water.
-
Setup: Place the azide solution in a three-necked flask equipped with a stirrer and a dropping funnel[3][7].
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide compound[5][7]. This represents about a 40% excess[6].
-
Acidification: Gradually add a 20% aqueous solution of sulfuric acid through the dropping funnel until the solution is acidic, which can be confirmed with litmus (B1172312) paper[5][7]. The cessation of gas evolution is an indicator that the reaction is nearing completion[5].
-
Verification of Completion: To confirm that all the azide has been destroyed, test the solution for the presence of excess nitrite. A drop of the solution on starch-iodide paper turning blue indicates that the decomposition is complete[5][6][7].
-
Final Neutralization: Once the quenching is complete, neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.
The resulting neutralized solution, now free of the hazardous azide group, can be disposed of as regular aqueous waste, provided it contains no other hazardous materials[1]. However, always consult your institution's Environmental Health & Safety (EHS) office for final approval.
| Parameter | Guideline | Rationale |
| Azide Concentration for Quenching | < 5% in aqueous solution[5][7][8] | To control the reaction rate and prevent excessive gas evolution. |
| Sodium Nitrite Stoichiometry | ~1.5 g per 1 g of azide (~40% excess)[5][6] | To ensure complete destruction of the azide. |
| Acid for Quenching | 20% Sulfuric Acid[5][6] | To generate nitrous acid in situ for the quenching reaction. |
| Final pH of Aqueous Waste | Neutral (6-8) | To minimize reactivity and corrosion of plumbing if drain disposal is permitted post-treatment. |
IV. Final Disposal Procedures
-
Treated (Quenched) Aqueous Waste: After successful quenching and neutralization, and with approval from your EHS office, the aqueous waste may be permissible for drain disposal with copious amounts of water[3][6].
-
Solid Waste and Untreated Liquid Waste: All solid waste and any liquid waste that has not been quenched must be treated as hazardous waste[2].
-
Containment: Collect waste in a designated, chemically resistant, and sealable container. Ensure the container is clearly labeled with "this compound Waste" and lists all components[9].
-
Storage: Store the sealed waste container in a cool, dry, designated area away from incompatible materials[1].
-
Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[2][9][10]. Never dispose of untreated chemical waste in the regular trash or down the sanitary sewer[9].
-
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. drexel.edu [drexel.edu]
- 3. epfl.ch [epfl.ch]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for Handling Azido-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling and disposal of Azido-PEG7-acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate the potential hazards associated with this chemical. This compound contains an azide (B81097) group, which is an energy-rich functional group requiring specific precautions.[1] While the polyethylene (B3416737) glycol (PEG) component is generally considered to have low toxicity, the azide moiety dictates the primary safety considerations.[2][3]
Hazard Assessment
This compound is a chemical that combines a PEG linker with a terminal azide group.[4][5] The primary hazards are associated with the azide functional group. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][6] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[7][8] It is crucial to avoid contact with acids, as this can lead to the formation of the highly toxic and explosive hydrazoic acid.[6][9] Furthermore, azides can react with heavy metals, such as lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides.[6][7]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required PPE for various levels of protection.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[10][11] A full-face shield must be worn over the goggles, especially when there is a risk of splashing.[10][12] |
| Hand | Double Gloves | Double-gloving with nitrile gloves is recommended.[10] For handling higher concentrations or larger quantities, an outer layer of heavy-duty, chemical-resistant gloves (e.g., SilverShield®) should be worn.[9][10] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement.[10] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[10] |
| Foot | Enclosed, Chemical-Resistant Shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[10] |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood. A blast shield should be used as an additional precaution.[1][13]
Preparation:
-
Designated Area: Cordon off a specific area within the fume hood for the experiment.
-
Clear Workspace: Ensure the fume hood is free of unnecessary chemicals and equipment.[1]
-
Assemble Equipment: Before introducing the this compound, have all necessary non-metallic equipment (e.g., plastic or ceramic spatulas) and reagents ready.[6][10]
-
Review Procedures: Conduct a dry run of the experiment to identify any potential safety issues.[1]
-
Do Not Work Alone: Always have another person present and aware of the experiment.[1]
Handling:
-
Weighing and Transfer: Use non-metallic spatulas for weighing and transferring the compound to prevent the formation of explosive metal azides.[6][13]
-
Solvent Selection: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable di- and tri-azidomethane.[6][14]
-
Reaction Conditions: Store and handle the compound at or below room temperature, away from sources of heat, light, pressure, and shock.[1][6]
-
Scale: Use the smallest possible amount of the azide compound for your experiment.[1]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including contaminated PPE, solvents, and paper towels, must be collected in a dedicated, clearly labeled, non-metallic (e.g., polypropylene (B1209903) or polyethylene) hazardous waste container.[6][7]
-
Labeling: The container must be clearly labeled as "Azide Waste" and list all chemical constituents.[6]
-
Incompatible Wastes: Do NOT mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[6] Also, keep azide waste separate from heavy metal waste.[7]
-
No Drain Disposal: Under no circumstances should any azide-containing solution be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.[9]
Deactivation (Quenching) of Residual Azide: For reaction mixtures containing residual azide, a quenching step is recommended before disposal. This should be performed in a fume hood with appropriate PPE.
-
Cooling: Cool the reaction mixture in an ice bath to control the reaction rate.
-
Destruction: Slowly add a reducing agent, such as triphenylphosphine (B44618), while stirring. The azide reacts to form a phosphazide, which can then be hydrolyzed with water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[14] Monitor for gas evolution and temperature changes.
Final Disposal:
-
Storage: Store the sealed azide waste container in a cool, dry, designated area away from incompatible materials.[7]
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[14]
Visual Workflow for Handling this compound
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. drexel.edu [drexel.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. benchchem.com [benchchem.com]
- 11. utoledo.edu [utoledo.edu]
- 12. benchchem.com [benchchem.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
